molecular formula C7H7ClO2 B1585089 5-Chloro-2-hydroxybenzyl alcohol CAS No. 5330-38-1

5-Chloro-2-hydroxybenzyl alcohol

Cat. No.: B1585089
CAS No.: 5330-38-1
M. Wt: 158.58 g/mol
InChI Key: AFPSETMCMFRVPG-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxybenzyl alcohol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chlorosalicyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2468. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(hydroxymethyl)phenol
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InChI

InChI=1S/C7H7ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AFPSETMCMFRVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60201450
Record name 5-Chlorosalicyl alcohol
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Molecular Weight

158.58 g/mol
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CAS No.

5330-38-1
Record name 5-Chloro-2-hydroxybenzenemethanol
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Record name 5-Chlorosalicyl alcohol
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Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzyl alcohol: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of this compound (CAS No. 5330-38-1), a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. Moving beyond a simple data sheet, we will delve into the causality behind its properties and the strategic considerations for its use in synthesis, grounded in established chemical principles.

This compound, also known as 5-chlorosalicyl alcohol, is a difunctional organic molecule featuring a phenol and a benzyl alcohol moiety on a chlorinated benzene ring. This unique combination of functional groups dictates its physical properties, reactivity, and utility as a versatile building block in complex organic synthesis.

Chemical Structure and Identifiers

The strategic placement of the hydroxyl, hydroxymethyl, and chloro groups on the aromatic ring creates a specific electronic and steric environment that is fundamental to its chemical behavior.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 5330-38-1 [1][2][3][4]
IUPAC Name 4-Chloro-2-(hydroxymethyl)phenol [1][2][4]
Synonyms 5-Chlorosalicyl alcohol, 5-Chlorosaligenin [1][2][4]
Molecular Formula C₇H₇ClO₂ [1][3][5]
Molecular Weight 158.58 g/mol [1][5]

| InChI Key | AFPSETMCMFRVPG-UHFFFAOYSA-N |[1][2][5] |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The presence of two hydroxyl groups allows for significant hydrogen bonding, influencing its melting point and solubility.

Table 2: Physicochemical Data

Property Value Source(s)
Physical State Solid. Crystals, powder, or flakes. [1][6]
Appearance White to pale cream [6]
Melting Point 84 - 94 °C [1][4][5][6]

| Purity (Typical) | ≥95% |[1][7] |

Section 2: Spectroscopic Profile for Structural Elucidation

For any researcher, unambiguous structural confirmation is paramount. The following spectroscopic data are predicted based on established principles for phenols and benzyl alcohols, providing a reliable fingerprint for compound verification.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydroxyl groups. A strong, broad absorption is expected in the 3600-3300 cm⁻¹ region, characteristic of hydrogen-bonded O-H stretching.[10] A strong C-O stretching absorption for the alcohol and phenol will appear in the 1250-1000 cm⁻¹ range.[8] Aromatic C=C stretching bands will be visible around 1600 and 1500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will provide a clear map of the proton environment. The two hydroxyl protons (phenolic and alcoholic) will appear as broad singlets with variable chemical shifts (typically 4-7 ppm for the phenol OH and 2-5 ppm for the alcohol OH), which will disappear upon a D₂O shake.[9] The benzylic methylene protons (-CH₂OH) are deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet around 4.5-4.8 ppm. The three aromatic protons will appear in the 6.8-7.3 ppm region, with splitting patterns dictated by their coupling constants.

  • ¹³C NMR: The carbon attached to the phenolic hydroxyl group will be significantly deshielded (150-160 ppm). The carbon bearing the benzylic alcohol group will appear around 60-65 ppm.[9] The remaining four aromatic carbons will resonate in the typical 115-140 ppm range, with the carbon bonded to chlorine showing a characteristic shift.

Mass Spectrometry (MS)

The mass spectrum provides crucial information about the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z 158 and 160 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragmentation pathways include the loss of water (H₂O) to give a fragment at m/z 140/142 and alpha-cleavage of the C-C bond next to the alcohol, resulting in a resonance-stabilized cation.[10]

Section 3: Synthesis and Purification Protocol

Understanding the synthesis of this compound is key to its application. It is typically prepared via an electrophilic aromatic substitution reaction between 4-chlorophenol and formaldehyde under basic conditions. The ortho-directing effect of the hydroxyl group guides the hydroxymethylation to the position adjacent to it.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification Reactants 4-Chlorophenol + Formaldehyde + Base (e.g., NaOH) Reaction Hydroxymethylation (e.g., 60-80°C) Reactants->Reaction Neutralization Acidify with HCl to pH ~5-6 Reaction->Neutralization Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralization->Extraction Drying Dry over Na₂SO₄, Filter, Concentrate Extraction->Drying Crude Crude Product (Solid) Drying->Crude Recrystallization Recrystallize from Toluene/Hexane Crude->Recrystallization Pure Pure 5-Chloro-2- hydroxybenzyl alcohol Recrystallization->Pure

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative method. Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: To a stirred solution of 4-chlorophenol (1.0 eq) in an appropriate solvent (e.g., water or an alcohol), add a basic catalyst such as sodium hydroxide (1.1 eq).[11][12]

  • Addition of Formaldehyde: Warm the mixture to approximately 60°C. Slowly add a 37% aqueous solution of formaldehyde (1.0-1.2 eq) dropwise, maintaining the temperature below 70°C. The choice of a basic catalyst is crucial as it deprotonates the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic formaldehyde.

  • Reaction Monitoring: Stir the reaction mixture at 60-70°C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by adding dilute hydrochloric acid until a pH of ~5-6 is reached.

  • Isolation: The product may precipitate upon neutralization. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step-by-Step Purification Protocol
  • Solvent Selection: The crude solid is best purified by recrystallization. A solvent system of toluene and hexane is often effective. Toluene provides good solubility at elevated temperatures, while hexane acts as an anti-solvent to induce crystallization upon cooling.

  • Procedure: Dissolve the crude product in a minimal amount of hot toluene. If any insoluble impurities remain, perform a hot filtration.

  • Crystallization: Slowly add hexane to the hot, clear solution until it becomes slightly turbid.

  • Isolation of Pure Product: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the resulting white to pale cream crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Section 4: Chemical Reactivity and Mechanistic Considerations

The utility of this compound stems from the distinct reactivity of its three functional components.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This site is a key handle for modifying solubility and biological activity.

  • Benzylic Alcohol (-CH₂OH): This primary alcohol can be selectively oxidized to the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or to the carboxylic acid (5-chloro-2-hydroxybenzoic acid) with stronger agents (e.g., KMnO₄). It can also be converted to ethers, esters, or halides (via SOCl₂ or PBr₃).

  • Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution by the powerful ortho-, para-directing hydroxyl group. The existing substituents will direct incoming electrophiles to the C4 and C6 positions, though steric hindrance from the adjacent hydroxymethyl group may favor substitution at C4.

cluster_alcohol Benzylic Alcohol Reactions cluster_phenol Phenolic Hydroxyl Reactions main This compound aldehyde Oxidation (Mild) (e.g., MnO₂) main->aldehyde → 5-Chloro-2-hydroxy- benzaldehyde acid Oxidation (Strong) (e.g., KMnO₄) main->acid → 5-Chloro-2-hydroxy- benzoic acid ether_alc Etherification (e.g., R-X, Base) main->ether_alc → Benzylic Ether Product ether_ph Etherification (e.g., Williamson) main->ether_ph → Phenolic Ether Product ester_ph Esterification (e.g., Acyl Chloride) main->ester_ph → Phenolic Ester Product

Caption: Key reaction pathways for this compound.

Section 5: Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its difunctional nature allows it to serve as a molecular scaffold.

  • Pharmaceutical Synthesis: It is a precursor for compounds with potential antimicrobial and antifungal properties.[13] The phenol and alcohol groups provide sites for connecting other pharmacophores, while the chloro-substituent can enhance lipophilicity and metabolic stability, potentially improving drug-like properties.

  • Material Science: Like other phenolic compounds, it can be used in the development of specialty polymers and resins. The hydroxyl groups can participate in polymerization reactions, such as the formation of phenol-formaldehyde type resins.[14]

  • Research Chemical: It serves as a readily available starting material for synthesizing more complex substituted aromatic compounds for various research purposes.[13]

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound possesses specific hazards that must be managed appropriately.

Table 3: GHS Hazard Information

Hazard Code Description Source(s)
H315 Causes skin irritation [1][4][15]
H319 Causes serious eye irritation [1][4][15]

| H335 | May cause respiratory irritation |[1][4] |

Safe Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[16][17]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[16][17]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

References

  • This compound. Stenutz. [Link]
  • This compound. MySkinRecipes. [Link]
  • Specifications of this compound. Capot Chemical. [Link]
  • Contents. The Royal Society of Chemistry. [Link]
  • 5-chloro-3-ethyl-2-hydroxybenzyl alcohol (C9H11ClO2). PubChemLite. [Link]
  • 4-hydroxybenzyl alcohol. The Good Scents Company. [Link]
  • Process for preparing p-hydroxybenzyl alcohol - US5019656A.
  • Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - US4192959A.
  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
  • Ameliorating effect of p-hydroxybenzyl alcohol on cycloheximide-induced impairment of passive avoidance response in rats: interactions with compounds acting at 5-HT1A and 5-HT2 receptors. PubMed. [Link]
  • Spectroscopy of Alcohols.
  • Process for preparing para-hydroxybenzyl alcohol - EP 0386639 B1.
  • p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson's Disease. MDPI. [Link]
  • 17.11 Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Chloro-2-hydroxybenzyl alcohol, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] Two primary, field-proven methodologies are discussed in detail: the direct hydroxymethylation of 4-chlorophenol and the reduction of 5-chloro-2-hydroxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of each synthetic route. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility. All protocols are presented as self-validating systems, with comprehensive references to authoritative sources.

Introduction: The Significance of this compound

This compound, also known as 5-chlorosalicyl alcohol, is a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and a phenolic hydroxyl group on a chlorinated aromatic ring, makes it a versatile precursor for a wide range of more complex molecules. Its derivatives are of significant interest in medicinal chemistry, often serving as intermediates in the synthesis of compounds with potential therapeutic applications. The chloro-substituent can influence the electronic properties and metabolic stability of the final products, making this intermediate particularly attractive for drug discovery and development programs.

Pathway I: Direct Ortho-Hydroxymethylation of 4-Chlorophenol

The most direct and industrially scalable route to this compound is the base-catalyzed hydroxymethylation of 4-chlorophenol with formaldehyde. This reaction is a classic example of an electrophilic aromatic substitution on a phenoxide ring.

Mechanistic Rationale and Causality

The reaction proceeds via the formation of a phenoxide ion from 4-chlorophenol in the presence of a base, typically an alkali hydroxide. The electron-rich phenoxide is highly activated towards electrophilic attack. Formaldehyde, the electrophile, reacts preferentially at the ortho position to the hydroxyl group due to the directing effect of the hydroxyl group and potential stabilization of the transition state through chelation with the cation of the base.

The selectivity for ortho-substitution over para-substitution is a critical aspect of this synthesis. While the para position is sterically less hindered, ortho-selectivity can be enhanced by careful selection of the base and reaction conditions. The use of certain metal hydroxides can promote the formation of a chelate complex between the phenoxide, formaldehyde, and the metal cation, favoring attack at the ortho position.

Visualizing the Hydroxymethylation Pathway

hydroxymethylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-Chlorophenol 4-Chlorophenol Phenoxide Formation Phenoxide Formation 4-Chlorophenol->Phenoxide Formation Deprotonation Formaldehyde Formaldehyde Electrophilic Attack Electrophilic Attack Formaldehyde->Electrophilic Attack Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Phenoxide Formation Phenoxide Formation->Electrophilic Attack Nucleophilic Attack Protonation Protonation Electrophilic Attack->Protonation Intermediate This compound This compound Protonation->this compound Work-up reduction_pathway cluster_starting_material Starting Material cluster_formylation Ortho-Formylation cluster_reduction Reduction 4-Chlorophenol 4-Chlorophenol Reimer-Tiemann or Duff Reaction Reimer-Tiemann or Duff Reaction 4-Chlorophenol->Reimer-Tiemann or Duff Reaction Formylating agents 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde Reimer-Tiemann or Duff Reaction->5-Chloro-2-hydroxybenzaldehyde NaBH4 Reduction NaBH4 Reduction 5-Chloro-2-hydroxybenzaldehyde->NaBH4 Reduction Hydride source This compound This compound NaBH4 Reduction->this compound

Sources

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzyl alcohol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-hydroxybenzyl alcohol, a halogenated aromatic alcohol, serves as a critical intermediate in the synthesis of high-value pharmaceutical compounds and specialty polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and key applications, with a particular focus on its role in drug development. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into the handling, synthesis, and utilization of this versatile molecule.

Introduction

This compound, also known by its IUPAC name 4-chloro-2-(hydroxymethyl)phenol, is a bifunctional organic compound featuring a chlorinated phenol ring with a hydroxymethyl substituent. This unique arrangement of functional groups—a nucleophilic phenolic hydroxyl group, an electrophilic aromatic ring activated by the hydroxyl group and deactivated by the chlorine atom, and a reactive benzylic alcohol—makes it a valuable building block in organic synthesis. Its structural similarity to salicyl alcohol (2-hydroxybenzyl alcohol), a natural product with anti-inflammatory properties, has spurred interest in its derivatives for various therapeutic applications. The presence of the chlorine atom at the 5-position significantly influences the molecule's reactivity and the physiological properties of its downstream products, often enhancing their metabolic stability and potency. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective application in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₇ClO₂[1][2]
Molecular Weight 158.58 g/mol [2][3]
CAS Number 5330-38-1[2][3]
Appearance White to pale cream solid (crystals, powder, or flakes)[3]
Melting Point 84-91 °C[2][3]
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.
pKa Not available
LogP 1.44[4]

Safety Information: this compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the introduction of a hydroxymethyl group onto a 4-chlorophenol backbone or the reduction of a corresponding aldehyde. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Hydroxymethylation of 4-Chlorophenol

This is a common and direct method for the synthesis of hydroxybenzyl alcohols.[1][5] The reaction involves the electrophilic substitution of formaldehyde onto the activated aromatic ring of 4-chlorophenol in the presence of a base. The hydroxyl group at the 1-position is ortho- and para-directing. Since the para-position is blocked by the chlorine atom, the hydroxymethylation occurs at the ortho positions. Controlling the stoichiometry of formaldehyde is crucial to favor the formation of the mono-hydroxymethylated product over the di-substituted by-product, 4-chloro-2,6-bis(hydroxymethyl)phenol.

Figure 1: Synthesis via Hydroxymethylation of 4-Chlorophenol.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium phenoxide in situ.

  • Addition of Formaldehyde: To the stirred solution, add a controlled amount of formaldehyde (typically as a 37% aqueous solution) dropwise at a temperature maintained between 40-60 °C. The molar ratio of 4-chlorophenol to formaldehyde should be carefully controlled to favor mono-substitution.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a dilute acid (e.g., HCl) to a pH of approximately 6-7. The product will precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel to yield pure this compound.

Reduction of 5-Chloro-2-hydroxybenzaldehyde

An alternative and often high-yielding method is the reduction of the corresponding aldehyde, 5-chloro-2-hydroxybenzaldehyde. This method is particularly useful when the aldehyde is readily available or easily synthesized. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones in the presence of other functional groups.

Figure 2: Synthesis via Reduction of the Corresponding Aldehyde.

Experimental Protocol:

  • Dissolution: Dissolve 5-chloro-2-hydroxybenzaldehyde in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and water.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the disappearance of the starting aldehyde by TLC.

  • Quenching and Work-up: Once the reaction is complete, carefully add a dilute acid (e.g., 5% HCl) to quench the excess sodium borohydride and hydrolyze the borate ester intermediate.

  • Isolation and Purification: The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The aromatic protons typically appear as a set of multiplets in the range of δ 6.8-7.3 ppm. The benzylic protons (-CH₂OH) usually present as a singlet around δ 4.5-4.8 ppm. The phenolic (-OH) and alcoholic (-OH) protons are typically broad singlets and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The aromatic carbons will resonate in the region of δ 115-155 ppm, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The benzylic carbon (-CH₂OH) signal is typically found around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, broadened by hydrogen bonding. A strong C-O stretching band for the alcohol is expected around 1050-1150 cm⁻¹, and for the phenol around 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching absorptions for the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and alpha-cleavage to form a resonance-stabilized cation.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of several biologically active molecules, most notably in the development of respiratory and antimicrobial drugs.

Precursor to Salmeterol

One of the most significant applications of this compound is in the synthesis of Salmeterol , a long-acting β₂-adrenergic receptor agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[6][7] In the multi-step synthesis of Salmeterol, the this compound moiety is modified and eventually becomes part of the final drug structure, which is crucial for its interaction with the β₂-adrenergic receptor. The synthesis often involves the protection of the hydroxyl groups, followed by further functionalization of the benzyl alcohol.

Antimicrobial and Antifungal Agents

The chlorinated phenol scaffold is a well-known pharmacophore in antimicrobial and antifungal agents. This compound serves as a starting material for the synthesis of novel compounds with potential antimicrobial activity. For instance, it can be oxidized to 5-chloro-2-hydroxybenzaldehyde, which is then used to synthesize Schiff bases and other derivatives that have shown promising activity against various bacterial and fungal strains.

Polymer Chemistry

Beyond pharmaceuticals, this compound and its derivatives are used in polymer chemistry. The hydroxymethyl group can participate in condensation reactions, making it a useful monomer for the production of phenolic resins and benzoxazines. The presence of the chlorine atom can impart flame-retardant properties to the resulting polymers.[1][8]

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-established role in both the pharmaceutical and materials science industries. Its straightforward synthesis from readily available starting materials and its unique combination of reactive functional groups make it an attractive building block for complex molecular architectures. As the demand for new therapeutic agents and high-performance materials continues to grow, the importance of key intermediates like this compound in enabling innovation is set to increase. This guide has provided a comprehensive technical overview to support researchers and developers in the effective and safe utilization of this important compound.

References

  • Sahadeva Reddy, et al. "Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a." Der Pharma Chemica, 2016, 8(8): 28-35.
  • Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119).
  • Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119).
  • 4-Chloro-2-methylphenol: A Key Intermediate for Pharmaceutical Synthesis.
  • Method for synthesizing (R)-salmeterol. CN103435505A. Google Patents.
  • Synthesis of 4-Chloro-2,6-bis(5-fluoro-2-hydroxybenzyl)phenol (1). PrepChem.com.
  • This compound. Stenutz.
  • Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[9]uril. The Royal Society of Chemistry.
  • Synthetic method of R-salmeterol. CN105884625A. Google Patents.
  • NMR Chemical Shifts.
  • (E)-4-Chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol. PubMed Central.
  • Process for the preparation of salmeterol and its salts. EP2641893A1. Google Patents.
  • Process for the preparation of salmeterol and its intermediates. WO2012032546A2. Google Patents.
  • United States Patent (19). Googleapis.com.
  • Process for the preparation of ortho-hydroxybenzyl alcohols. US3868424A. Google Patents.
  • Method for preparing substituted hydroxy benzyl alcohol. US2631169A. Google Patents.
  • Process for preparing p-hydroxybenzyl alcohol. US5019656A. Google Patents.
  • Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. US4192959A. Google Patents.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Supporting Information. Wiley-VCH.
  • 5-chloro-3-ethyl-2-hydroxybenzyl alcohol (C9H11ClO2). PubChemLite.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzyl Alcohol (CAS 5330-38-1)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Establishing the Correct Chemical Identity

It is imperative to begin this guide by clarifying a significant discrepancy in publicly available data. The Chemical Abstracts Service (CAS) registry number 5330-38-1 is definitively assigned to the compound This compound .[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Data sources that associate this CAS number with "4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one" are incorrect; that compound is correctly identified by CAS number 15646-46-5.[17][18][19][20] This guide will focus exclusively on the verified properties and applications of this compound.

Section 1: Core Compound Identification and Structure

This compound, also known as 5-chlorosaligenin, is a halogenated phenolic compound.[4][10][21] Its structure is characterized by a benzene ring substituted with a hydroxyl group, a chloromethyl group, and a chlorine atom. This seemingly simple molecule serves as a versatile building block in organic synthesis, particularly in the development of more complex pharmaceutical intermediates.

The strategic placement of the chloro, hydroxyl, and hydroxymethyl groups on the aromatic ring dictates its reactivity. The hydroxyl group is activating and ortho-, para-directing for electrophilic aromatic substitution, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic effects, combined with the reactivity of the benzylic alcohol, makes it a valuable precursor for a variety of chemical transformations.

Caption: Chemical structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

Table 1: Core Physical and Chemical Data
PropertyValueSource(s)
CAS Number 5330-38-1[1][2][3][4][5][6]
Molecular Formula C₇H₇ClO₂[2][4][7]
Molecular Weight 158.58 g/mol [2][4][7]
Appearance White to pale cream/yellow powder or crystals[2][3]
Melting Point 84-94 °C[2][4][21]
Purity Typically ≥98%[3][5]
IUPAC Name 4-Chloro-2-(hydroxymethyl)phenol[2][3][4]
Synonyms 5-Chlorosaligenin, 5-Chlorosalicyl alcohol[4][10][21]
InChI Key AFPSETMCMFRVPG-UHFFFAOYSA-N[2][3][4]
Canonical SMILES OCc1cc(Cl)ccc1O[1][2][7]
Table 2: Solubility and Storage
PropertyValueSource(s)
Storage Temperature Room temperature; keep in a dark, inert atmosphere[3]
Storage Conditions Store in a clean, dry, and cool place, protected from sunlight and rain.

Section 3: Applications in Synthesis and Research

This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature (phenolic hydroxyl and benzylic alcohol) allows for a wide range of chemical modifications.

Role as a Synthetic Building Block

The primary utility of this compound lies in its role as a precursor for more complex molecules. The hydroxyl and hydroxymethyl groups can be selectively protected or derivatized, allowing for multi-step synthetic sequences. For instance, the phenolic hydroxyl can be alkylated or acylated, while the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. These transformations are fundamental in the synthesis of pharmaceutical intermediates and other specialty chemicals.

Diagram: Synthetic Utility Workflow

Synthetic_Utility A This compound B Oxidation A->B e.g., MnO2, PCC C Protection of Phenolic OH A->C e.g., MOMCl, TBDMSCl D Derivatization of Benzylic OH A->D e.g., Ac2O, MsCl E 5-Chloro-2-hydroxybenzaldehyde B->E F Protected Intermediate C->F G Ester or Ether Derivatives D->G H Further Synthetic Transformations E->H Leads to complex target molecules F->H Leads to complex target molecules G->H Leads to complex target molecules

Caption: Potential synthetic pathways for this compound.

Section 4: Safety, Handling, and Toxicological Profile

As with any chemical reagent, proper handling and safety precautions are paramount. The following information is a summary of available safety data.

Hazard Identification and Precautionary Measures

This compound is classified as an irritant.[10] It may cause skin irritation, serious eye irritation, and respiratory irritation.[21]

  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear protective safety goggles and/or a face shield.[10]

    • Skin Protection: Wear chemical-resistant gloves and protective clothing.[10]

    • Respiratory Protection: If dust or vapor is generated, use an appropriate respirator.[10]

First Aid and Exposure Response
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • In case of skin contact: Wash with generous quantities of running water and non-abrasive soap.[10]

  • In case of inhalation: Move the person into fresh air. If breathing is difficult, administer oxygen.[10]

  • In case of ingestion: Seek immediate medical attention.[10]

Disclaimer: The toxicological properties of this product have not been fully investigated. This material should be handled by qualified individuals trained in chemical safety. Always consult the full Safety Data Sheet (SDS) from your supplier before use.

Section 5: Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are proprietary to individual research and development programs, a generalized protocol for a common transformation is provided below for illustrative purposes.

Protocol 5.1: Oxidation to 5-Chloro-2-hydroxybenzaldehyde

This protocol describes a general procedure for the oxidation of the benzylic alcohol to the corresponding aldehyde, a common and useful transformation.

Objective: To synthesize 5-Chloro-2-hydroxybenzaldehyde from this compound.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Filtration apparatus (e.g., Büchner funnel or celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., DCM or CHCl₃).

  • Addition of Oxidant: To the stirred solution, add 5-10 equivalents of activated MnO₂ in portions. The reaction is often exothermic.

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours to overnight.

  • Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

  • Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude aldehyde can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Self-Validation:

  • TLC Analysis: Compare the R_f value of the product spot with that of the starting material. A new, more polar spot (for the aldehyde) should appear, and the starting material spot should disappear.

  • Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR (disappearance of the benzylic CH₂ signal and appearance of an aldehyde CHO signal around 9-10 ppm) and IR spectroscopy (appearance of a strong C=O stretch around 1650-1700 cm⁻¹).

References

  • 5-Chloro-2-hydroxybenzenemethanol. (n.d.). CAS Common Chemistry.
  • 4-ETHOXYMETHYLENE-2-PHENYL-5-OXAZOLONE. (n.d.). Drugfuture.
  • Thermophysical Properties of 5-Chloro-2-hydroxybenzenemethanol. (n.d.). Chemcasts.
  • 5-CHLOROSALICYL ALCOHOL. (n.d.). Reagent Instruments.
  • 2-Chloro-3,4-dimethoxybenzaldehyde (CAS 5417-17-4) Properties. (n.d.). Chemcasts.
  • 5-Chloro-2-hydroxybenzenemethanol Properties vs Temperature. (n.d.). Chemcasts.
  • Thermo Fisher Scientific (Page 44). (n.d.). ChemBuyersGuide.com.
  • NORMAN Network Database. (n.d.). NORMAN Network.

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An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identity and Overview

5-Chloro-2-hydroxybenzyl alcohol, also known by its synonym 5-Chlorosalicyl alcohol, is a halogenated aromatic alcohol with the CAS Number 5330-38-1.[1][2][3][4] As a substituted phenol and benzyl alcohol, it possesses two reactive functional groups—a hydroxyl group and a hydroxymethyl group—making it a valuable intermediate in organic synthesis. Its structural features are leveraged in the development of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties, as well as in the creation of specialty organic materials.[5] An authoritative understanding of its physical and spectroscopic properties is paramount for its correct identification, quality control, and successful application in research and development.

This guide provides a comprehensive analysis of the physical appearance of this compound, from its macroscopic solid-state properties to its microscopic spectroscopic signature. The methodologies presented herein are grounded in standard analytical laboratory practices, ensuring reliability and reproducibility.

Caption: 2D Chemical Structure of this compound.

Section 2: Core Physical and Chemical Properties

The primary physical form of this compound is a solid at room temperature.[2][5] Commercial batches are typically supplied with a purity of 95% to over 98%.[2][3][6] Its appearance is consistently described as a white to pale cream or off-white solid.[6] This solid can manifest in various forms, including fine powder, crystals, or crystalline flakes.[6]

The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7] For this compound, the reported melting point varies slightly between suppliers, generally falling within the range of 84°C to 94°C.[6]

PropertyValueSource(s)
CAS Number 5330-38-1[2][4]
Molecular Formula C₇H₇ClO₂[2][4][5]
Molecular Weight 158.58 g/mol [2][5]
Physical State Solid[2]
Appearance White to pale cream powder, crystals, or flakes[6]
Melting Point 84 - 94 °C[6]
Boiling Point 258.2 ± 10.0 °C (Predicted)[5]
Density 1.395 ± 0.06 g/cm³ (Predicted)[5]
IUPAC Name 4-chloro-2-(hydroxymethyl)phenol[2]
Synonyms 5-Chlorosalicyl alcohol[1]

Section 3: Spectroscopic Profile for Structural Confirmation

While visual inspection provides a preliminary assessment, spectroscopic analysis is essential for unambiguous identification and structural confirmation. The "appearance" of the molecule at the quantum level is revealed through techniques like FTIR, NMR, and Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorption bands. The presence of both a phenolic -OH and an alcoholic -OH group results in a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations and broadened due to hydrogen bonding.[8] Other expected signals include C-O stretching near 1000-1260 cm⁻¹, aromatic C=C stretching bands around 1500-1600 cm⁻¹, and C-H stretching from the aromatic ring and the methylene group.[9] Supplier specifications confirm that identity is routinely verified using FTIR.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton. The aromatic protons will appear in the downfield region (approx. 6.8-7.5 ppm). Due to the substitution pattern, they would exhibit complex splitting patterns (e.g., doublets and doublets of doublets). The benzylic methylene protons (-CH₂OH) would likely appear as a singlet around 4.5-4.8 ppm. The two hydroxyl protons (phenolic and alcoholic) are expected to be broad singlets, with chemical shifts that can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the -OH group and the carbon bearing the -Cl group will be significantly shifted. The methylene carbon (-CH₂OH) would typically appear around 60-65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 158. A key feature would be the presence of an M+2 peak at m/z 160 with a relative intensity of approximately one-third that of the M⁺ peak.[10] This characteristic 3:1 isotopic pattern is definitive for the presence of a single chlorine atom.[10] Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).[10]

Section 4: Standard Operating Procedures for Physical Characterization

To ensure data integrity and comparability across laboratories, standardized protocols for physical characterization are essential.

Protocol for Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method, widely recognized by pharmacopeias.[11]

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure uniform heat transfer.[11]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be 2-4 mm.[11]

  • Initial Rapid Determination: Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time and establishes the range for a more precise measurement.[7]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For high-purity samples, this range should be narrow (0.5-1.0°C).

  • Verification: Repeat the accurate determination at least once to ensure consistency.

Protocol for Acquiring an FTIR Spectrum (Thin Solid Film Method)

This method is efficient for obtaining a high-quality spectrum of a solid sample.[12]

  • Solution Preparation: Place a small amount (approx. 10-20 mg) of this compound into a clean vial. Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and gently swirl to dissolve.[12]

  • Film Deposition: Using a pipette, place one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[12]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound will remain on the plate.[12]

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the salt plate with the sample film into the spectrometer's sample holder. Acquire the infrared spectrum. The strongest peaks should ideally have an absorbance below 1.5 AU.[12]

  • Data Interpretation: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups of this compound.

  • Cleaning: Thoroughly clean the salt plate with an appropriate solvent (e.g., acetone) and return it to a desiccator for storage.[12]

G cluster_0 Macroscopic Characterization cluster_1 Microscopic (Spectroscopic) Characterization cluster_2 Final Assessment A Obtain Sample of This compound B Visual Inspection (Color, Form) A->B C Melting Point Determination (Capillary Method) A->C K Analyze via Mass Spectrometry A->K D Assess Purity (Sharpness of Melting Range) C->D M Correlate All Data D->M E Prepare Sample for FTIR (Thin Film or KBr Pellet) F Acquire FTIR Spectrum E->F G Identify Functional Groups (O-H, C-O, Ar-Cl) F->G G->M H Dissolve Sample in Deuterated Solvent I Acquire NMR Spectra (¹H, ¹³C) H->I J Confirm C-H Framework I->J J->M L Confirm Molecular Weight & Cl Isotope Pattern K->L L->M N Confirm Identity and Purity M->N

Caption: Workflow for the comprehensive physical characterization of this compound.

Section 5: Safe Handling and Storage

From a safety perspective, this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[2]

For storage, the compound should be kept in a tightly sealed container in a cool, dry place at room temperature.[5]

Section 6: References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0003119). Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[13]uril. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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A Comprehensive Technical Guide to the Melting Point of 5-Chloro-2-hydroxybenzyl Alcohol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the melting point of 5-Chloro-2-hydroxybenzyl alcohol (CAS No. 5330-38-1), a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the melting point to explore the scientific principles underpinning its accurate determination, the factors influencing its variability, and the practical methodologies for its verification. This guide is structured to provide not only technical data but also the experiential insights necessary for robust scientific inquiry and application.

Executive Summary

This compound, also known as 5-chlorosalicyl alcohol, is a solid crystalline compound whose precise melting point is a critical indicator of its purity. While various commercial suppliers report a range of melting points, a recurring value is approximately 86°C to 94°C . This variation underscores the importance of rigorous in-house verification. This guide will detail the experimental determination of this value, elucidate the impact of impurities and potential polymorphism, and provide actionable protocols for synthesis, purification, and characterization to ensure the integrity of the compound in a research and development setting.

Physicochemical Properties and Identification

A foundational understanding of the compound's properties is paramount before delving into the specifics of its melting point.

PropertyValueSource(s)
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
Appearance White to pale cream crystals or powder[2]
CAS Number 5330-38-1[1]
IUPAC Name 4-chloro-2-(hydroxymethyl)phenol[2]
Synonyms 5-Chlorosalicyl alcohol[1]

The Critical Nature of the Melting Point in Drug Development

In the pharmaceutical industry, the melting point is not merely a physical constant; it is a critical quality attribute (CQA). A sharp and consistent melting point is indicative of a high degree of purity. Conversely, a depressed and broad melting point range suggests the presence of impurities, which can have significant implications for the safety, efficacy, and stability of a final drug product. Furthermore, different crystalline forms, or polymorphs, of the same compound can exhibit different melting points, solubilities, and bioavailability, making the characterization of the solid-state properties a regulatory expectation.[3][4][5]

Experimental Determination of the Melting Point

The accurate determination of the melting point of this compound requires a meticulous and well-controlled experimental approach. Two primary methods are employed in modern laboratories: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method provides a visual determination of the melting range.

  • Sample Preparation: Finely grind a small amount of dry this compound to a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Load Load Capillary Grind->Load Insert Insert into Apparatus Load->Insert Heat Heat Sample Insert->Heat Observe Observe & Record Range Heat->Observe

Caption: Workflow for Capillary Melting Point Determination.

  • Fine Grinding: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, leading to an accurate reading. A rapid heating rate can result in a measured melting point that is higher than the true value.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that provides more quantitative data on the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, with the peak maximum often reported as the melting point.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate, typically 10°C/min, over a temperature range that brackets the expected melting point (e.g., 25°C to 120°C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak temperature of the melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis Weigh Weigh Sample (2-5 mg) Encapsulate Encapsulate in Pan Weigh->Encapsulate Load Load Sample & Reference Encapsulate->Load Heat Heat at Controlled Rate Load->Heat Analyze Analyze Thermogram Heat->Analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Factors Influencing the Melting Point

The observed melting point of this compound can be influenced by several factors, the most significant being the presence of impurities and the existence of different polymorphic forms.

The Impact of Impurities

Impurities disrupt the crystalline lattice of a solid, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[2][6][7][8][9] This phenomenon, known as melting point depression, is a fundamental concept in physical chemistry. The presence of even small amounts of impurities can significantly alter the observed melting point. Therefore, a sharp melting range is a strong indicator of high purity.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3][4][5][10] Different polymorphs of the same compound can have different melting points, solubilities, and stabilities. While there is no specific literature confirming multiple polymorphs of this compound, it is a possibility for many organic compounds and should be considered if batch-to-batch variability in the melting point is observed despite high purity. DSC is an excellent technique for identifying and characterizing polymorphs.

Synthesis and Purification for a Pure Sample

To obtain a reliable melting point, it is often necessary to synthesize and/or purify the compound in the laboratory.

Synthesis of this compound

A common synthetic route to hydroxybenzyl alcohols is the reaction of a phenol with formaldehyde.[3][4][11][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in a suitable solvent such as aqueous sodium hydroxide.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the stirred solution at room temperature.

  • Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and maintain for several hours.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). The crude product may precipitate out of the solution.

  • Isolation: Collect the crude product by filtration and wash with cold water.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8][13] The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a polar compound like this compound, a mixture of a polar solvent (e.g., ethanol, water) and a non-polar solvent (e.g., hexane) can be effective.[6][8] Toluene is also a potential recrystallization solvent.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure compound should crystallize out. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

SynthesisPurification cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) Reactants 4-Chlorophenol + Formaldehyde Reaction Reaction Reactants->Reaction Workup Work-up & Isolation Reaction->Workup Dissolve Dissolve in Hot Solvent Workup->Dissolve Crude Product Cool Slow Cooling Dissolve->Cool Isolate Isolate & Dry Crystals Cool->Isolate PurityCheck Purity & MP Analysis Isolate->PurityCheck Pure Product

Caption: Overall workflow from synthesis to purified product for analysis.

Spectroscopic Characterization for Identity and Purity Confirmation

After synthesis and purification, it is essential to confirm the identity and purity of the this compound using spectroscopic methods before determining its melting point.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) protons, with appropriate chemical shifts and splitting patterns. The integration of these peaks should correspond to the number of protons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and phenol groups, as well as characteristic peaks for the aromatic C-H and C-C bonds.[5]

Safety and Handling

This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The melting point of this compound is a fundamental yet multifaceted physical property that is of paramount importance in a research and development setting. A reported range of 86°C to 94°C highlights the necessity for careful experimental determination. By understanding the principles of melting point analysis, the influence of impurities and polymorphism, and by employing rigorous synthesis, purification, and characterization techniques, researchers can ensure the quality and reliability of this important chemical intermediate, thereby upholding the integrity of their scientific endeavors.

References

  • TutorChase. (n.d.). How do impurities affect the melting point of a substance?.
  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points.
  • JoVE. (2020, March 26). Melting Points.
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Introduction to 5-Chloro-2-hydroxybenzyl Alcohol and its Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-hydroxybenzyl Alcohol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple recitation of data to explain the underlying physicochemical principles that govern its solubility, offering both theoretical insights and practical methodologies for experimental determination.

This compound, with the molecular formula C₇H₇ClO₂, is a substituted aromatic alcohol.[1][2] Its structure, featuring a hydroxyl group, a chlorophenyl ring, and a hydroxymethyl group, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its solubility profile. Understanding the solubility of this compound is paramount in various applications, particularly in pharmaceutical synthesis where it may serve as a key intermediate.[3] The choice of an appropriate solvent is critical for reaction kinetics, purification processes such as crystallization, and the formulation of the final active pharmaceutical ingredient (API).

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[4] For this compound, several structural features are key determinants of its solubility.

  • Hydrogen Bonding: The presence of two hydroxyl (-OH) groups allows this compound to act as both a hydrogen bond donor and acceptor.[5] This capability strongly favors its solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and water, which can also engage in hydrogen bonding.[6]

  • Polarity: The chloro- and hydroxyl-substituents on the benzene ring, along with the hydroxymethyl group, create a significant dipole moment, rendering the molecule polar. This polarity enhances its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) through dipole-dipole interactions.[7]

  • Hydrophobicity: The benzene ring is inherently nonpolar and contributes to the hydrophobic character of the molecule.[8] This feature allows for some degree of solubility in less polar solvents like ethers and chlorinated hydrocarbons, although the polar functional groups will limit its miscibility with purely nonpolar solvents like hexanes. The solubility in a series of alcohols is expected to decrease as the carbon chain length of the alcohol increases, due to the increasing nonpolar character of the solvent.[4]

The interplay of these factors suggests that this compound will exhibit a broad range of solubilities, being most soluble in polar, hydrogen-bond-donating solvents and least soluble in nonpolar hydrocarbon solvents.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the hydroxyl groups of the solute.
WaterModerate to LowWhile capable of hydrogen bonding, the hydrophobic chlorophenyl ring will limit solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions.
Acetone, AcetonitrileModerateGood dipole-dipole interactions, but less effective hydrogen bond acceptors compared to DMSO.
Nonpolar Aromatic Toluene, BenzeneModerate to LowPi-pi stacking interactions with the benzene ring can contribute to solubility, but are likely outweighed by the polar functional groups.
Chlorinated Dichloromethane, ChloroformModerate to LowModerate polarity and ability to interact with the chloro-substituent.
Ethers Diethyl Ether, Tetrahydrofuran (THF)LowLimited polarity and hydrogen bonding capability.
Nonpolar Aliphatic n-Hexane, CyclohexaneVery LowDominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces of the solid solute.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvent B Prepare Saturated Solution (Add excess solute to solvent) A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Allow Solids to Settle C->D E Extract Aliquot of Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Dilute Sample F->G H Quantify by HPLC or GC-MS G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for Isothermal Saturation Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microcrystals.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for its high sensitivity and specificity.[11]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

Conclusion

While specific, published quantitative solubility data for this compound is sparse, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in a range of organic solvents. Its amphiphilic nature, with both hydrogen-bonding hydrophilic groups and a moderately hydrophobic chlorophenyl ring, suggests a high degree of solubility in polar organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for accurate and reproducible determination. This knowledge is crucial for the effective design and optimization of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

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A Comprehensive Spectroscopic Guide to 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-Chloro-2-hydroxybenzyl alcohol (CAS No: 5330-38-1), a substituted phenolic benzyl alcohol derivative relevant in synthetic chemistry and as a building block in drug discovery. The guide is structured to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the foundational principles, expected spectral features, and validated experimental protocols, ensuring scientific integrity and reproducibility. The causality behind spectral patterns is explained, providing insights beyond mere data presentation.

Introduction and Molecular Overview

This compound is a bifunctional organic compound containing both a phenolic hydroxyl group and a primary benzylic alcohol. This unique arrangement of functional groups—an electron-withdrawing chlorine atom and two electron-donating hydroxyl and hydroxymethyl groups on a benzene ring—results in a distinct spectroscopic fingerprint. Accurate characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer a definitive reference.

Chemical Structure and Properties
  • IUPAC Name: 4-Chloro-2-(hydroxymethyl)phenol[1]

  • Molecular Formula: C₇H₇ClO₂[1]

  • Molecular Weight: 158.58 g/mol

  • CAS Number: 5330-38-1[1]

  • Appearance: White to pale cream crystals or powder[1]

  • Melting Point: 86-94 °C[1]

M [C₇H₇ClO₂]⁺• m/z = 158/160 F1 [C₇H₅ClO]⁺• m/z = 140/142 M->F1 - H₂O F2 [C₆H₄ClO]⁺ m/z = 127/129 M->F2 - •CH₂OH F3 [C₅H₄Cl]⁺ m/z = 99/101 F2->F3 - CO

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Acquisition

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol. [2]2. Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Method:

    • Column: A standard nonpolar column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key hydroxyl and aromatic functional groups, with the broad O-H stretch being a hallmark feature. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including a distinctive 3:1 isotope pattern for chlorine. This guide provides the necessary data and protocols to serve as a foundational reference for the confident identification and quality control of this important chemical intermediate.

References

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An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-hydroxybenzyl alcohol is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its unique substitution pattern, featuring a hydroxyl group, a chloromethyl group, and a chlorine atom on the benzene ring, imparts specific reactivity that is crucial for its intended applications. However, this same reactivity profile also makes the molecule susceptible to various degradation pathways, impacting its purity, potency, and overall stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a systematic approach to evaluating its degradation profile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who handle and utilize this important chemical intermediate.

Chemical Profile and Intrinsic Stability

This compound is a crystalline solid with a melting point in the range of 84-87°C[1]. The molecule's stability is primarily dictated by the interplay of its three key functional groups: the phenolic hydroxyl group, the benzylic alcohol, and the chloro substituent on the aromatic ring.

  • Phenolic Hydroxyl Group: The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic substitution and oxidation. Phenols are known to be sensitive to light and oxidation, particularly at neutral to alkaline pH[2]. The presence of the hydroxyl group can also influence the reactivity of the adjacent benzylic alcohol.

  • Benzylic Alcohol: The benzylic alcohol moiety is a primary site of reactivity and a key point of potential degradation. It is susceptible to oxidation to form the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde) and subsequently the carboxylic acid (5-chloro-2-hydroxybenzoic acid)[3][4][5]. This oxidation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. While chlorinated aromatic compounds are generally stable, they can undergo photolytic degradation, which may involve dechlorination or other complex reactions[6][7][8].

The interplay of these functional groups suggests that this compound is likely to be sensitive to oxidative, thermal, and photolytic stress.

Potential Degradation Pathways

Based on the chemical nature of this compound and the known degradation patterns of related compounds, several degradation pathways can be anticipated. Understanding these pathways is critical for developing stability-indicating analytical methods and for establishing appropriate storage and handling procedures.

Oxidative Degradation

Oxidation is a primary degradation pathway for benzyl alcohols. The reaction proceeds in a stepwise manner, first to the aldehyde and then to the carboxylic acid.

cluster_oxidation Oxidative Degradation Pathway 5-Chloro-2-hydroxybenzyl_alcohol This compound 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzyl_alcohol->5-Chloro-2-hydroxybenzaldehyde Oxidation 5-Chloro-2-hydroxybenzoic_acid 5-Chloro-2-hydroxybenzoic acid 5-Chloro-2-hydroxybenzaldehyde->5-Chloro-2-hydroxybenzoic_acid Further Oxidation

Caption: Oxidative degradation of this compound.

This process can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of oxidizing agents or metal ions[3][4][9].

Thermal Degradation

At elevated temperatures, this compound may undergo self-condensation or polymerization reactions. The reactive benzylic alcohol can react with the activated aromatic ring of another molecule, leading to the formation of diphenylmethane derivatives. Thermal degradation of chlorophenols can also lead to the formation of more complex and potentially toxic compounds such as polychlorinated dibenzo-p-dioxins and dibenzofurans, although this typically requires more extreme conditions[6][10].

cluster_thermal Potential Thermal Degradation mol1 This compound dimer Diphenylmethane Derivative mol1->dimer mol2 This compound mol2->dimer

Caption: Self-condensation as a potential thermal degradation pathway.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce degradation. For chlorophenols, photolysis can lead to dechlorination, where the C-Cl bond is cleaved, or the formation of other photoproducts[6][7][8]. The presence of the phenolic hydroxyl group can also contribute to photosensitivity.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on its chemical properties and information from safety data sheets.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Reduces the rate of thermally induced degradation reactions such as self-condensation and oxidation.
Light Protect from light. Store in amber glass vials or other light-opaque containers.Minimizes photolytic degradation, which can be significant for phenolic and chlorinated aromatic compounds.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed.Prevents oxidation by atmospheric oxygen. A blanket of inert gas is particularly important for long-term storage or for high-purity applications.
Moisture Keep in a dry environment.While hydrolytic degradation is not a primary anticipated pathway, moisture can facilitate other degradation reactions and affect the physical state of the solid.
Material Compatibility Store in glass or other inert containers.Avoids potential reactions with container materials.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method[2][11][12]. The following protocol outlines a typical forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid.

    • Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

    • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M sodium hydroxide.

    • Incubate at 60°C for a specified period.

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C) for a specified period.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to exclude light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as the stability-indicating HPLC method described below.

cluster_workflow Forced Degradation Workflow start This compound Sample stress Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC analysis->hplc results Degradation Profile hplc->results

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients[13][14][15]. The following is a proposed starting point for developing such a method for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a UV detector. A mass spectrometer (MS) detector can be valuable for the identification of degradation products.

2. Chromatographic Conditions (Initial):

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where this compound has significant absorbance (e.g., around 280 nm), and use DAD to evaluate peak purity.
Injection Volume 10 µL

3. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is free from interference from degradation products generated during the forced degradation studies.

Conclusion

This compound is a valuable chemical intermediate whose stability is critical for its successful application in research and development. Its susceptibility to oxidation, thermal, and photolytic degradation necessitates careful storage and handling. By implementing the recommended storage conditions and employing systematic stability testing through forced degradation studies and the development of a validated stability-indicating analytical method, researchers and drug development professionals can ensure the quality and reliability of this important compound. The protocols and information provided in this guide offer a robust framework for managing the stability of this compound throughout its lifecycle.

References

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Potential biological activity of 5-Chloro-2-hydroxybenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, halogenated phenolic compounds represent a promising class of molecules due to their unique physicochemical properties that can enhance biological activity. This technical guide focuses on the derivatives of 5-Chloro-2-hydroxybenzyl alcohol, a scaffold that, while underexplored, holds significant potential for development into potent antimicrobial, anticancer, and anti-inflammatory agents. By synthesizing insights from studies on structurally related analogues, this document provides a comprehensive overview of the known biological activities, discusses structure-activity relationships, and presents detailed experimental protocols to guide future research and development in this area.

Introduction: The Therapeutic Potential of Halogenated Phenolic Scaffolds

Benzyl alcohol and its derivatives are versatile pharmacophores found in numerous biologically active compounds.[1] The introduction of a chlorine atom and a hydroxyl group onto the benzene ring, as seen in this compound (also known as 5-chlorosalicyl alcohol), creates a molecule with distinct electronic and steric properties. The chlorine atom, being an electron-withdrawing group, can influence the acidity of the phenolic proton and alter the molecule's lipophilicity, which is a critical parameter affecting how a drug is absorbed, distributed, metabolized, and excreted (ADME).[2] These modifications are not trivial; they are deliberate design choices aimed at enhancing interactions with biological targets and improving therapeutic indices. This guide will delve into the derivatization of this core structure and the resultant biological activities that emerge.

Synthesis Strategies for Novel Derivatives

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a diverse library of derivatives. The primary reactive sites for derivatization are the hydroxyl group and the benzylic alcohol. However, much of the existing literature focuses on the derivatization of the more reactive analogous compound, 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde), where the aldehyde group provides a convenient handle for forming Schiff bases or other condensation products.

A common and effective strategy involves the condensation of 5-chlorosalicylaldehyde with various primary amines to form Schiff bases (imines).[3] Another approach involves multi-step synthesis starting from 2-amino-4-chlorophenol, which can be reacted with compounds like itaconic acid to build more complex heterocyclic structures attached to the 5-chloro-2-hydroxyphenyl moiety.[4] These core structures can then be further modified to create esters, hydrazides, and other functional groups, expanding the chemical space for biological screening.[4][5]

Synthesis_Scheme cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 5_CSA 5-Chloro-2-hydroxybenzaldehyde Condensation Condensation Reaction 5_CSA->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base Reflux, Ethanol

Caption: Representative synthesis of Schiff base derivatives.

Key Biological Activities and Mechanisms of Action

While direct studies on this compound derivatives are limited, extensive research on closely related analogues provides a strong basis for predicting their biological potential.

Antimicrobial Efficacy

Derivatives of the 5-chloro-2-hydroxy-phenyl scaffold have demonstrated significant antimicrobial properties, particularly against bacteria and mycobacteria.

Antibacterial and Antimycobacterial Activity: A study focused on sulfonamides derived from 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid revealed potent activity against various bacterial strains.[6][7] One of the most active compounds, a benzamide derivative, showed significant efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Furthermore, a Schiff base derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, exhibited excellent activity against Mycobacterium kansasii.[6][7] The proposed mechanism for sulfonamides involves the inhibition of the bacterial enzyme dihydropteroate synthetase, which is crucial for the folic acid synthesis pathway, thereby halting bacterial growth.[7]

Schiff bases synthesized from 5-chlorosalicylaldehyde have also been evaluated for broad-spectrum antimicrobial activity.[3] One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, displayed potent activity against E. coli, P. fluorescence, and S. aureus.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 5-Chloro-2-hydroxyphenyl Derivatives

Compound/Derivative Type Target Organism MIC (µmol/L) Reference
Sulfonamide Benzamide Derivative S. aureus (MRSA) 15.62 - 31.25 [6][7]
Sulfonamide Schiff Base Derivative M. kansasii 1 - 4 [6][7]
Schiff Base (fluorobenzylimino) E. coli 1.6 µg/mL [3]

| Schiff Base (fluorobenzylimino) | S. aureus | 3.4 µg/mL |[3] |

Anticancer Potential

The anticancer potential of this class of compounds can be inferred from studies on structurally similar molecules. For instance, 3-chloro-2,5-dihydroxybenzyl alcohol, a related compound isolated from a marine-derived fungus, was shown to induce apoptosis in human cervical carcinoma (HeLa) cells.[8]

Mechanism of Action: The anticancer effect of 3-chloro-2,5-dihydroxybenzyl alcohol was linked to its ability to induce DNA damage and inhibit DNA replication, leading to an S-phase arrest in the cell cycle.[8] Mechanistically, the compound triggered the release of cytochrome c from the mitochondria into the cytosol, which in turn activated the caspase cascade, specifically caspase-9 and caspase-3, culminating in programmed cell death (apoptosis).[8] It is plausible that derivatives of this compound could operate through a similar pathway, leveraging cellular stress and DNA damage to selectively eliminate cancer cells.

Apoptosis_Pathway Drug 5-Chloro-2-hydroxybenzyl Alcohol Derivative Cell Cancer Cell Drug->Cell DNA_Damage DNA Damage & S-Phase Arrest Cell->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis pathway in cancer cells.

Anti-inflammatory and Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which are closely linked to anti-inflammatory effects. Oxidative stress is a major contributor to inflammation.[9]

Antioxidant Activity: A study on derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated their potential as potent antioxidants.[4] The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and a reducing power assay.[4] Several synthesized compounds containing heterocyclic moieties showed strong antioxidant effects, with some derivatives possessing stronger reducing properties than others.[4] This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to stabilize free radicals.

Anti-inflammatory Mechanism: The anti-inflammatory activity of related hydroxybenzyl alcohols has been linked to the downregulation of pro-inflammatory mediators. For example, p-hydroxybenzyl alcohol has been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in activated macrophage cells.[10] It also reduces the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[10] Derivatives of this compound are expected to share these properties, making them promising candidates for the development of new anti-inflammatory drugs.

Methodologies for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, standardized and robust in vitro assays are essential. The following protocols provide a self-validating framework for assessing cytotoxicity and antimicrobial activity.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[6] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][6] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in serum-free medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[3] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the purple formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Derivatives (24-72h Incubation) A->B C 3. Add MTT Reagent (3-4h Incubation) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: Standard experimental workflow for the MTT assay.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][12]

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.[12]

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL or 200 µL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a positive control.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]

  • Result Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection for turbidity.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies aim to identify the specific structural features of a molecule that are responsible for its biological activity.[10][13] For derivatives of this compound, several key relationships can be inferred:

  • Role of the Chloro Group: The presence and position of the chlorine atom significantly impact lipophilicity and electronic properties.[2] This can enhance membrane permeability and binding affinity to target proteins.

  • Importance of the Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, potentially acting as a hydrogen bond donor in interactions with enzyme active sites or receptors.[8] Its presence is also key to the antioxidant activity of these compounds.

  • Impact of the Side Chain: The nature of the substituent attached to the core scaffold is a primary determinant of specific biological activity.

    • For antimicrobial activity , incorporating sulfonamide or Schiff base moieties has proven effective.[3][6] The specific aryl groups attached to these moieties further modulate the activity, with halogenated phenyl rings often showing enhanced potency.[3]

    • For anticancer activity , the presence of moieties capable of inducing cellular stress or intercalating with DNA could be beneficial. The overall hydrophobicity of the molecule also plays a role in its toxicity to cancer cells.

    • For anti-inflammatory activity , esterification of the hydroxyl groups can create prodrugs that may have improved pharmacokinetic properties.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The existing literature on analogous structures strongly suggests that its derivatives are likely to possess significant antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility of this core allows for the creation of large, diverse chemical libraries for high-throughput screening.

Future research should focus on synthesizing and screening a broad range of derivatives of this compound itself, rather than just its aldehyde or carboxylic acid analogues. This would include the synthesis of ethers, esters, and carbamates from the benzylic and phenolic hydroxyl groups. Advanced in vitro screening against a wider panel of cancer cell lines and microbial pathogens, followed by in vivo efficacy and toxicity studies in animal models, will be critical steps in validating the therapeutic potential of this versatile chemical class.

References

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A Technical Guide to the Discovery, Synthesis, and Application of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzyl alcohols, organic compounds featuring a hydroxyl-substituted methylene group attached to a benzene ring, represent a cornerstone of modern chemistry. Their structural simplicity belies a profound versatility that has driven innovation across disparate fields for nearly two centuries. From their early isolation from natural sources and foundational roles in the fragrance industry to their contemporary applications as critical solvents, pharmaceutical preservatives, and scaffolds for active pharmaceutical ingredients (APIs), the journey of benzyl alcohols is a narrative of evolving synthetic strategy and expanding utility. This guide provides an in-depth technical exploration of this vital class of molecules. We will traverse the historical landscape of their discovery and early synthesis, offer a comparative analysis of classical and modern synthetic methodologies complete with detailed protocols, and examine the structure-property relationships that dictate their wide-ranging applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the enduring significance of substituted benzyl alcohols.

Chapter 1: The Dawn of Aromatic Alcohols: Discovery and Early Synthesis

The story of benzyl alcohol begins not in a laboratory, but in nature. As a constituent of essential oils from plants like jasmine, hyacinth, and ylang-ylang, its pleasant, mild aroma made it a component of fragrances long before its chemical identity was known[1][2][3]. It also occurs naturally in fruits, teas, and even in castoreum from beavers[1][2].

The first major breakthrough in understanding this class of compounds came in the 19th century, a period of foundational discovery in organic chemistry. The synthesis of the parent compound, benzyl alcohol, is credited to the pioneering chemists Friedrich Wöhler and Justus von Liebig in 1832, who were conducting seminal studies on the chemistry of benzyl derivatives[1].

This era was also marked by the discovery of key reactions that provided the first reliable, albeit sometimes inefficient, routes to benzyl alcohols. One of the most notable is the Cannizzaro reaction , reported in 1853. In this disproportionation reaction, an aldehyde lacking an alpha-hydrogen, such as benzaldehyde, is treated with a strong base to yield both the corresponding carboxylic acid (benzoic acid) and the primary alcohol (benzyl alcohol)[2][4]. While historically significant, the 50% maximum theoretical yield for the alcohol makes it less ideal for modern, efficient synthesis.

The true industrial-scale production of benzyl alcohol emerged in the late 19th and early 20th centuries, driven by the burgeoning coal tar and synthetic dye industries[1][4]. The key industrial process, still relevant today, is the hydrolysis of benzyl chloride . Toluene, a readily available petrochemical feedstock, is chlorinated to produce benzyl chloride, which is then hydrolyzed with an aqueous base like sodium carbonate (soda ash) to yield benzyl alcohol[2][5][6]. This method made benzyl alcohol economically viable, paving the way for its widespread use.

cluster_Timeline Historical Timeline of Benzyl Alcohol Discovery & Synthesis Natural Natural Occurrence (Ancient Times) Found in essential oils like Jasmine and Ylang-Ylang Isolation First Synthesis (1832) Wöhler & Liebig synthesize Benzyl Alcohol Natural->Isolation Scientific Investigation Cannizzaro Cannizzaro Reaction (1853) Disproportionation of Benzaldehyde Isolation->Cannizzaro Development of Synthetic Methods Industrial Industrial Synthesis (Late 19th/Early 20th C.) Hydrolysis of Benzyl Chloride Cannizzaro->Industrial Need for Scalable Production

Caption: A timeline of key milestones in the discovery and synthesis of benzyl alcohol.

Chapter 2: The Evolution of Synthesis: A Methodological Guide

The synthesis of substituted benzyl alcohols has evolved dramatically from the foundational methods of the 19th century. Modern chemistry offers a diverse toolkit for accessing these structures with high efficiency, selectivity, and functional group tolerance. This chapter compares classical and contemporary approaches.

Classical Synthetic Approaches

These methods are robust and often form the basis of undergraduate and industrial-scale synthesis.

  • Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone is a classic C-C bond-forming reaction. To synthesize a substituted benzyl alcohol, a phenylmagnesium bromide (optionally substituted) is reacted with formaldehyde[2]. This method is highly versatile for creating a wide array of substituted primary benzyl alcohols.

  • Reduction of Carbonyls: Substituted benzaldehydes or benzoic acid derivatives (like esters) can be readily reduced to the corresponding benzyl alcohols. Common reducing agents include sodium borohydride (NaBH₄) for aldehydes and the more powerful lithium aluminum hydride (LiAlH₄) for esters and carboxylic acids[7].

Modern Synthetic Strategies

Contemporary methods focus on efficiency, selectivity, and the ability to perform late-stage functionalization on complex molecules.

  • Benzylic C-H Oxidation/Functionalization: This is a powerful strategy that directly converts a C-H bond at the benzylic position of a substituted toluene into a C-O bond. This avoids the need for pre-functionalized starting materials. Recent methods employ oxidants like bis(methanesulfonyl) peroxide, which can selectively mono-oxidize the benzylic position to form an intermediate that is then hydrolyzed to the alcohol, preventing over-oxidation to the ketone[8]. This approach is particularly valuable in drug discovery for generating analogs of a lead compound[8].

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be adapted to form benzyl alcohols. For instance, aryl halides can be coupled with potassium acetoxymethyltrifluoroborate, which serves as a hydroxymethyl anion equivalent, to yield the corresponding benzyl alcohols in good yields[9].

  • Asymmetric and Stereodivergent Synthesis: For chiral benzyl alcohols, which are crucial in pharmaceuticals, modern catalysis offers sophisticated solutions. A dual Pd/Cu catalytic system has been developed for the enantio- and diastereodivergent substitution of benzyl geminal dicarboxylates, allowing for the construction of two adjacent stereocenters with high control[10]. This allows access to all four possible stereoisomers of a product from the same set of starting materials simply by changing the ligand chirality[10].

cluster_Classical Classical Synthesis (Pre-1980s) cluster_Modern Modern Synthesis (Post-1980s) Start1 Aryl Halide / Benzaldehyde Grignard Grignard Reaction (with Formaldehyde) Start1->Grignard Reduction Carbonyl Reduction (NaBH4, LiAlH4) Start1->Reduction Product Substituted Benzyl Alcohol Grignard->Product Forms C-C bond Reduction->Product Reduces C=O Start2 Substituted Toluene / Aryl Halide CHOx Direct C-H Oxidation (e.g., with peroxides) Start2->CHOx Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Start2->Coupling CHOx->Product Forms C-O bond directly Coupling->Product Forms C-C bond catalytically

Caption: Workflow comparing classical and modern synthetic routes to benzyl alcohols.

Data Presentation: Comparison of Synthetic Routes
MethodTypical Starting Material(s)Key ReagentsAdvantagesDisadvantages
Grignard Reaction Substituted Aryl Halide, FormaldehydeMagnesium (Mg)Versatile, reliable, good for primary alcoholsMoisture sensitive, limited functional group tolerance
Carbonyl Reduction Substituted Benzaldehyde/BenzoateNaBH₄, LiAlH₄High yields, readily available reagentsRequires pre-functionalized starting material, LiAlH₄ is hazardous
Benzylic C-H Oxidation Substituted ToluenePeroxides, CatalystsHigh atom economy, late-stage functionalizationCan be difficult to control selectivity, may require precious metal catalysts
Suzuki Coupling Substituted Aryl Halide, Boronic Acid derivativePalladium Catalyst, BaseExcellent functional group tolerance, mild conditionsCost of palladium catalyst, requires boronic acid synthesis
Experimental Protocols
  • Objective: To synthesize 4-methylbenzyl alcohol from 4-bromotoluene.

  • Causality: This protocol exemplifies the classic Grignard approach. An aryl halide is converted into a nucleophilic organometallic species, which then attacks an electrophilic carbonyl (formaldehyde) to form the desired primary alcohol.

  • Methodology:

    • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried under vacuum and cooled under a nitrogen atmosphere to exclude moisture.

    • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a solution of 4-bromotoluene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. A small crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should be controlled with a water bath. Stir until the magnesium is consumed.

    • Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of paraformaldehyde in anhydrous THF.

    • Workup: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation.

  • Objective: Selective monooxidation of an activated benzylic C-H bond.

  • Causality: This protocol, based on the work described by Senaweera and Tunge[8], demonstrates a modern approach that avoids pre-functionalization. Bis(methanesulfonyl) peroxide is used as an oxidant that selectively forms a benzylic mesylate, which can be easily hydrolyzed to the alcohol without over-oxidation.

  • Methodology:

    • Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the substituted toluene derivative (1.0 eq.) in a suitable solvent such as acetonitrile.

    • Reagent Addition: Add bis(methanesulfonyl) peroxide (1.5 eq.) to the solution at room temperature.

    • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

    • In-situ Hydrolysis: Upon completion, add a mixture of hexafluoroisopropanol (HFIP) and water to the reaction mixture to facilitate the hydrolysis of the intermediate benzylic mesylate to the final alcohol product[8].

    • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Chapter 3: From Fragrance to Pharmaceuticals: A Spectrum of Applications

The utility of a substituted benzyl alcohol is dictated by the nature and position of the substituents on the aromatic ring. This structure-activity relationship is the key to their diverse applications.

cluster_Applications Structure-Application Relationships center_node Substituted Benzyl Alcohol Fragrance Fragrance & Flavors (e.g., Alkoxy, Ester groups) - Modify scent profile - Increase longevity center_node->Fragrance Substituents alter olfactory properties Pharma Pharmaceuticals (e.g., Halogens, CF3 groups) - Act as API scaffold - Serve as preservative center_node->Pharma Substituents modulate biological activity & stability Industrial Industrial Solvents/Coatings (Unsubstituted/Simple Alkyl) - Low toxicity solvent - Epoxy curing agent center_node->Industrial Core structure provides ideal solvent properties

Caption: Relationship between benzyl alcohol structure and its primary applications.

In the Perfumery and Flavor Industry

Benzyl alcohol itself has a mild, sweet, faintly floral scent and is used as a solvent, fixative, and blender in fragrance compositions like jasmine and lilac[1][11]. Its esters, such as benzyl acetate and benzyl benzoate, are even more important, providing the characteristic fruity and floral notes of jasmine and tuberose[1]. The introduction of substituents on the ring can further modify the scent profile, creating a vast palette for perfumers.

In Pharmaceutical and Personal Care Sciences

Benzyl alcohol is widely used in cosmetics and pharmaceuticals for several key reasons:

  • Preservative: It has antimicrobial and bacteriostatic properties, making it an effective preservative in injectable medications, creams, and lotions, preventing product spoilage[12][13][14].

  • Solvent: Its ability to dissolve a wide range of compounds makes it a valuable solvent in formulations, helping to solubilize active pharmaceutical ingredients (APIs)[14][15].

  • Active Ingredient: In a 5% solution, benzyl alcohol is an FDA-approved treatment for head lice, acting by asphyxiating the insects[2][13].

Substituted benzyl alcohols are also critical scaffolds in medicinal chemistry. The specific substitution pattern can impart specific biological activities, leading to the development of drugs for various therapeutic areas[16].

In Industrial and Materials Science

Beyond its more glamorous roles, benzyl alcohol is a workhorse in industrial chemistry:

  • Solvent in Coatings: It is an effective solvent for resins, lacquers, and inks, and is used in paint strippers and marine paints[13][14].

  • Epoxy Curing: It serves as a solvent and flow promoter in epoxy resin formulations[13].

  • Chemical Intermediate: It is a precursor for the synthesis of a wide range of other chemicals, including its esters used in fragrances and as plasticizers[3].

Chapter 4: Future Outlook

The field of substituted benzyl alcohol chemistry continues to advance. Key future directions include the development of greener and more sustainable synthetic methods, such as biocatalytic routes that use engineered microorganisms to convert benzaldehyde to benzyl alcohol, avoiding harsh chemicals and conditions[17]. Furthermore, the ongoing quest for novel pharmaceuticals will continue to drive the development of highly selective and asymmetric methods for synthesizing complex, chiral substituted benzyl alcohols, ensuring their relevance for decades to come.

References

  • Scentspiracy. Benzyl Alcohol (100-51-6) – Premium Synthetic Ingredient for Perfumery.
  • Perfumer & Flavorist. Benzyl Alcohol.
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  • Senaweera, S., Tunge, J.A. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
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  • PubMed Central (PMC). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
  • National Institutes of Health (NIH). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors.
  • Source of Beauty Fragrance. Why is Alcohol Used in Perfume Creation?.
  • National Institutes of Health (NIH). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions.
  • ResearchGate. Benzyl Alcohol and β‐Phenethyl Alcohol.
  • ResearchGate. Examples of drug molecules with a benzyl alcohol motif.
  • Google Patents. EP1059280A2 - Process for the preparation of benzyl alcohols and their use.
  • European Patent Office. EP 0924179 A1 - Process for the preparation of benzyl alcohol.
  • Google Patents. GB2155464A - Preparation of benzyl alcohols.
  • Royal Society of Chemistry. Understanding benzyl alcohol aggregation by chiral modification: the pairing step.
  • Google Patents. CN1503772A - The production method of benzyl alcohols.
  • Patsnap Synapse. What is the mechanism of Benzyl Alcohol?.
  • PubChem. Benzyl Alcohol.
  • Prakash Chemicals International. Benzyl Alcohol: Applications Across Various Industries.
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  • LookChem. Applications of Benzyl Alcohol: A Key Chemical for Pharma, Cosmetics & Industry.

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Methodological & Application

Application Notes & Protocols for the Synthesis of Bioactive Derivatives from 5-Chloro-2-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 5-Chloro-2-hydroxybenzyl Alcohol in Medicinal Chemistry

This compound, a halogenated aromatic alcohol, serves as a pivotal starting material in the synthesis of a diverse array of chemical entities with significant therapeutic potential.[1] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a reactive benzylic alcohol, allows for selective chemical modifications to generate a library of derivatives.[1] The presence of a chlorine atom on the benzene ring often enhances the lipophilicity and metabolic stability of the resulting molecules, which can be advantageous for drug development.

These derivatives have garnered considerable interest within the scientific community, with research highlighting their potential as antimicrobial, antifungal, antioxidant, and sedative-hypnotic agents.[2][3][4][5] This guide provides detailed protocols for the synthesis of key classes of derivatives from this compound, offering insights into the underlying chemical principles and their applications in drug discovery and development.

I. Synthesis of Ether Derivatives: Targeting Enhanced Bioavailability

Etherification of the phenolic hydroxyl group in this compound is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its pharmacokinetic profile. The Williamson ether synthesis is a robust and widely employed method for this transformation.

Core Principle: The Williamson Ether Synthesis

This SN2 reaction involves the deprotonation of the phenolic hydroxyl group by a weak base, typically potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide to form the desired ether. The benzylic alcohol group is generally less acidic and remains protonated under these conditions, ensuring chemoselectivity.

Experimental Protocol: Williamson Ether Synthesis of 5-Chloro-2-(alkoxymethyl)phenol

This protocol details a general procedure for the etherification of this compound with a primary alkyl halide.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Primary alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and the primary alkyl halide (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.

Visualization: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start This compound reagents K₂CO₃, Alkyl Halide Acetonitrile start->reagents Add reflux Reflux (82°C, 4-8h) reagents->reflux Heat workup Workup (Filtration, Extraction) reflux->workup Cool purification Column Chromatography workup->purification product 5-Chloro-2-(alkoxymethyl)phenol purification->product

Caption: Workflow for the Williamson ether synthesis of 5-Chloro-2-(alkoxymethyl)phenol.

II. Synthesis of Ester Derivatives: Prodrug Strategies and Bioactivity Modulation

Esterification of the benzylic alcohol group of this compound can produce derivatives with altered pharmacokinetic properties, potentially acting as prodrugs that release the active alcohol in vivo. Furthermore, the ester moiety itself can contribute to the biological activity of the molecule.[4][5]

Core Principle: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] An excess of the alcohol or removal of water is typically required to drive the equilibrium towards the formation of the ester.[6]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the esterification of this compound with a carboxylic acid using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water, followed by saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by recrystallization or column chromatography.

Data Presentation: Fischer Esterification Reaction Parameters
Carboxylic AcidCatalystSolventReaction Time (h)Yield (%)
Acetic AcidH₂SO₄Toluene4-6>85
Benzoic AcidH₂SO₄Toluene6-8>80
Propanoic AcidH₂SO₄Toluene5-7>82

Note: Yields are representative and may vary based on specific reaction conditions and scale.

III. Synthesis of Schiff Base Derivatives: A Gateway to Potent Antimicrobial Agents

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. To synthesize Schiff bases from this compound, the benzylic alcohol must first be oxidized to the corresponding aldehyde, 5-chlorosalicylaldehyde. These Schiff base derivatives have shown significant promise as antibacterial and antifungal agents.[3][7][8]

Part A: Oxidation of this compound to 5-Chlorosalicylaldehyde

Core Principle: Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), are typically used for the selective oxidation of benzylic alcohols to aldehydes without over-oxidation to carboxylic acids.

Experimental Protocol: Oxidation with MnO₂

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Oxidant Addition: Add activated manganese dioxide (5-10 eq) in portions to the stirred suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 5-chlorosalicylaldehyde, which can often be used in the next step without further purification.

Part B: Synthesis of Schiff Bases from 5-Chlorosalicylaldehyde

Core Principle: The condensation reaction between the aldehyde group of 5-chlorosalicylaldehyde and the primary amine is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, followed by dehydration to yield the imine.

Experimental Protocol: General Schiff Base Formation

  • Reaction Setup: Dissolve 5-chlorosalicylaldehyde (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The formation of the Schiff base is often indicated by a color change or the precipitation of the product. The reaction is typically complete within 1-4 hours.

  • Isolation:

    • If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried.

    • If the product is soluble, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Visualization: Two-Step Synthesis of Schiff Base Derivatives

Schiff_Base_Synthesis cluster_0 Part A: Oxidation cluster_1 Part B: Condensation start This compound oxidation MnO₂ DCM, rt start->oxidation aldehyde 5-Chlorosalicylaldehyde oxidation->aldehyde amine Primary Amine (R-NH₂) Ethanol, Acetic Acid (cat.) product Schiff Base Derivative amine->product aldehyde_ref 5-Chlorosalicylaldehyde aldehyde_ref->amine

Caption: A two-step workflow for the synthesis of Schiff base derivatives.

IV. Synthesis of Pyrrolidine-Based Heterocyclic Derivatives with Antioxidant Activity

More complex heterocyclic systems can be constructed using this compound as a foundational block. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and further elaborated into various five-membered heterocycles, which have demonstrated significant antioxidant properties.[2]

Core Principle: Multi-step Synthesis

This synthetic route involves an initial Michael addition/cyclization to form the pyrrolidinone core, followed by functional group transformations to introduce hydrazide moieties, which then serve as precursors for the construction of oxadiazole and triazole rings.

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol is adapted from the work of Milošević et al.[2]

Step 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

This intermediate is prepared from 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which in turn is synthesized from itaconic acid and 2-amino-4-chlorophenol.[2] The carboxylic acid is then converted to the corresponding ester, followed by reaction with hydrazine hydrate to yield the carbohydrazide.

Step 2: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

  • Reaction Setup: In a flask, dissolve potassium hydroxide (KOH, 2.0 eq) in ethanol.

  • Reagent Addition: Add carbon disulfide (CS₂, 3.0 eq) to the KOH solution and stir at room temperature for 15 minutes.

  • Addition of Precursor: Add a solution of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) in ethanol to the reaction mixture.

  • Reaction: Heat the mixture at reflux for 4 hours.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with hydrochloric acid to pH 3-4.

    • The resulting precipitate is the desired product.

  • Purification: The crude product can be purified by recrystallization.

Application Highlight: Antioxidant Activity

Several of these synthesized heterocyclic derivatives have shown potent antioxidant activity, in some cases exceeding that of the standard antioxidant, ascorbic acid (Vitamin C).[2] For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was found to be 1.5 times more active than ascorbic acid in a DPPH radical scavenging assay.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with promising pharmacological activities. The protocols outlined in this guide for the synthesis of ethers, esters, Schiff bases, and complex heterocyclic systems provide a solid foundation for researchers in medicinal chemistry and drug development to explore the chemical space around this scaffold. The ability to systematically modify the structure of this compound allows for the fine-tuning of its biological properties, paving the way for the discovery of novel therapeutic agents.

References

  • Milošević, N., Pergal, M., Tasić, G., Marinković, A., & Valentić, N. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2529. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Shi, L., Ge, H., Tan, S., Li, Q., Song, Y., & Zhu, H. L. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
  • MDPI. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2195. [Link]
  • ResearchGate. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Zhu, H., Zhang, D., Zhang, Q., Zhao, Y., He, Z., Gao, Y., & Zhang, L. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances, 8(31), 17359-17366. [Link]
  • SciSpace. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

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Using 5-Chloro-2-hydroxybenzyl alcohol in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 5-Chloro-2-hydroxybenzyl alcohol in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this guide delves into the causality behind its synthetic applications, provides validated protocols, and grounds its claims in authoritative references.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (also known as 5-chlorosalicyl alcohol) is a substituted aromatic alcohol whose value in pharmaceutical synthesis is derived from its distinct trifecta of functional groups: a phenolic hydroxyl group, a primary alcohol (hydroxymethyl group), and a chlorine atom on the benzene ring. This specific arrangement offers multiple reaction sites, allowing for controlled, sequential modifications to build complex molecular architectures. Its utility is primarily as a key building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The interplay between the electron-donating hydroxyl group and the electron-withdrawing chloro group influences the reactivity of the aromatic ring, making it a valuable precursor for a range of therapeutic agents, including those with potential antimicrobial and antifungal properties.[1][2]

Physicochemical Properties and Safety Mandates

A thorough understanding of the physical properties and safety profile of a starting material is a non-negotiable prerequisite for its use in any synthetic protocol.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for calculating molar equivalents, selecting appropriate solvents, and predicting physical behavior during reactions and work-ups.

PropertyValueSource(s)
CAS Number 5330-38-1[3][4]
Molecular Formula C₇H₇ClO₂[3][4]
Molecular Weight 158.58 g/mol [1][3]
Appearance White to pale cream crystals or powder[5]
Melting Point 84°C to 94°C[3][5]
Purity (Typical) ≥97.5%[5]
IUPAC Name 4-chloro-2-(hydroxymethyl)phenol[3]
Safety and Handling Protocols

Adherence to strict safety protocols is paramount when handling this compound. The compound presents several hazards that require mitigation through proper laboratory practice and personal protective equipment (PPE).

  • Primary Hazards :

    • Causes skin irritation.[3][6][7]

    • Causes serious eye irritation.[3][6][7]

    • May cause respiratory irritation.[3]

  • Handling Recommendations :

    • Ventilation : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[6][8]

    • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

    • Hygiene : Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke in the work area.[8]

  • First-Aid Measures :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]

    • Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

  • Storage : Store in a cool, dry, well-ventilated place.[8] Keep the container tightly closed and consider storing under an inert gas.[7]

Synthetic Utility and Reaction Pathways

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. Strategic protection and activation allow chemists to selectively target specific sites for modification.

Caption: Key reaction pathways for this compound.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and serves as a prime site for nucleophilic reactions after deprotonation.

  • Williamson Ether Synthesis : Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a phenoxide ion, which readily undergoes Sₙ2 reaction with alkyl halides to form ethers. This is a foundational method for introducing varied alkyl or substituted alkyl chains, which can modulate a molecule's lipophilicity and binding properties.

  • Esterification : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields phenyl esters. These esters can act as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound.

Reactions at the Benzylic Alcohol

The primary alcohol can be targeted for oxidation or substitution.

  • Oxidation : Selective oxidation to the corresponding aldehyde (5-chloro-2-hydroxybenzaldehyde or 5-chlorosalicylaldehyde) can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This aldehyde is a crucial intermediate for building more complex structures via reactions like reductive amination or Wittig reactions.

  • Substitution : The benzylic hydroxyl group can be converted into a good leaving group and substituted. For instance, reaction with thionyl chloride (SOCl₂) can produce 2-(chloromethyl)-4-chlorophenol, a reactive intermediate for further elaboration.

Illustrative Application: A Precursor to Salbutamol Analogues

While not a direct starting material in the most common industrial syntheses of Salbutamol, this compound serves as an excellent model for understanding the types of transformations required. A hypothetical pathway towards a Salbutamol core structure could involve:

  • Protection : Protecting the more reactive phenolic hydroxyl group as an ether (e.g., benzyl ether).

  • Oxidation : Oxidizing the primary alcohol to an aldehyde.

  • Grignard/Organolithium Addition : Adding a protected acetylenic group to the aldehyde to build the side chain.

  • Functional Group Interconversion : Further steps to introduce the amine and deprotect functional groups.

This illustrates how the molecule's handles can be manipulated sequentially to construct a complex target. The synthesis of Salbutamol itself often starts from materials like p-hydroxybenzaldehyde or derivatives of salicylic acid, which share structural motifs with our subject compound.[9][10][11]

Detailed Application Protocol: Williamson Ether Synthesis

This protocol provides a self-validating, step-by-step method for the synthesis of 2-(benzyloxymethyl)-4-chlorophenol, demonstrating a key transformation of this compound.

Principle

This procedure selectively alkylates the primary benzylic alcohol while leaving the more acidic phenolic hydroxyl group untouched under mildly basic conditions. This selectivity is crucial and demonstrates the nuanced control possible with this substrate. The reaction proceeds via nucleophilic substitution where the deprotonated benzylic alcohol attacks benzyl bromide.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles
This compound5330-38-1158.585.00 g31.5 mmol
Sodium Hydride (60% in oil)7646-69-724.001.39 g34.7 mmol
Benzyl Bromide100-39-0171.044.14 mL34.7 mmol
Anhydrous Tetrahydrofuran (THF)109-99-9-150 mL-
Saturated NH₄Cl (aq.)12125-02-9-50 mL-
Ethyl Acetate141-78-6-200 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate7487-88-9-~10 g-
Experimental Workflow

Workflow A Setup & Inert Atmosphere (N2/Ar, Flame-dried flask) B Dissolve Substrate (this compound in dry THF) A->B C Deprotonation (Add NaH portion-wise at 0°C) B->C D Stir at 0°C for 30 min C->D E Add Alkylating Agent (Benzyl Bromide, dropwise at 0°C) D->E F Reaction (Warm to RT, stir for 12-16h) E->F G Quench Reaction (Slowly add sat. NH4Cl at 0°C) F->G H Aqueous Work-up (Extraction with Ethyl Acetate) G->H I Dry & Concentrate (Dry organic layer with MgSO4, filter, evaporate solvent) H->I J Purification (Flash Column Chromatography) I->J K Characterization (NMR, IR, MS) J->K

Caption: Step-by-step workflow for the Williamson ether synthesis.

Step-by-Step Procedure
  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature.

  • Reagent Addition : To the flask, add this compound (5.00 g, 31.5 mmol) and anhydrous THF (100 mL). Stir until all solid has dissolved.

  • Deprotonation : Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.39 g, 34.7 mmol) in small portions over 15 minutes. Caution : Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation : Stir the resulting suspension at 0°C for 30 minutes.

  • Alkylation : Add benzyl bromide (4.14 mL, 34.7 mmol) dropwise to the suspension at 0°C using a syringe.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with another portion of ethyl acetate (2 x 50 mL).

  • Washing & Drying : Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification : Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to elute the product.

  • Expected Yield : 70-85%.

  • Characterization : Confirm the structure of the purified product, 2-(benzyloxymethyl)-4-chlorophenol, using:

    • ¹H NMR : Expect to see characteristic peaks for the aromatic protons, the benzylic -CH₂- protons, and the phenolic -OH proton.

    • ¹³C NMR : Confirm the number of unique carbon atoms.

    • FTIR : Look for the disappearance of the primary alcohol O-H stretch and the appearance of a C-O-C ether stretch.

    • Mass Spectrometry : Confirm the molecular weight of the product (M.W. 248.70 g/mol ).

Conclusion

This compound is a strategically valuable and cost-effective intermediate in pharmaceutical synthesis. Its well-defined points of reactivity allow for its incorporation into diverse synthetic routes. By understanding the principles of its reactivity and adhering to rigorous safety and experimental protocols, researchers can effectively leverage this building block to construct novel and complex molecules for drug discovery and development.

References

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  • New process for synthesizing salbutamol and sulfate of salbutamol - Google Patents.
  • Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology | Oxford Academic. [Link]

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Application Notes & Protocols: 5-Chloro-2-hydroxybenzyl alcohol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-hydroxybenzyl alcohol is a bifunctional aromatic compound possessing a unique combination of reactive sites: a nucleophilic phenolic hydroxyl group, a primary benzylic alcohol, and an electron-rich aromatic ring influenced by both activating (-OH, -CH₂OH) and deactivating (-Cl) substituents. This structural arrangement makes it a highly valuable and versatile starting material in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.[1] The strategic placement of the chloro, hydroxyl, and hydroxymethyl groups allows for selective transformations, enabling chemists to introduce diverse functionalities and build molecular complexity in a controlled manner. This guide provides an in-depth exploration of its key synthetic applications, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

O-Alkylation of the Phenolic Hydroxyl via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is its most acidic proton, making it the primary site for deprotonation and subsequent nucleophilic attack. The Williamson ether synthesis is a robust and fundamental method for forming an ether linkage at this position, a common structural motif in many pharmaceutical agents.[2][3] This reaction proceeds via an SN2 mechanism, where a base first generates the phenoxide ion, which then displaces a halide or other suitable leaving group from an alkylating agent.[3][4]

Mechanistic Rationale

The reaction is initiated by an acid-base reaction where a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic -OH group.[5] The benzylic alcohol remains protonated as it is significantly less acidic. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of an alkyl halide (e.g., R-Br, R-I). For an efficient SN2 reaction, primary or methyl halides are preferred as they minimize the competing E2 elimination pathway.[3]

Workflow for Williamson Ether Synthesis

A This compound C Formation of Phenoxide Intermediate A->C Deprotonation B Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetonitrile, THF) B->C E Sₙ2 Nucleophilic Attack C->E D Alkyl Halide (R-X) D->E Electrophile F 5-Chloro-2-(alkoxy)benzyl alcohol E->F Ether Formation G Aqueous Workup & Purification F->G cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution A Secondary Amine (e.g., Dimethylamine) C Iminium Ion [CH₂=N⁺R₂] A->C B Formaldehyde B->C Condensation E Nucleophilic Attack C->E Electrophile D This compound (Nucleophile) D->E F Mannich Base Product E->F Rearomatization

Sources

Application Note & Protocols: Chemoselective Esterification of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Synthetic Protocols, Reaction Mechanisms, and Application Insights for the Esterification of a Bifunctional Aromatic Intermediate

Introduction: Strategic Importance of 5-Chloro-2-hydroxybenzyl alcohol Esters

This compound is a substituted phenolic alcohol that serves as a valuable intermediate in the synthesis of diverse molecular scaffolds.[1] Its bifunctional nature, possessing both a nucleophilic primary benzylic alcohol and a less nucleophilic phenolic hydroxyl group, presents a unique synthetic challenge and opportunity. The selective esterification of the benzylic alcohol is a key transformation, yielding esters that are pivotal precursors in medicinal chemistry and materials science. These esters are often explored for their potential as antimicrobial, antifungal, and central nervous system-modulating agents.[1][2]

This guide provides an in-depth analysis of the principles governing the chemoselective esterification of this compound. We present validated, step-by-step protocols for two primary synthetic routes: classic Fischer-Speier esterification and acylation with activated carboxylic acid derivatives. The causality behind experimental choices, from catalyst selection to reaction work-up, is explained to empower researchers to adapt and troubleshoot these methodologies.

Key Structural Features & Reactivity:

  • Benzylic Alcohol (-CH₂OH): A primary alcohol, it is a strong nucleophile, readily participating in acid-catalyzed esterification and acylation reactions.

  • Phenolic Hydroxyl (-OH): The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, reducing its nucleophilicity.[3] While it can be esterified, it typically requires more forcing conditions or activation via deprotonation under basic conditions.[4]

  • Chloro Group (-Cl): An electron-withdrawing group that can subtly influence the reactivity of the aromatic ring and the acidity of the phenolic proton.

This differential reactivity is the cornerstone of achieving chemoselectivity, primarily targeting the benzylic alcohol while preserving the phenolic hydroxyl.

Reaction Mechanisms & Strategic Considerations

The Principle of Chemoselectivity

The primary goal is the selective acylation of the more nucleophilic benzylic alcohol over the phenolic hydroxyl. This is achieved by exploiting the electronic differences between the two groups under specific catalytic conditions.

  • Acidic Conditions (Fischer Esterification): The phenolic hydroxyl is a significantly weaker nucleophile than the primary alcohol, especially in an acidic environment.[3] This intrinsic difference allows for high selectivity.

  • Base-Mediated Acylation: The choice of base and reaction conditions is critical. Non-nucleophilic, sterically hindered bases are preferred to prevent competitive reactions. Under strongly basic conditions, deprotonation of the phenol can occur, creating a highly nucleophilic phenoxide that can compete with the benzylic alcohol.[4] Therefore, controlled addition of reagents at low temperatures is often necessary.

The following diagram illustrates the strategic decision-making process for esterifying this compound.

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Key Reagents & Conditions cluster_3 Product SM This compound Fischer Protocol 1: Fischer-Speier Esterification SM->Fischer High Selectivity Moderate Conditions Acylation Protocol 2: Acylation (Acid Chloride) SM->Acylation High Reactivity Mild Conditions Fischer_Cond Carboxylic Acid (R-COOH) Catalytic H₂SO₄ Water Removal (Dean-Stark) Fischer->Fischer_Cond Acylation_Cond Acid Chloride (R-COCl) Pyridine or Et₃N Anhydrous Solvent (DCM) 0°C to RT Acylation->Acylation_Cond Product Target Ester: 5-Chloro-2-(acyloxymethyl)phenol Fischer_Cond->Product Acylation_Cond->Product

Caption: Decision workflow for selective esterification.

Protocol 1: Fischer-Speier Esterification with Acetic Acid

This protocol details the synthesis of 5-Chloro-2-(acetoxymethyl)phenol. It leverages the classic acid-catalyzed equilibrium between a carboxylic acid and an alcohol, driving the reaction to completion by removing the water byproduct.[5]

Mechanistic Rationale

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][6] The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The more nucleophilic benzylic alcohol of this compound then attacks this activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the protonated ester, which then loses a proton to regenerate the acid catalyst and give the final product.[7]

G cluster_0 Mechanism Steps node_style_intermediate node_style_intermediate node_style_reagent node_style_reagent A 1. Protonation of Carboxylic Acid B 2. Nucleophilic Attack (Benzylic Alcohol) A->B C 3. Tetrahedral Intermediate B->C D 4. Proton Transfer C->D E 5. Elimination of Water D->E F 6. Deprotonation E->F G Final Ester Product F->G

Caption: Key stages of the Fischer-Speier esterification mechanism.

Materials & Equipment
Reagents & MaterialsEquipment
This compound (98%)[8][9]Round-bottom flask (100 mL)
Glacial Acetic AcidDean-Stark apparatus
Toluene (Anhydrous)Reflux condenser
Sulfuric Acid (Concentrated, 98%)Magnetic stirrer and heat plate
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel (250 mL)
Brine (Saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for filtration
Silica Gel (for column chromatography)Column chromatography setup
Hexanes / Ethyl Acetate (for chromatography)Analytical tools: TLC, GC-MS, NMR[10]
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 31.5 mmol) and toluene (50 mL).

  • Reagent Addition: Add glacial acetic acid (e.g., 2.8 mL, 47.3 mmol, 1.5 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (3-5 drops) to the stirring mixture.

  • Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser atop the flask. Heat the mixture to a vigorous reflux (approx. 110-120°C). Toluene and water will co-distill as an azeotrope, with the water being collected in the Dean-Stark trap.[5][7]

  • Monitoring the Reaction: Continue reflux for 4-8 hours, or until no more water is collected in the trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Work-up - Neutralization: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize the excess acetic acid and sulfuric acid. Caution: CO₂ evolution.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure ester.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Acylation with Acetyl Chloride

This protocol offers a faster, non-equilibrium-based route to the desired ester using a highly reactive acylating agent.[11] It is performed under milder temperature conditions but requires careful handling of moisture-sensitive and corrosive reagents.

Mechanistic Rationale

Acylation with an acid chloride is a highly efficient method for forming esters.[12] The reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves two critical functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct, which is generated during the reaction.

  • Nucleophilic Catalyst (Pyridine): Pyridine can attack the highly electrophilic acetyl chloride to form a reactive N-acylpyridinium salt intermediate. This intermediate is even more susceptible to nucleophilic attack by the benzylic alcohol than the acetyl chloride itself, accelerating the reaction.

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack AcylCl Acetyl Chloride Intermediate N-Acylpyridinium Salt (Reactive) AcylCl->Intermediate Py Pyridine (Base/Catalyst) Py->Intermediate Product Target Ester Intermediate->Product Alcohol 5-Chloro-2-hydroxy- benzyl alcohol Alcohol->Product

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The Versatile Intermediate: Harnessing 5-Chloro-2-hydroxybenzyl alcohol for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Synthetic Chemists

Introduction: A Building Block with Untapped Potential

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients and the efficient synthesis of existing ones are paramount. 5-Chloro-2-hydroxybenzyl alcohol, a halogenated phenolic compound, presents itself as a highly versatile yet under-explored intermediate for the synthesis of a new generation of agrochemicals. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a primary benzylic alcohol, offers a rich scaffold for chemical modification and the introduction of diverse functionalities.

This guide provides an in-depth exploration of the potential applications of this compound in agrochemical manufacturing. While it is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial and antifungal properties, its structural characteristics suggest significant utility in the agricultural sector.[1][2] We will delve into its prospective role in creating novel herbicides, fungicides, and other bioactive molecules, drawing parallels with established synthetic routes for commercially successful agrochemicals. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry, offering both theoretical grounding and practical, actionable protocols.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for reaction design and process optimization. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 5330-38-1[3]
Molecular Formula C₇H₇ClO₂[3]
Molecular Weight 158.59 g/mol [3]
Appearance White to pale cream crystals or powder[4][5]
Melting Point 86-94 °C[5]
IUPAC Name 4-chloro-2-(hydroxymethyl)phenol[5]

Core Application: Synthesis of Novel Phenoxy-Type Herbicides

The most compelling application for this compound lies in the synthesis of analogues to the widely used phenoxyacetic acid herbicides. This class of herbicides functions as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.[6]

The Precedent: MCPA Synthesis

A cornerstone of this class is MCPA (2-methyl-4-chlorophenoxyacetic acid), which is synthesized from 4-chloro-2-methylphenol.[6] The structural similarity between this compound and the precursor to MCPA is striking, with the key difference being a hydroxymethyl (-CH₂OH) group in place of a methyl (-CH₃) group. This suggests that this compound can be a substrate for similar synthetic transformations to yield novel herbicidal compounds.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The key chemical transformation to produce phenoxyacetic acids from phenols is the Williamson ether synthesis.[7][8][9] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a salt of chloroacetic acid.[7][8][9]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product This compound This compound Base 1. Deprotonation (e.g., NaOH, K₂CO₃) This compound->Base Phenolic -OH Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Base Forms salt Nucleophilic Attack 2. Sₙ2 Attack on Chloroacetate Base->Nucleophilic Attack Generates phenoxide Acidification 3. Acidification (e.g., HCl) Nucleophilic Attack->Acidification Forms sodium salt intermediate Final Product 2-((5-chloro-2-(hydroxymethyl)phenoxy)acetic acid Acidification->Final Product

Caption: Proposed Williamson ether synthesis pathway for a novel phenoxyacetic acid.

Experimental Protocol 1: Synthesis of 2-((5-chloro-2-(hydroxymethyl)phenoxy)acetic acid)

This protocol details the proposed synthesis of a novel phenoxyacetic acid herbicide analogue from this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Chloroacetic acid (1.1 eq)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Toluene or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a suitable volume of water.

  • Base Addition: Add sodium hydroxide pellets to the solution and stir until fully dissolved. The solution will warm up.

  • Chloroacetate Addition: In a separate beaker, dissolve chloroacetic acid in a minimal amount of water and neutralize it with a portion of the sodium hydroxide solution. Slowly add this sodium chloroacetate solution to the reaction flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. A precipitate of the product should form.

  • Extraction: Extract the product into an organic solvent such as toluene or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product.

Rationale for Experimental Choices:

  • Stoichiometry: A slight excess of chloroacetic acid is used to drive the reaction to completion. Two equivalents of base are required: one to deprotonate the phenol and one to neutralize the chloroacetic acid.

  • Solvent: Water is a suitable solvent for this reaction as it readily dissolves the reactants and the inorganic base.

  • Temperature: Reflux temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • Acidification: This step is crucial to protonate the carboxylate and the phenoxide, rendering the final product less water-soluble and allowing for its extraction into an organic solvent.

Alternative Synthetic Pathways and Further Derivatization

The dual functionality of this compound opens up avenues for creating a diverse library of potential agrochemicals beyond simple phenoxyacetic acids. The benzylic alcohol group can be selectively targeted for etherification or esterification, providing a modular approach to synthesis.

G cluster_pathways Derivatization Pathways cluster_products Potential Product Classes Start This compound Phenoxy Phenolic -OH Reacts (Williamson Ether Synthesis) Start->Phenoxy Path A Benzylic Benzylic -OH Reacts Start->Benzylic Path B Herbicide Phenoxy-type Herbicides Phenoxy->Herbicide Ether Benzyl Ether Derivatives (Fungicides, PGRs) Benzylic->Ether Etherification Ester Benzyl Ester Derivatives (Pro-pesticides) Benzylic->Ester Esterification

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Application Note: GC-MS Protocol for the Confident Identification of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Chloro-2-hydroxybenzyl alcohol is a halogenated phenolic compound that serves as a key intermediate in the synthesis of various pharmaceutical and chemical products.[1] Its purity and identity are critical for ensuring the quality and safety of downstream manufacturing processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of polar, reactive molecules like this compound can be challenging due to its two active hydroxyl groups. These groups can cause poor chromatographic peak shape, thermal degradation in the hot GC inlet, and unwanted interactions with the analytical column.

This application note presents a robust and reliable GC-MS protocol for the identification of this compound. The core of this method is a chemical derivatization step that converts the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers. This strategy significantly improves the compound's volatility and thermal stability, leading to sharp, symmetrical chromatographic peaks and a clear, interpretable mass spectrum, ensuring confident identification.

The Analytical Rationale: Why Derivatization is Essential

The direct injection of phenolic compounds and alcohols into a GC-MS system often yields suboptimal results. The primary reasons for this are:

  • Polarity: The hydroxyl (-OH) groups on this compound are polar and can form hydrogen bonds. This leads to strong interactions with any active sites (e.g., residual silanols) on the GC column or liner, resulting in broad, tailing peaks and reduced sensitivity.

  • Thermal Lability: At the high temperatures of the GC injection port (typically >250 °C), molecules with active hydroxyl groups can degrade, leading to the formation of artifacts and inaccurate quantification.

  • Volatility: While semi-volatile, the compound's volatility is limited by hydrogen bonding.

To overcome these challenges, a derivatization step is employed.[2][3] This involves reacting the analyte with a specific reagent to block the active functional groups. For hydroxyl groups, silylation is the most common and effective approach.[4] The reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, as shown in Figure 1.

Benefits of TMS Derivatization:

  • Increased Volatility: The non-polar TMS ether is more volatile than the parent alcohol.

  • Improved Thermal Stability: The derivatized compound is less prone to thermal degradation.

  • Enhanced Chromatographic Performance: Minimized interactions with the GC column result in sharp, symmetrical peaks.[5]

  • Characteristic Mass Spectra: The TMS derivative yields a higher molecular weight ion and predictable fragmentation patterns, aiding in structural confirmation.[6][7]

Chemical reaction showing the silylation of this compound's two hydroxyl groups with BSTFA to form its di-TMS ether derivative.
Figure 1. Silylation of this compound with BSTFA.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis. The overall workflow is designed to be self-validating, incorporating standard preparation, derivatization, and instrumental analysis.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Standard & Sample Weighing B Dissolution in Pyridine A->B C Addition of BSTFA + 1% TMCS B->C D Heating Step (70°C, 30 min) C->D E GC-MS Injection (1 µL) D->E Derivatized Sample F Chromatographic Separation E->F G Mass Spectrometric Detection (EI) F->G H Identify Peak at Expected Retention Time G->H Acquired Data I Extract Mass Spectrum H->I J Confirm Key Fragments & Isotope Pattern I->J K Library Search & Confirmation J->K

Caption: Experimental workflow from sample preparation to data analysis.
Materials and Reagents
  • Analyte: this compound standard (≥98% purity)[8]

  • Solvent: Pyridine (Anhydrous, ≥99.8%)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Heating: Heating block or oven capable of maintaining 70 °C

  • Pipettes: Calibrated micropipettes

Preparation of Standard Solution
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous pyridine.

  • Working Standard (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with anhydrous pyridine. This working standard will be used for derivatization.

Derivatization Procedure
  • Transfer 100 µL of the working standard solution (100 µg/mL) into a 2 mL autosampler vial.

  • Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) to the vial.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 70 °C for 30 minutes using a heating block.

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

  • For unknown samples, prepare them using the same procedure, ensuring the final concentration is within the expected analytical range.

GC-MS Instrumentation and Parameters
Parameter Setting Rationale
GC System Standard Gas Chromatograph---
Column HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column providing excellent separation for a wide range of semi-volatile compounds.
Inlet Temperature 280 °CEnsures efficient volatilization of the high-boiling TMS derivative without thermal degradation.
Injection Mode Splitless (1 min purge delay)Maximizes the transfer of analyte to the column for trace-level detection.
Injection Volume 1.0 µLStandard volume for GC analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minSeparates the analyte from solvent and derivatization byproducts, ensuring a clean baseline and sharp peak.
MS System Standard Mass Spectrometer---
Ion Source Temp. 230 °CStandard temperature for robust ionization while minimizing source contamination.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for generating reproducible fragmentation patterns, allowing for library matching.[11]
Acquisition Mode Full ScanAcquires all ions within a range, essential for identification of unknowns.
Scan Range 50 - 450 m/zCovers the expected mass range of the derivatized analyte and its key fragments.
Solvent Delay 4 minutesPrevents the high concentration of solvent and derivatizing reagent from saturating the detector.

Data Analysis and Interpretation

Confident identification of the target analyte relies on two pillars: its chromatographic retention time and its mass spectrum.

Expected Retention Time

Under the conditions specified above, the di-TMS derivative of this compound is expected to elute at approximately 12-14 minutes . This should be confirmed by injecting the derivatized standard.

Mass Spectrum Interpretation

The mass spectrum of the di-TMS derivative is highly characteristic. The molecular weight of the derivatized compound (C₁₃H₂₃ClO₂Si₂) is 302.9 g/mol . Due to the natural isotopic abundance of chlorine (~3:1 ratio of ³⁵Cl:³⁷Cl), the mass spectrum will exhibit a characteristic M+ and M+2 pattern for all chlorine-containing fragments.

Caption: Proposed EI fragmentation pathway for di-TMS-5-Chloro-2-hydroxybenzyl alcohol.

Key Expected Ions:

m/z (³⁵Cl / ³⁷Cl) Proposed Identity Interpretation
302 / 304[M]⁺•Molecular Ion: Confirms the molecular weight of the di-TMS derivative. The 3:1 ratio confirms one Cl atom.
287 / 289[M - CH₃]⁺Base Peak (often): Loss of a methyl group from one of the TMS moieties. A very common and stable fragment.
211 / 213[M - CH₂OTMS]⁺Cleavage of the silylated hydroxymethyl group. This fragment is characteristic of the benzyl alcohol structure.
73[Si(CH₃)₃]⁺Trimethylsilyl ion: A hallmark of TMS-derivatized compounds, confirming successful derivatization.

The presence of the molecular ion pair (m/z 302/304) and the primary fragment pair (m/z 287/289) with the correct isotopic ratio is strong evidence for the compound's identity. Final confirmation can be achieved by matching the acquired spectrum against a reference library like the NIST Mass Spectral Library, if a spectrum for this derivative exists.[12][13]

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable method for the identification of this compound using GC-MS. By employing a straightforward BSTFA-based derivatization, the common analytical challenges associated with polar phenolic alcohols are effectively overcome. The resulting di-TMS ether is thermally stable and exhibits ideal chromatographic behavior. The predictable and information-rich mass spectrum, characterized by the molecular ion pair and key fragment ions, allows for unambiguous identification. This method is suitable for quality control in pharmaceutical and chemical manufacturing, as well as for research applications requiring confident structural elucidation.

References

  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
  • Sittisart, P. (2010). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]
  • Stenutz, R. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (1996).
  • MySkinRecipes. (n.d.). This compound.
  • Farajzadeh, M. A., et al. (2016). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction procedure. Global NEST Journal, 18(1), 98-109. [Link]
  • Agilent Technologies. (2017). Determination of Phenolic Compounds (HJ 703-2014).
  • Al-Deeb, O. A., et al. (2011). Capillary Gas Chromatographic Method for the Determination of Benzyl Alcohol in Injectable Formulations. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 122-126. [Link]
  • NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook, SRD 69.
  • National Center for Biotechnology Information. (n.d.). 5-(Chloromethyl)-2-hydroxybenzaldehyde. PubChem Compound Database.
  • NIST. (n.d.). Mass Spectrometry Data Center.
  • Zhang, J., et al. (2014). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry.
  • Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5206-5215. [Link]
  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library.
  • Shrivastava, V. S., & Jain, R. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]
  • Shimadzu. (2020). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.
  • NIST. (n.d.). 4-Hydroxybenzyl alcohol, 2TMS derivative. NIST Chemistry WebBook, SRD 69.
  • NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook, SRD 69.
  • NIST. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. NIST Chemistry WebBook, SRD 69.

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Application Note: 5-Chloro-2-hydroxybenzyl alcohol as a Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This guide provides an in-depth exploration of 5-Chloro-2-hydroxybenzyl alcohol as a strategic starting material for synthesizing diverse classes of compounds with significant antimicrobial potential. We present detailed protocols and the underlying chemical rationale for the synthesis of Schiff bases, chalcones, and Mannich bases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a highly valuable building block in medicinal chemistry.[1] Its structure is endowed with three key functional groups that can be selectively manipulated: a primary alcohol, a phenolic hydroxyl group, and an electron-withdrawing chlorine atom on the aromatic ring. This trifecta of reactivity allows for a modular approach to drug design, enabling the synthesis of diverse molecular architectures.

  • Benzyl Alcohol: This group can be readily oxidized to an aldehyde, a crucial intermediate for condensation reactions.

  • Phenolic Hydroxyl: This group imparts acidity, serves as a hydrogen bond donor/acceptor, and can be a reactive site for reactions like aminomethylation (Mannich reaction).

  • Chloro Substituent: The presence of a halogen can significantly modulate the lipophilicity and electronic properties of the final compound, often enhancing its antimicrobial activity.[2]

This application note details the strategic conversion of this compound into its more reactive aldehyde derivative, 5-chloro-salicylaldehyde, and its subsequent use in constructing three prominent classes of antimicrobial compounds.

Core Synthetic Strategy: Oxidation to 5-Chloro-salicylaldehyde

Many of the most effective synthetic routes require the aldehyde functionality for subsequent condensation reactions. Therefore, the initial, critical step is the selective oxidation of the primary alcohol of this compound. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for oxidizing allylic and benzylic alcohols, leaving the phenolic hydroxyl group intact. This selectivity is paramount to prevent over-oxidation or unwanted side reactions.

Experimental Protocol: Selective Oxidation
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, ~5-10 eq) in portions at room temperature. The large excess of MnO₂ is necessary to drive the reaction to completion.

  • Monitoring: The reaction is heterogeneous. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of the more polar aldehyde product.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake should be washed thoroughly with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude 5-chloro-salicylaldehyde can often be used directly in the next step or purified further by column chromatography or recrystallization if necessary.

G A This compound B MnO₂ Dichloromethane, RT A->B C 5-Chloro-salicylaldehyde (Key Intermediate) B->C Oxidation D Filtration through Celite® (Removal of Mn salts) C->D Work-up

Caption: Workflow for the selective oxidation of the starting material.

Synthetic Application I: Schiff Base Derivatives

Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone in the synthesis of antimicrobial agents.[3][4] The imine functionality is often crucial for biological activity. The synthesis involves a straightforward condensation reaction between an aldehyde (5-chloro-salicylaldehyde) and a primary amine. The diversity of commercially available primary amines allows for the creation of a vast library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Workflow: Schiff Base Formation

G cluster_0 Reactants A 5-Chloro-salicylaldehyde C Condensation (Ethanol, Reflux) A->C B Primary Amine (R-NH₂) B->C D Schiff Base Derivative (Antimicrobial Candidate) C->D

Caption: General pathway for the synthesis of Schiff base antimicrobials.

Protocol: Synthesis of (E)-2-((4-fluorobenzylimino)methyl)-4-chlorophenol

This protocol is adapted from a reported synthesis of a potent antimicrobial Schiff base.[5]

  • Reagents: To a solution of 5-chloro-salicylaldehyde (1.0 eq) in absolute ethanol, add 4-fluorobenzylamine (1.0 eq).

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Reflux the solution for 2-4 hours.

  • Monitoring: The reaction can be monitored by TLC until the starting aldehyde spot disappears.

  • Isolation: Upon cooling to room temperature, the Schiff base product often precipitates from the solution. The solid can be collected by vacuum filtration.

  • Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and then dried. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Synthetic Application II: Chalcone Derivatives

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system that links two aromatic rings. This reactive keto function is widely recognized as being responsible for their broad spectrum of biological activities, including antimicrobial effects.[6][7] The most common synthetic route is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.

Protocol: Synthesis of a 5-Chloro-2-hydroxy-substituted Chalcone
  • Reaction Setup: In a flask, dissolve a substituted acetophenone (e.g., 4-hydroxyacetophenone, 1.0 eq) and 5-chloro-salicylaldehyde (1.0 eq) in ethanol.

  • Base Catalysis: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while stirring vigorously. The base deprotonates the α-carbon of the acetophenone, generating the reactive enolate.

  • Condensation: Allow the reaction to stir at room temperature for 12-24 hours. The progress is monitored by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl. This neutralizes the base and precipitates the crude chalcone product.

  • Purification: The precipitate is collected by filtration, washed with water until neutral, and then dried. Recrystallization from ethanol or another suitable solvent yields the purified chalcone.[8]

Synthetic Application III: Mannich Bases

The Mannich reaction is a powerful tool for aminomethylation, introducing a β-amino-ketone moiety into a molecule.[9] In the context of our scaffold, the acidic phenolic proton of this compound can react with formaldehyde and a secondary amine (like morpholine or piperazine) to form a Mannich base. This modification can enhance the compound's aqueous solubility and provide an additional site for interaction with biological targets, often improving antimicrobial potency.[10][11]

Protocol: Synthesis of a 5-Chloro-2-hydroxybenzyl-derived Mannich Base
  • Reagents: Dissolve this compound (1.0 eq) in ethanol. To this solution, add the desired secondary amine (e.g., morpholine, 1.0 eq) followed by aqueous formaldehyde (37%, 1.1 eq).[9]

  • Reaction: The reaction mixture is refluxed for 1-2 hours. The reaction involves the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde, which is then attacked by the electron-rich phenol ring.

  • Monitoring & Isolation: Monitor the reaction by TLC. After completion, the solvent is typically evaporated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to yield the pure Mannich base.

Summary of Antimicrobial Activity

Derivatives synthesized from 5-chloro-salicylaldehyde have demonstrated significant activity against a range of pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from the literature.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6[4][5]
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4[4][5]
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolP. fluorescence2.8[4][5]
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolA. niger47.5[4][5]
Sulfonamide4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4 µmol/L[12][13]
Sulfonamide5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MRSA)15.6-31.2 µmol/L[12][13]

Putative Mechanisms of Action

The diverse classes of compounds synthesized from this compound are thought to inhibit microbial growth through various mechanisms.

  • Membrane Disruption & Protein Denaturation: The lipophilic nature of many Schiff bases and chalcones allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[14] Alcohols and phenols can also cause rapid denaturation of essential cellular proteins.[14]

  • Inhibition of Essential Metabolic Pathways: Sulfonamide derivatives are classic examples of enzyme inhibitors. They act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria.[13] As mammals obtain folic acid from their diet, this pathway is an excellent selective target.

Diagram: Potential Microbial Targets

G cluster_0 Bacterial Cell cluster_1 A Cell Wall B Cell Membrane C Cytoplasm D Folic Acid Synthesis (Dihydropteroate Synthetase) E Protein Synthesis (Ribosomes) Agent1 Schiff Bases Chalcones Agent1->B Inhibition Agent2 Sulfonamides Agent2->D Inhibition

Caption: Potential sites of action for antimicrobial agents derived from the scaffold.

Conclusion

This compound is a readily available and highly adaptable starting material for the synthesis of compounds with promising antimicrobial activity. Through straightforward chemical modifications—oxidation followed by condensation or aminomethylation—researchers can rapidly generate libraries of Schiff bases, chalcones, and Mannich bases. The data clearly indicates that derivatives of this scaffold exhibit potent activity against both bacteria and fungi, making it an attractive starting point for further drug discovery and development efforts.

References

  • Source: vertexaisearch.cloud.google.
  • Title: this compound - MySkinRecipes Source: MySkinRecipes URL
  • Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed Source: PubMed URL
  • Title: Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed Source: PubMed URL
  • Title: Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI Source: MDPI URL
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  • Title: Synthesis of Chalcone Derivatives and its Antimicrobial Activities - ResearchGate Source: ResearchGate URL
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  • Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene)
  • Title: Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing Source: Medires Publishing URL
  • Title: Synthesis and Antimicrobial Activity of New Schiff Bases - Oriental Journal of Chemistry Source: Oriental Journal of Chemistry URL
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  • Title: Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC - NIH Source: PMC - NIH URL
  • Title: Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - MDPI Source: MDPI URL
  • Title: Mannich bases in medicinal chemistry and drug design - PMC - PubMed Central Source: PMC - PubMed Central URL

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Application Notes & Protocols: Protecting Group Strategies for 5-Chloro-2-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenge of a Bifunctional Building Block

5-Chloro-2-hydroxybenzyl alcohol is a valuable synthetic intermediate in the development of pharmaceuticals and other high-value chemical entities. Its utility stems from its bifunctional nature, possessing both a phenolic hydroxyl group and a primary benzylic alcohol. However, this very feature presents a significant challenge in multi-step syntheses: the two hydroxyl groups exhibit different reactivities, necessitating a carefully considered protecting group strategy to achieve selective modification at other sites of the molecule.

This guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will move beyond a simple catalog of protecting groups to explain the underlying chemical principles that govern selectivity. Detailed, field-tested protocols are provided for the protection and deprotection of each hydroxyl group, alongside a discussion of orthogonal strategies that enable the selective removal of one protecting group in the presence of another.

Chapter 1: The Reactivity Landscape

The key to selectively protecting the two hydroxyl groups lies in their differing acidity. The phenolic hydroxyl is significantly more acidic (pKa ≈ 8-10) than the primary benzylic alcohol (pKa ≈ 16). This difference is further amplified by the electron-withdrawing effect of the chlorine atom at the C5 position, which stabilizes the corresponding phenoxide anion. This pKa differential is the cornerstone of selective protection, allowing for the deprotonation and subsequent protection of the phenolic hydroxyl under conditions that leave the benzylic alcohol untouched.

Chapter 2: Strategy 1 - Selective Protection of the Phenolic Hydroxyl

Given its enhanced acidity, the phenolic -OH is the more readily protected group. The choice of protecting group depends on the desired stability for subsequent reaction steps and the required conditions for its eventual removal.

Method A: Silyl Ethers (e.g., TBDMS)
  • Expertise & Rationale: Tert-butyldimethylsilyl (TBDMS) ethers are a workhorse for phenol protection due to their ease of installation under mild conditions, general stability to a wide range of non-acidic and non-fluoride-containing reagents, and clean removal.[1][2] The use of a mild base like imidazole is critical; it is basic enough to facilitate the silylation of the acidic phenol but not the primary alcohol, ensuring high selectivity.[1][2]

  • Experimental Protocol: TBDMS Protection of Phenol

    • Dissolve this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).

    • Add imidazole (1.5 equiv.).

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected product.

Method B: Benzyl Ethers (Bn)
  • Expertise & Rationale: Benzyl ethers offer excellent stability across a broad range of acidic and basic conditions, making them a more robust choice than silyl ethers for lengthy or harsh synthetic sequences.[3][4] Installation typically proceeds via a Williamson ether synthesis.[5][6] Deprotection is most commonly and cleanly achieved by catalytic hydrogenolysis, a mild method orthogonal to many other protecting groups.[3][7]

  • Experimental Protocol: Benzyl Ether Protection of Phenol

    • To a solution of this compound (1.0 equiv.) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 equiv.).

    • Add benzyl bromide (BnBr, 1.2 equiv.) and a catalytic amount of potassium iodide (KI).

    • Heat the mixture to reflux (or 60 °C for DMF) and stir until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to afford the benzylated product.

Chapter 3: Strategy 2 - Protection of the Primary Alcohol

Protecting the primary alcohol can be done either after the phenol is protected or, in some cases, selectively in the presence of the free phenol.

Method A: Acetyl Esters (Ac)
  • Expertise & Rationale: Acetyl groups are easily installed and are stable to acidic and reductive conditions. They are most commonly removed by base-catalyzed hydrolysis (saponification). While phenols can also be acetylated, selective acetylation of the primary alcohol can be challenging. This strategy is most effective when the phenol is already protected by a group stable to the acetylation and subsequent de-acetylation conditions (e.g., a benzyl ether).

  • Experimental Protocol: Acetylation of Primary Alcohol

    • Dissolve the phenol-protected this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until complete as monitored by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the acetylated product, which can be purified by chromatography if necessary.

Chapter 4: Orthogonal Protection Strategies

In complex syntheses, it is often necessary to deprotect one hydroxyl group while leaving the other protected. This requires an "orthogonal" set of protecting groups, where each group is removed by specific conditions that do not affect the other.[8]

A common orthogonal strategy for a molecule like this compound involves protecting the phenol with a group labile to one set of conditions (e.g., acid or fluoride) and the alcohol with a group labile to a different set (e.g., reduction or base).

Example Orthogonal Workflow:

  • Protect Phenol: Protect the more acidic phenolic hydroxyl with TBDMS-Cl and imidazole, as it is labile to fluoride ions (e.g., TBAF) and acid.

  • Protect Alcohol: Protect the primary alcohol with a benzyl group (BnBr, NaH), which is stable to fluoride and most acids/bases but is selectively cleaved by hydrogenolysis (H₂/Pd-C).[3]

This scheme allows for the selective deprotection of either group:

  • Alcohol Deprotection: H₂/Pd-C will remove the benzyl group, leaving the TBDMS-protected phenol intact.

  • Phenol Deprotection: TBAF will remove the TBDMS group, leaving the benzyl-protected alcohol intact.

Orthogonal_Strategy cluster_0 Starting Material cluster_1 Step 1: Phenol Protection cluster_2 Step 2: Alcohol Protection cluster_3 Selective Deprotection Paths SM 5-Chloro-2-hydroxy benzyl alcohol P1 TBDMS-Protected Phenol SM->P1 TBDMS-Cl, Imidazole P2 Fully Protected P1->P2 BnBr, NaH DP1 Free Alcohol P2->DP1 H₂ / Pd-C (Removes Bn) DP2 Free Phenol P2->DP2 TBAF (Removes TBDMS)

Caption: Orthogonal protection workflow for this compound.

Chapter 5: Comparative Summary of Protecting Groups

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability Profile
Phenolic -OH TBDMS (Silyl Ether)TBDMS-Cl, Imidazole, DMF, RT[1]TBAF, THF; or mild acid (e.g., AcOH)[9]Stable to base, reduction. Labile to acid, fluoride.
Benzyl (Bn)BnBr, K₂CO₃, Acetone, Reflux[5]H₂, Pd/C, EtOH/MeOH, RT[3][7]Very stable to acid & base. Labile to hydrogenolysis.
MOM (Acetal)MOM-Cl, DIPEA, DCM, RT[10]Strong acid (e.g., HCl in MeOH)[10][11]Stable to base, reduction. Labile to strong acid.
Alcoholic -OH Acetyl (Ac)Ac₂O, Et₃N, DMAP, DCM, RTK₂CO₃, MeOH/H₂O; or LiOH[3]Stable to acid, reduction. Labile to base.
TBDMS (Silyl Ether)TBDMS-Cl, Imidazole, DMF, RT (slower than phenol)TBAF, THF; or mild acid[9][12]Stable to base, reduction. Labile to acid, fluoride.
Benzyl (Bn)BnBr, NaH, THF, 0 °C to RTH₂, Pd/C, EtOH/MeOH, RT[3][7]Very stable to acid & base. Labile to hydrogenolysis.

References

  • Protecting Groups. (n.d.). University of Illinois Chicago.
  • Taylor, R. (2005). Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. Synthetic Communications, 35(11).
  • Protecting Groups. (2020). Indian Institute of Technology Bombay.
  • Kocienski, P. J., & Ye, J. (1993). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 58(1), 245-247.
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
  • Protection of alcohols and phenols with methoxymethyl acetate. (n.d.). OoCities.org.
  • Kamal, A., & Ramana, K. V. (1999). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 111(3), 251-254.
  • Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. (2005). ResearchGate.
  • Alcohol Protecting Groups. (n.d.). University of Wisconsin-Madison.
  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2435–2468.
  • Ceballos, S. G., et al. (2007). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 12(6), 1150-1155.
  • Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center.
  • Deprotection of Silyl Ethers. (n.d.). Gelest Inc.

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Application Note: A Guide to the Selective Catalytic Hydrogenation of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the catalytic hydrogenation of 5-Chloro-2-hydroxybenzyl alcohol. This substrate presents a unique challenge due to multiple reactive sites susceptible to hydrogenation: the aromatic ring, the benzylic alcohol, and the aryl chloride. We delve into the competing reaction pathways—hydrodechlorination and hydrogenolysis—and present a detailed protocol for achieving selective hydrodechlorination to yield 2-methylphenol (o-cresol), a valuable chemical intermediate. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, analytical monitoring, safety procedures, and troubleshooting.

Theoretical Background & Reaction Principles

Overview of Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental chemical process that involves the addition of hydrogen (H₂) across double bonds, triple bonds, or other unsaturated functionalities in the presence of a metal catalyst.[1] The reaction typically occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃), where both the hydrogen gas and the substrate are adsorbed.[2] The general mechanism involves the dissociative chemisorption of H₂ onto the metal surface to form metal-hydride species, followed by the stepwise transfer of these hydrogen atoms to the adsorbed substrate.[2]

The Challenge of Selectivity: Hydrodechlorination vs. Hydrogenolysis

The hydrogenation of this compound is complex due to three potential reaction pathways, as illustrated in the diagram below.

  • Hydrodechlorination (HDC): Cleavage of the carbon-chlorine (C-Cl) bond, replacing the chlorine atom with hydrogen. This is often the desired pathway for detoxification of chlorinated aromatics or for specific synthetic goals.[3]

  • Hydrogenolysis of Benzylic Alcohol: Cleavage of the carbon-oxygen (C-O) bond of the benzyl alcohol, reducing it to a methyl group. This is a common transformation for benzylic alcohols and ethers.[4][5]

  • Aromatic Ring Reduction: Saturation of the benzene ring to form a cyclohexyl derivative. This typically requires more forcing conditions (higher pressure and temperature) or more active catalysts like rhodium or ruthenium.

Achieving high selectivity for one pathway over the others is the primary experimental challenge and depends critically on the choice of catalyst, solvent, and reaction conditions. Palladium-based catalysts are particularly well-known for their high activity in promoting hydrodechlorination.[3]

G cluster_start Starting Material cluster_catalyst Catalytic Surface cluster_products Potential Products SM This compound Cat Pd/C Catalyst + H₂ SM->Cat Adsorption P1 Product A (Desired) 2-Methylphenol (Hydrodechlorination) Cat->P1 Selective HDC P2 Product B 4-Chloro-2-methylphenol (Hydrogenolysis) Cat->P2 C-O Hydrogenolysis P3 Product C 2-Methylcyclohexanol (Ring Reduction) Cat->P3 Ring Saturation

Figure 1: Competing reaction pathways in the catalytic hydrogenation of this compound.

Mechanistic Considerations for Selectivity

The selectivity between hydrodechlorination and hydrogenolysis on a Pd/C catalyst is influenced by several factors. Hydrodechlorination is often favored in the presence of a base (e.g., NaOH, Et₃N, K₂CO₃). The base serves to neutralize the hydrochloric acid (HCl) formed as a byproduct, preventing catalyst poisoning and deactivation. This neutralization shifts the equilibrium towards the hydrodechlorination pathway.

Conversely, acidic conditions can promote the hydrogenolysis of the benzylic alcohol. The acid can protonate the hydroxyl group, making it a better leaving group (water), thus facilitating C-O bond cleavage.[5] Therefore, maintaining neutral or slightly basic conditions is paramount for selectively targeting the C-Cl bond.

Experimental Protocol: Selective Hydrodechlorination to 2-Methylphenol

This protocol details a laboratory-scale procedure for the selective hydrodechlorination of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Sigma-AldrichStarting material.
Palladium on Carbon (10 wt. %)Degussa type E101Strem ChemicalsPyrophoric catalyst; handle with extreme care under an inert atmosphere.[6][7]
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Sodium Hydroxide (NaOH)Reagent Grade, ≥98%VWRBase additive to neutralize HCl byproduct.
Hydrogen (H₂) GasUltra High PurityAirgasReducing agent.
Nitrogen (N₂) GasHigh PurityAirgasFor inerting the reaction system.
Celite® 545---EMD MilliporeFiltration aid for catalyst removal.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
1 M Hydrochloric Acid (HCl)---LabChemFor work-up.
Saturated Sodium Chloride Solution (Brine)---Lab-preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)---Sigma-AldrichDrying agent.
Equipment Setup

A standard laboratory hydrogenation apparatus, such as a Parr shaker or a multi-neck flask setup with a hydrogen balloon, is required. The following procedure assumes a Parr apparatus.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Weigh Reagents & Catalyst B Add Reagents to Parr Vessel A->B C Seal Reactor B->C D Purge with N₂ (3x) C->D E Purge with H₂ (3x) D->E F Pressurize with H₂ E->F G Heat & Stir F->G H Monitor H₂ Uptake G->H I Cool & Vent Reactor H->I J Purge with N₂ I->J K Filter Catalyst (Celite®) J->K L Analyze Crude (TLC, GC-MS) K->L M Purify Product L->M

Figure 2: General experimental workflow for catalytic hydrogenation.

Step-by-Step Reaction Procedure

CAUTION: Hydrogenation reactions pose significant fire and explosion hazards.[6] This procedure must be performed in a well-ventilated fume hood, away from ignition sources, and behind a safety shield.[7][8]

  • Vessel Charging: To a clean, dry Parr reactor vessel, add this compound (e.g., 5.00 g, 31.5 mmol).

  • Solvent and Base Addition: Add methanol (100 mL) and a solution of sodium hydroxide (1.32 g, 33.1 mmol, 1.05 eq.) dissolved in a minimal amount of water (approx. 5 mL). Stir briefly to dissolve the starting material.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (250 mg, 5 mol% Pd). Rationale: The catalyst is pyrophoric and must not be exposed to air, especially in the presence of flammable solvents.[7] Adding it under an inert atmosphere is a critical safety step.

  • System Sealing and Purging: Immediately seal the Parr reactor. Ensure all fittings are tight.[9]

  • Pressurize the vessel with nitrogen to ~50 psi, then carefully vent the gas. Repeat this N₂ purge cycle three times to remove all oxygen.[9] Rationale: Removing oxygen is essential to prevent the formation of an explosive H₂/O₂ mixture.[7]

  • Perform a similar purge cycle with hydrogen gas, pressurizing to ~50 psi and venting three times. This ensures the atmosphere is saturated with hydrogen.

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 60 psi). Begin stirring (e.g., 800 RPM) and, if necessary, heat to the target temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within 2-4 hours, once hydrogen uptake ceases. For precise monitoring, the reaction can be stopped, purged with N₂, and a sample can be taken for analysis by TLC or GC-MS.[10]

Work-up and Product Isolation
  • Shutdown: Once the reaction is complete, stop the stirring and heating. Allow the reactor to cool to room temperature.

  • Depressurization: Carefully vent the excess hydrogen pressure to an exhaust line.

  • Inerting: Purge the system three times with nitrogen to remove all residual hydrogen.[9]

  • Catalyst Filtration: Open the reactor in the fume hood. The pyrophoric nature of the catalyst persists after the reaction.[6] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. CRITICAL: Do not allow the filter cake to dry. Immediately quench the Celite®/catalyst pad with water and store it in a dedicated, sealed waste container for hazardous materials.[6]

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol using a rotary evaporator.

  • Extraction: Redissolve the residue in water (50 mL) and adjust the pH to ~2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-methylphenol.

  • Purification: If necessary, the product can be further purified by silica gel column chromatography.

Analytical Methods for Monitoring and Characterization

Real-time or frequent off-line analysis is crucial for optimizing hydrogenation reactions and preventing the formation of byproducts.[10]

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material. A typical mobile phase would be 30% ethyl acetate in hexanes. The starting material (more polar) will have a lower Rf than the product, 2-methylphenol (less polar).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative analysis. It can separate and identify the starting material, the desired product, and potential byproducts like 4-chloro-2-methylphenol or ring-saturated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product. For 2-methylphenol, ¹H NMR will show a characteristic singlet for the methyl group (~2.2 ppm), aromatic protons, and a broad singlet for the phenolic hydroxyl group. In-line flow NMR is an advanced technique for real-time monitoring without sample work-up.[11][12][13]

Example Data Summary
CompoundRetention Time (GC)Key Mass Fragments (m/z)¹H NMR Signal (CDCl₃, ppm)
This compound~12.5 min158, 129, 122, 94~7.3-6.8 (aromatic), ~4.7 (CH₂), ~5.0 (OH), ~2.5 (OH)
2-Methylphenol (o-Cresol)~8.2 min108, 107, 79, 77~7.1-6.7 (aromatic), ~4.8 (OH), ~2.2 (CH₃)
4-Chloro-2-methylphenol~10.1 min142, 127, 107, 77~7.2-6.8 (aromatic), ~4.9 (OH), ~2.2 (CH₃)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction Stalled / Incomplete 1. Catalyst deactivation (poisoning by HCl or other impurities).2. Insufficient H₂ pressure or poor mixing.3. Low catalyst loading.1. Ensure sufficient base is present. Use higher purity reagents.2. Increase H₂ pressure or stirring speed.3. Increase catalyst loading to 10 mol%.
Low Yield of Desired Product 1. Mechanical losses during work-up.2. Incomplete reaction.3. Product volatility during solvent removal.1. Ensure efficient extraction and careful transfers.2. Increase reaction time or temperature moderately.3. Use lower temperature for rotary evaporation.
Formation of Byproducts 1. 4-Chloro-2-methylphenol: Reaction conditions favor hydrogenolysis.2. Ring Reduction: Reaction temperature or pressure is too high.1. Ensure basic conditions are maintained. Avoid any acidic contaminants.2. Reduce reaction temperature to ambient and pressure to <100 psi.

Safety Precautions

Adherence to strict safety protocols is non-negotiable for catalytic hydrogenation.

  • Hydrogen Gas: Hydrogen is colorless, odorless, and highly flammable, with a wide explosive range in air (4-75%).[8] Always operate in a well-ventilated area, check all connections for leaks with a detector before use, and ensure the system is properly purged of air before introducing hydrogen.[8][9]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use when it is saturated with hydrogen and finely divided, can ignite spontaneously upon exposure to air.[6][7] Never handle the dry catalyst in the open. Always transfer it under an inert atmosphere (N₂ or Argon) or as a slurry in a solvent. Used catalyst must be kept wet with water and disposed of as hazardous waste.[6]

  • Pressure Equipment: Inspect the high-pressure reactor vessel for any damage or cracks before each use.[7] Never exceed the rated pressure and temperature limits of the equipment.[9]

  • General Chemical Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. Handle all chemicals in a fume hood.

References

  • Nishimura, S. (1961). The Selective Nuclear Hydrogenation of Benzyl-type Alcohols. On the Effect of the Solvent. Bulletin of the Chemical Society of Japan, 34(1), 32-36. [Link: https://www.jstage.jst.go.jp/article/bcsj1926/34/1/34_1_32/_article]
  • Lab Manager. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Lab Manager. [Link: https://www.labmanager.
  • University of Rochester. (n.d.). Hydrogenation SOP. Department of Chemistry. [Link: https://www.sas.rochester.
  • Scannell, R. et al. (2001). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development, 5(1), 36-42. [Link: https://pubs.acs.org/doi/10.1021/op000085p]
  • Sharma, M., & Kotha, S. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(3), 204-213. [Link: https://pubs.acs.org/doi/10.1021/acs.chas.1c00018]
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Sources

Application Notes and Protocols for the Polymerization of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Phenolic Resins

The field of synthetic polymers has long been dominated by foundational materials like phenol-formaldehyde resins, prized for their thermal stability and chemical resistance.[1][2] These polymers, first commercialized as Bakelite, are formed through the step-growth polymerization of phenol and formaldehyde.[1][3] The initial reaction involves the formation of hydroxymethyl phenols, which then crosslink upon heating to create a rigid, three-dimensional network.[1]

This guide focuses on a specialized monomer, 5-Chloro-2-hydroxybenzyl alcohol. This molecule can be viewed as a pre-formed hydroxymethyl phenol, containing both the phenolic hydroxyl group and the reactive benzyl alcohol group on the same ring. This structure allows for direct self-condensation polymerization without the need for formaldehyde, offering a more controlled route to well-defined phenolic-type polymers. The presence of the chloro-substituent introduces a key functional handle, enhancing the polymer's properties such as flame retardancy and providing a reactive site for post-polymerization modification. These materials hold promise in applications ranging from advanced coatings and adhesives to functional precursors for high-performance materials.[4][5]

Part 1: The Chemistry of Self-Condensation

The polymerization of this compound proceeds via a step-growth condensation mechanism, primarily driven by thermal energy. The reaction can also be catalyzed by acids, though thermal self-condensation is often sufficient.[1][6]

Core Reaction Mechanism

The process is initiated by the thermal activation of the hydroxymethyl (-CH₂OH) groups. The polymerization propagates through two primary competing pathways, leading to the formation of a complex, cross-linked network:

  • Formation of Methylene Bridges: The hydroxymethyl group of one monomer reacts with an activated ortho or para position on the aromatic ring of another monomer. This reaction eliminates a molecule of water and forms a stable methylene bridge (-CH₂-) linking the two aromatic rings. This is the dominant cross-linking reaction that builds the rigid polymer backbone.[1][7]

  • Formation of Dibenzyl Ether Bridges: Two hydroxymethyl groups from different monomers can also react with each other, eliminating a water molecule to form a dibenzyl ether linkage (-CH₂-O-CH₂-).[3] These ether bridges are generally less thermally stable than methylene bridges and can rearrange at higher temperatures to form methylene bridges and release formaldehyde.

The reaction continues, with the growing oligomers and polymer chains reacting with remaining monomers and other chains, ultimately forming a highly cross-linked, insoluble, and infusible thermoset material.[1]

G cluster_monomer Monomer cluster_intermediates Key Intermediates & Linkages cluster_polymer Final Polymer Structure Monomer This compound Methylene Methylene Bridge (-CH₂-) Monomer->Methylene - H₂O (Ring Reaction) Ether Dibenzyl Ether Bridge (-CH₂-O-CH₂-) Monomer->Ether - H₂O (Self-Condensation) Polymer Cross-linked Poly(this compound) Network Methylene->Polymer Propagation Ether->Methylene + Heat (Rearrangement) Ether->Polymer Propagation

Caption: Polymerization pathways of this compound.

Part 2: Experimental Guide

This section provides a detailed protocol for the synthesis and subsequent characterization of poly(this compound). As a Senior Application Scientist, I stress the importance of procedural consistency and safety. The protocols described are designed to be self-validating systems.

Protocol 1: Thermal Self-Condensation Polymerization

This protocol leverages the inherent reactivity of the monomer to induce polymerization through thermal means, avoiding external catalysts.

Materials & Equipment:

  • Monomer: this compound (CAS 5330-38-1), ≥97.5% purity[8]

  • Solvent (Optional): Benzyl alcohol or Diphenyl ether (high-boiling, inert)

  • Precipitation Solvent: Methanol

  • Purification Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Equipment: 100 mL three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, overhead mechanical stirrer or magnetic stir bar, thermometer/thermocouple, heating mantle, vacuum oven.

Step-by-Step Methodology:

  • Reactor Setup: Assemble the three-neck flask with the stirrer, condenser (with gas outlet to a bubbler), and gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar) to maintain an anhydrous environment.

  • Charging the Reactor: Introduce 5.00 g of this compound into the flask. For a solvent-based reaction, add 20 mL of benzyl alcohol. A solvent-free (melt) polymerization will yield a more highly cross-linked product but can be harder to control.

  • Inerting: Purge the system with inert gas for 15-20 minutes to remove oxygen, which can cause unwanted side reactions at high temperatures. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Heating Profile:

    • Begin stirring and slowly heat the reaction mixture. If the monomer is melted (M.P. 86-94°C), ensure it is fully liquid before proceeding.[8]

    • Gradually raise the temperature to 130°C and hold for 1 hour. You will observe the evolution of water vapor, which will collect in the condenser.

    • Increase the temperature to 160°C over 30 minutes. The viscosity of the mixture will noticeably increase.

    • Maintain the reaction at 160-180°C for 2-4 hours. The reaction is complete when stirring becomes difficult or the mixture solidifies, indicating the formation of a highly cross-linked polymer network.

  • Isolation and Purification:

    • Allow the reactor to cool to room temperature. The product will be a hard, brittle solid.

    • Break up the solid polymer and dissolve it in a minimal amount of THF or DMF (approx. 20-30 mL). Not all of the material may dissolve if it is highly cross-linked.

    • Slowly pour the polymer solution into a beaker containing 200 mL of vigorously stirring methanol. The purified polymer will precipitate as a solid.

    • Filter the precipitate, wash with fresh methanol, and dry in a vacuum oven at 60°C overnight.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble & Dry Glassware B Charge Monomer (this compound) A->B C Purge with N₂/Ar B->C D Heat to 130°C (1 hr) C->D E Ramp to 160-180°C D->E F Hold for 2-4 hrs (Viscosity Increases) E->F G Cool to RT F->G H Dissolve in THF/DMF G->H I Precipitate in Methanol H->I J Filter & Dry I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-hydroxybenzyl alcohol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

The synthesis of this compound is typically a two-step process. First, the ortho-formylation of 4-chlorophenol yields the intermediate, 5-chlorosalicylaldehyde. Second, this aldehyde is selectively reduced to the desired primary alcohol. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to navigate these challenges.

Overall Synthesis Workflow

The logical flow from the starting material to the final product is illustrated below. This guide will address critical parameters and potential issues at each stage.

G cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Selective Reduction 4-Chlorophenol 4-Chlorophenol Formylation_Reaction Formylation (e.g., Reimer-Tiemann, Duff, etc.) 4-Chlorophenol->Formylation_Reaction Purification_1 Purification (Crystallization/Chromatography) Formylation_Reaction->Purification_1 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Reduction_Reaction Reduction (e.g., NaBH4) 5-Chlorosalicylaldehyde->Reduction_Reaction Purification_1->5-Chlorosalicylaldehyde Purification_2 Purification & Isolation Reduction_Reaction->Purification_2 5-Chloro-2-hydroxybenzyl_alcohol This compound Purification_2->5-Chloro-2-hydroxybenzyl_alcohol

Caption: General workflow for the two-step synthesis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis strategy, from selecting the right formylation method to understanding the nuances of the reduction step.

Q1: Which ortho-formylation method is best for 4-chlorophenol?

A: There is no single "best" method; the choice depends on available reagents, scale, and desired yield. The most common methods are the Reimer-Tiemann, Duff, and various metal-catalyzed reactions with paraformaldehyde.[1]

  • Reimer-Tiemann Reaction: This classic method uses chloroform (CHCl₃) and a strong base (e.g., NaOH).[2] It reliably produces the ortho-isomer but often suffers from low yields (typically <15-20%) and the formation of difficult-to-remove byproducts.[3][4] The reaction is also highly exothermic and requires careful temperature control.[5]

  • Duff Reaction: This method employs hexamine in an acidic medium (like glyceroboric acid or trifluoroacetic acid).[6] It is generally limited to phenols with strongly electron-donating groups and also tends to result in low to moderate yields (15-20%).[7]

  • Paraformaldehyde with a Lewis Acid Catalyst: Using paraformaldehyde with a catalyst like SnCl₄ or MgCl₂ often provides higher yields and better regioselectivity for the ortho position compared to the classic methods.[8][9] This approach avoids the use of hazardous chloroform and is often more scalable.

MethodTypical YieldKey AdvantagesKey Disadvantages
Reimer-Tiemann 10-20%Well-established, simple reagents[4]Low yield, byproduct formation, uses chloroform, exothermic[3][5]
Duff Reaction 15-29%Avoids chloroform[10]Requires high temperatures, yields can be low, inefficient[6][7]
Paraformaldehyde/SnCl₄ ~50-70%Higher yield, better selectivity, scalable[9]Requires anhydrous conditions, catalyst handling

Q2: Why is the ortho-product (5-chlorosalicylaldehyde) favored over the para-product in the Reimer-Tiemann reaction?

A: The preference for ortho-formylation is a hallmark of the Reimer-Tiemann reaction. After the phenol is deprotonated by the base to form the phenoxide ion, the electrophilic dichlorocarbene (:CCl₂) intermediate coordinates with the oxygen atom. This proximity directs the carbene to the adjacent ortho position on the aromatic ring, leading to selective ortho-substitution.[2][11]

Q3: My reduction of 5-chlorosalicylaldehyde is incomplete. What is the likely cause?

A: Incomplete reduction is typically due to insufficient reducing agent, poor reagent quality, or sub-optimal reaction conditions. Sodium borohydride (NaBH₄) is a mild and effective reagent for reducing aldehydes.[12] Ensure you are using a sufficient molar excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. Additionally, the purity of the NaBH₄ and the solvent (often ethanol or methanol) is critical; moisture can decompose the reducing agent and lower its effective concentration.[13]

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation. LiAlH₄ is highly reactive and non-selective. It would certainly reduce the aldehyde, but it is pyrophoric, reacts violently with protic solvents like water and alcohols, and requires strictly anhydrous conditions and specialized handling. Sodium borohydride is safer, easier to handle, and sufficiently reactive to reduce the aldehyde without affecting the aromatic ring or the chloro-substituent.[12]

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and solving common problems encountered during the synthesis.

G cluster_formylation Troubleshooting: Formylation Step cluster_reduction Troubleshooting: Reduction Step F_Start Low Yield of 5-Chlorosalicylaldehyde F_C1 Incomplete Reaction? F_Start->F_C1 F_C2 Byproduct Formation? F_Start->F_C2 F_C3 Poor Workup? F_Start->F_C3 F_S1 Extend reaction time Optimize temperature Check reagent purity F_C1->F_S1 Yes F_S2 Improve temperature control Adjust base concentration Consider alternative method F_C2->F_S2 Yes F_S3 Ensure complete acidification Optimize extraction solvent Check for product loss in washes F_C3->F_S3 Yes R_Start Low Yield of Final Alcohol R_C1 Incomplete Reduction? R_Start->R_C1 R_C2 Product Degradation? R_Start->R_C2 R_S1 Increase NaBH4 equivalents Check NaBH4 activity Use anhydrous solvent R_C1->R_S1 Yes R_S2 Avoid excessive heat Use inert atmosphere Quench reaction promptly R_C2->R_S2 Yes

Caption: Decision-making flowchart for troubleshooting common synthesis issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of 5-Chlorosalicylaldehyde (Formylation Step) 1. Sub-optimal Reaction Conditions: Incorrect temperature or reaction time for the chosen method.[13] 2. Poor Reagent Quality: Decomposed chloroform (in Reimer-Tiemann), wet paraformaldehyde, or inactive catalyst. 3. Inefficient Mixing: In biphasic reactions like the Reimer-Tiemann, poor mixing prevents reagents from interacting.[11]1. Optimize Conditions: Systematically vary the temperature and monitor the reaction by TLC. The Reimer-Tiemann reaction is often exothermic and may require initial heating followed by cooling.[11] 2. Verify Reagents: Use freshly opened or purified reagents. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[13] 3. Improve Agitation: Use a high-speed mechanical stirrer to ensure efficient mixing of the aqueous and organic phases.[14]
Significant Isomer or Byproduct Formation 1. High Temperature: Can lead to decreased selectivity and formation of undesired isomers or polymeric materials.[1] 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can favor side reactions.[13] 3. Abnormal Reimer-Tiemann Products: The dichlorocarbene intermediate can react in unintended ways to form substituted cyclohexadienones.[1]1. Maintain Strict Temperature Control: Use an ice bath or cooling mantle to keep the reaction at the optimal temperature (e.g., 60-70°C for Reimer-Tiemann).[14] 2. Recalculate and Verify: Double-check all calculations and measurements for reactants and catalysts. 3. Purification: Isomeric products can sometimes be separated by careful column chromatography on silica gel or by fractional crystallization.[1]
Incomplete Reduction to this compound 1. Insufficient Reducing Agent: The sodium borohydride has been consumed before all the aldehyde is reduced. 2. Decomposition of NaBH₄: The reagent is sensitive to moisture and acidic conditions. 3. Low Temperature: The reaction may be too slow at very low temperatures.1. Increase Molar Ratio: Add a larger excess of NaBH₄ (e.g., 1.5 equivalents). Perform the addition in portions to control the reaction rate. 2. Use Anhydrous Solvent: Ensure the ethanol or methanol used as a solvent is dry. 3. Maintain Temperature: Conduct the reaction at room temperature or slightly below (0-25°C) to ensure a reasonable rate without promoting side reactions.[12]
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Residual starting material, isomers, or solvent can inhibit crystallization. 2. Product is inherently low melting: The melting point of pure this compound is 86-94°C, but impurities can depress this.[15]1. Purify via Chromatography: Use column chromatography (silica gel with a hexane/ethyl acetate gradient) to separate the desired product from impurities. 2. Recrystallization: Attempt recrystallization from a different solvent system (e.g., toluene, water, or a mixture). Seeding with a pure crystal can induce crystallization.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chlorosalicylaldehyde via Formylation

This protocol utilizes a higher-yield method employing paraformaldehyde and a Lewis acid catalyst, which is often more reliable than the classic Reimer-Tiemann reaction.[9]

Materials:

  • 4-Chlorophenol (1.0 eq)

  • Paraformaldehyde (dried, 2.5 eq)

  • Tin (IV) Chloride (SnCl₄) (0.25 eq)

  • Trioctylamine (0.4 eq)

  • Toluene (anhydrous)

  • 2N Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

  • Dissolve 4-chlorophenol (1.0 eq) and trioctylamine (0.4 eq) in anhydrous toluene.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add tin (IV) chloride (0.25 eq) dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 20 minutes.

  • Add dried paraformaldehyde (2.5 eq) to the mixture.

  • Heat the reaction mixture to 100°C and maintain for 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing water.

  • Acidify the mixture to a pH of 2 using 2N HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 5-chlorosalicylaldehyde, which can be purified further by recrystallization or column chromatography.

Protocol B: Reduction of 5-Chlorosalicylaldehyde to this compound

This protocol uses sodium borohydride for a safe and selective reduction of the aldehyde.[12]

Materials:

  • 5-Chlorosalicylaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (1.0 eq)

  • Ethanol

  • Diethyl ether

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (1.0 eq) in ethanol.

  • Cool the solution to ~20°C.

  • In small portions, slowly add sodium borohydride (1.2 eq) and ammonium carbonate (1.0 eq) to the solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining residue with diethyl ether (2x).

  • Combine the ether extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent like toluene.

Part 4: Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting. Below is the accepted mechanism for the Reimer-Tiemann reaction, which highlights the generation of the key electrophile.

G cluster_1 Step 2: Electrophilic Attack CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- OH- OH⁻ CCl2 :CCl₂ (Dichlorocarbene) CCl3-->CCl2 Cl- Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate Aldehyde Final Aldehyde Intermediate->Aldehyde Hydrolysis Hydrolysis (2 OH⁻)

Caption: Mechanism of the Reimer-Tiemann reaction.[5][11][14]

The reaction begins with the deprotonation of chloroform by a strong base to form the trichloromethyl anion, which then eliminates a chloride ion to generate the highly reactive dichlorocarbene.[5] The phenol is also deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring attacks the electron-deficient carbene, leading to an intermediate that, upon hydrolysis, yields the final o-hydroxybenzaldehyde product.[2][11]

References
  • BenchChem. (n.d.). Identification and minimization of by-products in the formylation of 4-chlorophenol.
  • BenchChem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis.
  • Wikipedia. (2023). Duff reaction.
  • Wikipedia. (2023). Reimer–Tiemann reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Google Patents. (1991). US5019656A - Process for preparing p-hydroxybenzyl alcohol.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • TSI Journals. (n.d.). Chemical Technology.
  • Google Patents. (2002). WO2002088058A1 - Process for the preparation of benzyl alcohols.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Sciencemadness Discussion Board. (2017). Preparation of Salicylaldehyde.
  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Google Patents. (1976). US3972945A - Process for the selective synthesis of salicylaldehydes.
  • MySkinRecipes. (n.d.). This compound.
  • Journal of Chemical and Pharmaceutical Research. (2012). An efficient and scalable synthesis of hydroxyl benzyl alcohols. JOCPR, 4(2), 1231-1234.
  • Liggett, R. W., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-197.
  • Semantic Scholar. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium.
  • PrepChem.com. (n.d.). Synthesis of 5-Chlorosalicylaldehyde.
  • Wikipedia. (2023). 4-Chlorophenol.
  • Google Patents. (1974). US3833660A - Process for making aromatic aldehydes.

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Technical Support Center: Synthesis of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxybenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address specific issues you may face in the lab.

The synthesis of this compound is typically a two-stage process:

  • Ortho-Formylation of 4-Chlorophenol: Introduction of a formyl (-CHO) group onto the position ortho to the hydroxyl group of 4-chlorophenol to yield 5-Chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde).

  • Reduction of the Aldehyde: Selective reduction of the aldehyde group to a primary alcohol to yield the final product.

Each stage presents unique challenges. This guide will break down the side reactions in each step, explain their mechanistic origins, and provide actionable solutions.

Part 1: Troubleshooting the Formylation of 4-Chlorophenol

The conversion of 4-chlorophenol to 5-chloro-2-hydroxybenzaldehyde is the most critical step, where regioselectivity and competing reactions determine the overall success of the synthesis. The two most common methods, the Reimer-Tiemann and Duff reactions, are discussed below.

FAQ 1: The Reimer-Tiemann Reaction

Question: My Reimer-Tiemann reaction on 4-chlorophenol is producing a significant isomeric impurity that is difficult to separate. How can I improve the selectivity for the desired 5-chloro-2-hydroxybenzaldehyde?

Answer:

This is a classic challenge in the Reimer-Tiemann reaction. The impurity is almost certainly the para-formylated product, 3-chloro-4-hydroxybenzaldehyde. The reaction proceeds by electrophilic aromatic substitution on the highly activated phenoxide ring by dichlorocarbene (:CCl₂).[1][2] While ortho-formylation is generally favored, achieving high selectivity requires careful control of reaction conditions.

Root Cause Analysis: The Battle of Ortho vs. Para Selectivity

The ortho-selectivity is primarily attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[3] The negatively charged oxygen of the phenoxide coordinates with the electrophilic carbene, directing it to the nearby ortho position. However, this is a reversible and often incomplete association, allowing for competing attack at the electron-rich para position.

Troubleshooting & Optimization Protocol:
  • Solvent System: Hydroxides are not very soluble in chloroform, so the reaction is typically run in a biphasic system.[1] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve the transfer of hydroxide and phenoxide ions into the organic phase, but may also affect the ortho:para ratio.

  • Temperature Control: Once initiated, the reaction is highly exothermic.[4] Maintain a consistent temperature, typically between 60-70°C. Overheating can decrease selectivity and lead to the formation of unwanted byproducts like dichlorobenzenes.[5]

  • Counter-ion Effect: The nature of the alkali metal cation (from the hydroxide base) can influence selectivity. The coordination between the cation, the phenoxide oxygen, and the incoming carbene can sterically favor the ortho position. Consider testing different bases (NaOH vs. KOH) to see if the ortho:para ratio improves.

  • Slow Addition of Chloroform: Add the chloroform dropwise to the heated phenoxide solution over an extended period (e.g., 1-2 hours).[2] This maintains a low, steady concentration of dichlorocarbene, favoring the kinetically controlled ortho product over the thermodynamically stable para product.

The following diagram outlines a decision-making workflow for optimizing regioselectivity.

Start Start: Low ortho:para Ratio Stirring Is stirring vigorous and consistent? Start->Stirring Temp Is temperature stable (60-70°C)? Stirring->Temp Yes OptimizeStirring Action: Increase stirring speed Use baffled flask Stirring->OptimizeStirring No Addition Is CHCl3 added slowly (dropwise)? Temp->Addition Yes OptimizeTemp Action: Use oil bath Monitor internal temp Temp->OptimizeTemp No OptimizeAddition Action: Use addition funnel Extend addition time Addition->OptimizeAddition No Analyze Re-run and Analyze ortho:para ratio Addition->Analyze Yes OptimizeStirring->Analyze OptimizeTemp->Analyze OptimizeAddition->Analyze Analyze->Stirring Ratio Unchanged (Re-evaluate) End Proceed to Purification and Reduction Analyze->End Ratio Improved

Caption: Troubleshooting workflow for Reimer-Tiemann regioselectivity.

FAQ 2: The Duff Reaction

Question: I am attempting a Duff reaction with 4-chlorophenol and hexamine, but I'm getting a low yield of a sticky, insoluble brown resin. What is this, and how can I avoid it?

Answer:

The sticky brown material is likely a phenol-formaldehyde-type polymer or resin. This is a very common side reaction in formylations using a formaldehyde equivalent like hexamethylenetetramine (HMTA), especially under acidic or basic conditions.[3]

Root Cause Analysis: Polymerization Cascade

The Duff reaction proceeds via an iminium ion electrophile generated from HMTA.[6] After the initial formylation, the resulting electron-rich 5-chloro-2-hydroxybenzaldehyde can undergo further electrophilic attack by another iminium ion or formaldehyde equivalent. This leads to repeated hydroxymethylation and subsequent condensation reactions, forming methylene bridges between phenolic units and resulting in an insoluble polymer.[3]

Phenoxide 4-Chlorophenoxide Product Desired Product: 5-Chloro-2-hydroxy- benzaldehyde Phenoxide->Product Electrophilic Attack Iminium Iminium Ion (from HMTA) Iminium->Product Condensation Further Reaction with Iminium Ion Iminium->Condensation Product->Condensation Polymer_Start Product or Unreacted Phenoxide Dimer Dimer/ Oligomer Condensation->Dimer Resin Insoluble Polymeric Resin Dimer->Resin Propagation

Caption: Competing pathways of desired formylation vs. resin formation.

Troubleshooting & Optimization Protocol:
  • Stoichiometry Control: This is the most critical factor. The molar ratio of HMTA to 4-chlorophenol should be carefully controlled. A common starting point is a 1:1 or slightly less than 1:1 ratio of HMTA to phenol. Using a large excess of HMTA dramatically increases the rate of polymerization.[3]

  • Temperature Management: Avoid high temperatures. While the Duff reaction often requires heat (e.g., 70-100°C), excessive temperatures accelerate the condensation reactions that lead to resin.[3] Determine the minimum effective temperature for your specific acid catalyst (e.g., TFA, boric acid/glycerol).

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC or HPLC. Once the 4-chlorophenol is consumed, work up the reaction promptly to prevent the product from polymerizing.

  • Acid Catalyst: The choice and concentration of the acid catalyst can influence resin formation. In some systems, a milder acid may reduce the rate of polymerization.

Data Summary: Effect of Reagent Ratio on Formylation
Phenolic SubstrateHMTA:Substrate RatioMono-formylated Product Yield (%)Di-formylated/Polymer ObservationReference
Phenol1.2 : 1~50-60%Some resin formation noted[3]
Phenol0.8 : 1Increased yield of mono-productSignificantly reduced resin[3]
2,4-Di-tert-butylphenol1.1 : 1~90%Minimal polymerization due to steric hindrance[7]

Note: Yields are illustrative and highly dependent on specific reaction conditions.

Part 2: Troubleshooting the Aldehyde Reduction

Once pure 5-chloro-2-hydroxybenzaldehyde is isolated, the final step is its reduction to this compound. While seemingly straightforward, this step requires chemoselectivity to avoid unwanted transformations.

Question: I've reduced my 5-chloro-2-hydroxybenzaldehyde, but my NMR spectrum shows a mixture of my desired alcohol, unreacted aldehyde, and a new product, 2-chloro-5-methylphenol. What went wrong?

Answer:

This outcome points to two distinct issues: incomplete reaction and over-reduction. The choice of reducing agent and reaction conditions is critical to selectively reduce the aldehyde without affecting the chloro and hydroxyl substituents or the aromatic ring.

Root Cause Analysis:
  • Incomplete Reaction: Insufficient reducing agent, low temperature, or too short a reaction time can lead to unreacted starting material. Sodium borohydride (NaBH₄) is a common and effective choice, but its reactivity is highly dependent on the solvent and temperature.

  • Over-reduction: The formation of 2-chloro-5-methylphenol indicates that the benzyl alcohol intermediate was further reduced, cleaving the C-O bond (hydrogenolysis). This is more common with aggressive reducing agents like LiAlH₄ or catalytic hydrogenation under harsh conditions (high pressure/temperature).

Troubleshooting & Optimization Protocol: A Step-by-Step Guide

Objective: Achieve complete and chemoselective reduction of the aldehyde.

Recommended Reagent: Sodium Borohydride (NaBH₄) in an alcoholic solvent (Methanol or Ethanol).

  • Preparation:

    • Dissolve the 5-chloro-2-hydroxybenzaldehyde in methanol or ethanol in an appropriately sized flask.

    • Cool the solution in an ice bath (0-5°C). The reaction is exothermic, and maintaining a low temperature prevents potential side reactions.

  • Addition of NaBH₄:

    • Weigh out 1.0 to 1.5 molar equivalents of NaBH₄. While stoichiometry suggests 0.25 equivalents are needed, an excess is used to ensure a reasonable reaction rate and drive the reaction to completion.

    • Add the NaBH₄ slowly and in small portions to the cooled aldehyde solution. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and do not seal the flask.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC). A simple mobile phase like 3:1 Hexanes:Ethyl Acetate should show the disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete (as judged by TLC), cool the flask in an ice bath again.

    • Slowly and carefully add dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the sodium phenoxide. Continue adding acid until the gas evolution ceases and the pH is acidic.

    • The product can then be extracted with an organic solvent like ethyl acetate.

Start Start: Reduction of 5-Chloro-2-hydroxybenzaldehyde ChooseAgent Select Reducing Agent Start->ChooseAgent NaBH4 Mild & Chemoselective: NaBH4 in MeOH/EtOH ChooseAgent->NaBH4 Recommended Harsh Harsh / Non-selective: LiAlH4, Catalytic Hydrogenation ChooseAgent->Harsh Not Recommended Procedure Protocol: 1. Cool to 0°C 2. Add 1.0-1.5 eq NaBH4 slowly 3. Monitor by TLC NaBH4->Procedure Outcome_Bad Side Products: - Unreacted Aldehyde - Over-reduction to Cresol Harsh->Outcome_Bad Outcome_Good Desired Product: This compound Procedure->Outcome_Good

Caption: Decision tree for selecting the appropriate reducing agent.

References

[5] Vrindawan Coaching Center. (2023, April 15). Reimer-Tiemann reaction. Available from: [3] Benchchem. Troubleshooting side reactions during the formylation step of synthesis. Available from: [8] Wikipedia. Duff reaction. Available from: [7] Name Reactions in Organic Synthesis. Duff Reaction. Cambridge University Press. Available from: [1] Wikipedia. Reimer–Tiemann reaction. Available from: [2] NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [6] chemeurope.com. Duff reaction. Available from: [4] Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from:

Sources

Technical Support Center: Purification of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems you may encounter during the purification of this compound. The following flowchart provides a logical workflow for diagnosing and resolving these issues.

Troubleshooting_Workflow cluster_start Initial Observation cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues cluster_solutions Potential Solutions & Causality start Crude Product Appearance: Oily, Discolored, or Low Purity? oily_crystals Problem: Oily Precipitate Instead of Crystals start->oily_crystals Recrystallization Attempted poor_separation Problem: Poor Separation of Spots on TLC/Column start->poor_separation Chromatography Attempted no_crystals Problem: No Crystals Form Upon Cooling sol_oily Solution: - Impurities depressing melting point. - Solvent choice is incorrect. - Try a two-solvent system (e.g., Toluene/Hexane). [Causality: 'Oiling out' occurs when a compound is insoluble in the solvent at the boiling point of the solvent, or the boiling point of the solvent is higher than the melting point of the compound.] oily_crystals->sol_oily poor_recovery Problem: Low Yield of Pure Product sol_no_crystals Solution: - Solution is not saturated. - Reduce solvent volume by gentle heating. - Induce crystallization (scratching, seed crystal). - Cool to a lower temperature (ice bath). [Causality: Crystallization requires a supersaturated solution. Cooling reduces solubility, promoting crystal formation.] no_crystals->sol_no_crystals colored_crystals Problem: Crystals are Colored sol_poor_recovery Solution: - Too much solvent was used. - Compound is partially soluble in cold solvent. - Wash crystals with minimal ice-cold solvent. [Causality: Over-saturation or excessive washing can lead to loss of product in the mother liquor.] poor_recovery->sol_poor_recovery sol_colored_crystals Solution: - Colored impurities are present. - Add activated charcoal to the hot solution before filtration. [Causality: Activated charcoal has a high surface area that adsorbs colored impurities.] colored_crystals->sol_colored_crystals streaking Problem: Streaking of Compound on TLC/Column sol_poor_separation Solution: - Incorrect mobile phase polarity. - Adjust eluent system (e.g., increase or decrease polarity with ethyl acetate/hexane). - Try a different stationary phase. [Causality: Separation is based on differential partitioning between the stationary and mobile phases.] poor_separation->sol_poor_separation cracked_column Problem: Cracked or Dry Column Bed sol_streaking Solution: - Sample is too concentrated. - Compound is highly polar and interacting strongly with silica. - Add a small amount of acetic acid or methanol to the eluent. [Causality: Strong analyte-stationary phase interactions can lead to poor elution and band broadening.] streaking->sol_streaking sol_cracked_column Solution: - Improper packing of the column. - Repack the column carefully, ensuring no air bubbles. - Maintain a constant head of solvent. [Causality: Cracks and channels in the stationary phase lead to uneven flow of the mobile phase and poor separation.] cracked_column->sol_cracked_column

Caption: Troubleshooting workflow for common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurities in your sample will largely depend on the synthetic route used. However, for the common synthesis involving the reaction of 4-chlorophenol with formaldehyde, you can expect the following:

  • Isomeric Impurities: The primary isomeric impurity is often 3-chloro-4-hydroxybenzyl alcohol, formed from the alternative ortho-addition of formaldehyde.

  • Unreacted Starting Materials: Residual 4-chlorophenol and formaldehyde may be present.

  • Over-reaction Products: Dihydroxymethyl and trihydroxymethyl phenols can form if the reaction is not carefully controlled.[1]

  • Condensation By-products: Self-condensation of the benzyl alcohol or reaction with phenol can lead to the formation of dihydroxy-diphenylmethanes.[1]

It is crucial to characterize your crude product by techniques like ¹H NMR, LC-MS, or GC-MS to identify the specific impurities present before choosing a purification strategy.[2]

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound158.5884-94258.2 (Predicted)
4-Chlorophenol128.5643220
3-Chloro-4-hydroxybenzyl alcohol158.58121-124N/A
2,2'-Dihydroxy-5,5'-dichlorodiphenylmethane269.12175-177N/A

Data compiled from various chemical supplier specifications.[3][4][5][6]

Q2: What is the best initial purification strategy for crude this compound?

A2: The choice of the initial purification strategy depends on the nature and quantity of the impurities. The following decision tree can guide your selection:

Purification_Decision_Tree cluster_options Purification Pathways cluster_rationale Rationale & Best Use Case start Assess Crude Product (TLC, ¹H NMR) recrystallization Recrystallization start->recrystallization Relatively pure solid (>85%) column Column Chromatography start->column Complex mixture or isomers present extraction Liquid-Liquid Extraction start->extraction High concentration of acidic/basic impurities recrystallization_rat Best for: - Removing small amounts of impurities with different solubilities. - High-purity final product. - Scalable process. recrystallization->recrystallization_rat column->recrystallization Final Polishing Step column_rat Best for: - Separating compounds with similar polarities (e.g., isomers). - Complex mixtures. - Small to medium scale. column->column_rat extraction->recrystallization Further Purification extraction->column Further Purification extraction_rat Best for: - Removing acidic or basic impurities. - Initial cleanup of very crude material. - Large scale. extraction->extraction_rat

Caption: Decision tree for selecting a purification method.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, which is a moderately polar compound, you can explore the following options:

  • Single-Solvent System: Toluene, xylenes, or a mixture of ethanol and water are good starting points.[8][9] Water itself is generally a poor choice for less polar organics.[9]

  • Two-Solvent System: A common and effective approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate, acetone) and then slowly add a hot anti-solvent in which it is poorly soluble (e.g., hexane, heptane) until the solution becomes turbid.[10] Then, a few drops of the first solvent are added to redissolve the precipitate, and the solution is allowed to cool slowly.

Always perform small-scale solubility tests to determine the optimal solvent system for your specific sample.[11]

Q4: How can I effectively use liquid-liquid extraction for purification?

A4: Liquid-liquid extraction is particularly useful for separating acidic, basic, and neutral compounds.[12][13][14] Since this compound has a phenolic hydroxyl group, it is weakly acidic. This property can be exploited for purification:

  • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Wash with a weak base: Use a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to remove any strongly acidic impurities (e.g., carboxylic acids) without deprotonating the phenolic hydroxyl group significantly.

  • Wash with a strong base: A dilute aqueous solution of sodium hydroxide (NaOH) will deprotonate the phenolic hydroxyl group of your target compound, transferring it to the aqueous layer as the sodium salt. Neutral impurities will remain in the organic layer.

  • Isolate your product: Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with dilute HCl until the product precipitates out. The solid can then be collected by filtration.

This method is highly effective for removing non-acidic impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Toluene/Hexane)

This protocol is suitable for purifying crude this compound that is relatively free of isomeric impurities.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot toluene (start with 5-10 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the toluene solution is still hot, slowly add hot hexane dropwise with swirling until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This method is effective for separating this compound from impurities with different polarities, including isomers.

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).[15] Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent by rotary evaporation.

References

  • Rivas, B., et al. (2015). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Processes, 3(3), 643-653. [Link]
  • Al-Okab, R., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules, 28(24), 8092. [Link]
  • M. R. M. Domingues, et al. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research, 57(27), 9048-9059. [Link]
  • L. T. T. Tran, et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(11), 2689. [Link]
  • Polo-Luque, M. L., et al. (2008). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 9(7), 1276-1296. [Link]
  • A. V. Gerasimov, et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(16), 3658. [Link]
  • Jacques B. et al. (1970). Process for the purification of benzyl alcohol. U.S.
  • Organic Syntheses. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • California State University, Fullerton. (n.d.).
  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-8. [Link]
  • Magritek. (n.d.).
  • T. Maki, et al. (1991). Process for preparing p-hydroxybenzyl alcohol. U.S.
  • Professor Dave Explains. (2020, January 10).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • Oakwood Chemical. (n.d.). This compound. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • H. G. Franck, et al. (1980). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. U.S.
  • T. Maki, et al. (1994). Process for preparing para-hydroxybenzyl alcohol.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of Hydroxybenzyl alcohols. Journal of Chemical and Pharmaceutical Research, 4(2), 1231-1234. [Link]
  • K. Utimoto, et al. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(4), 564-568. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Chloro-2-hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring successful and reproducible outcomes.

Introduction: The unique reactivity of this compound

This compound is a valuable bifunctional building block in organic synthesis. Its structure presents a unique challenge and opportunity: the presence of two hydroxyl groups with different reactivities—a phenolic hydroxyl and a primary benzylic alcohol. The electron-withdrawing nature of the chlorine atom and the ortho-positioning of the hydroxyl and hydroxymethyl groups influence the acidity and nucleophilicity of these functional groups. Understanding and controlling their selective derivatization is key to successful synthesis. This guide will focus primarily on O-alkylation reactions, a common derivatization pathway.

Frequently Asked Questions (FAQs)

Q1: I am trying to selectively alkylate the phenolic hydroxyl group of this compound using the Williamson ether synthesis, but I am getting a mixture of products. What is going wrong?

This is a common issue stemming from the comparable nucleophilicity of the phenoxide and the alkoxide that can be formed from the benzylic alcohol under basic conditions. While the phenolic proton is significantly more acidic (pKa ≈ 10) than the benzylic alcohol proton (pKa ≈ 16), a strong base can deprotonate both, leading to a mixture of O-alkylated products.

Troubleshooting Steps:

  • Choice of Base: The choice of base is critical for selectivity. A milder base will selectively deprotonate the more acidic phenolic hydroxyl group.

    • Recommended: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are generally not basic enough to significantly deprotonate the benzylic alcohol.

    • Avoid: Stronger bases like sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) can lead to the deprotonation of both hydroxyl groups, resulting in poor selectivity.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity.

    • Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) can be applied. High temperatures can promote the deprotonation of the less acidic benzylic alcohol.[2]

  • Solvent Selection: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the base, making the alkoxide or phenoxide a more potent nucleophile.[2]

    • Good choices include: Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), or acetone.[3]

Workflow for Selective Phenolic Alkylation:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start This compound + Alkyl Halide Solvent Dissolve in Acetonitrile or DMF Start->Solvent Base Add K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq) Stir Stir at Room Temperature Base->Stir Solvent->Base Monitor Monitor by TLC Stir->Monitor Heat Gentle Heating (if needed) Monitor->Heat Sluggish Reaction Heat->Monitor Quench Quench with Water Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Selective Phenolic Ether Purify->Product

Caption: Workflow for selective phenolic O-alkylation.

Q2: How can I selectively derivatize the benzylic alcohol group?

Selective derivatization of the benzylic alcohol requires a different strategy. Since the phenolic hydroxyl is more acidic, it will react preferentially under basic conditions. Therefore, one of two approaches is generally taken:

  • Protecting the Phenolic Hydroxyl Group: The most reliable method is to first protect the phenolic hydroxyl group, then derivatize the benzylic alcohol, and finally deprotect the phenol.

    • Common Phenol Protecting Groups:

      • Methyl Ethers: Can be cleaved with strong acids like BBr₃.[4]

      • Benzyl Ethers: Removable by hydrogenolysis (H₂, Pd/C).[5]

      • Silyl Ethers (e.g., TBS, TIPS): Offer a range of stabilities and are typically removed with fluoride sources (e.g., TBAF) or acid.[5]

      • Tetrahydropyranyl (THP) Ethers: Stable to bases but cleaved under acidic conditions.[6]

  • Chemoselective Etherification under Specific Conditions: Some methods allow for the chemoselective etherification of benzylic alcohols in the presence of phenols. For instance, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol has been shown to selectively convert benzylic alcohols to their corresponding methyl or ethyl ethers.[7]

Troubleshooting Logic for Benzylic Derivatization:

G start Goal: Derivatize Benzylic Alcohol protect_phenol Is the phenolic -OH protected? start->protect_phenol yes_protect Yes protect_phenol->yes_protect Yes no_protect No protect_phenol->no_protect No derivatize_benzyl Proceed with benzylic derivatization (e.g., Williamson Synthesis) yes_protect->derivatize_benzyl consider_chemoselective Consider chemoselective methods (e.g., TCT/DMSO) no_protect->consider_chemoselective protect_first Protect the phenolic -OH first no_protect->protect_first deprotect Deprotect phenolic -OH derivatize_benzyl->deprotect final_product Desired Product deprotect->final_product consider_chemoselective->final_product protect_first->derivatize_benzyl

Caption: Decision-making for selective benzylic alcohol derivatization.

Q3: My Williamson ether synthesis is giving a low yield. What are the potential causes and how can I optimize the reaction?

Low yields in Williamson ether synthesis are a frequent problem and can be attributed to several factors.[2]

Potential Cause Explanation Troubleshooting and Optimization
Insufficient Deprotonation The base is not strong enough or is of poor quality, leading to incomplete formation of the nucleophile.Use a fresh, high-quality base. If using NaH, ensure it is not deactivated (gray appearance). Consider a slightly stronger base if using a very weak one, but be mindful of selectivity.
Presence of Water Water will quench the base and can hydrolyze the alkyl halide.Use anhydrous solvents and thoroughly dry all glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Poor Leaving Group The rate of the Sₙ2 reaction is dependent on the quality of the leaving group.The reactivity order for alkyl halides is I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Side Reactions (Elimination) If using a secondary or tertiary alkyl halide, the competing E2 elimination reaction can become significant, leading to the formation of an alkene.[1][8]Use a primary alkyl halide whenever possible. If a secondary halide must be used, employ milder conditions (lower temperature) to favor substitution over elimination.[8]
Steric Hindrance Bulky alkyl halides or sterically hindered nucleophiles can slow down the Sₙ2 reaction.[1]If possible, redesign the synthesis so that the bulkier group is part of the nucleophile and the less hindered group is the alkyl halide.
Reaction Time and Temperature The reaction may not have gone to completion, or decomposition may have occurred at high temperatures.Monitor the reaction by TLC to determine the optimal reaction time. Start at a lower temperature and gradually increase if necessary.[2]
Q4: I am observing the formation of an unexpected byproduct that appears to be a dimer. What is happening?

This is likely due to intermolecular self-condensation, where one molecule of this compound reacts with another. This can occur under certain conditions, especially if both hydroxyl groups are deprotonated. The phenoxide of one molecule can act as a nucleophile, attacking the benzylic position of another molecule (after displacement of the hydroxyl group, which is a poor leaving group but can be activated under certain conditions).

To minimize this side reaction:

  • Control the Stoichiometry: Use a slight excess of the alkylating agent (1.1-1.2 equivalents).

  • Slow Addition: Add the this compound solution slowly to a mixture of the base and alkylating agent to maintain a low concentration of the starting material.

  • Use a Protecting Group Strategy: If the problem persists, protecting one of the hydroxyl groups before derivatization is the most effective solution.

Experimental Protocols

Protocol 1: Selective O-Alkylation of the Phenolic Hydroxyl Group

This protocol details the synthesis of 5-Chloro-2-(alkoxymethyl)phenol.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (or DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 219-224. [Link]
  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
  • Francis Academic Press. (n.d.).
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. [Link]

Sources

Preventing decomposition of 5-Chloro-2-hydroxybenzyl alcohol during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the technical support center for 5-Chloro-2-hydroxybenzyl alcohol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the challenges of working with this reactive molecule. The inherent functionalities of this compound—a phenolic hydroxyl group and a benzylic alcohol—make it a versatile building block, but also susceptible to decomposition under various reaction conditions. This guide moves beyond simple procedural steps to explain the underlying chemistry, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown/black. What is causing this discoloration?

This is a classic sign of decomposition, primarily due to oxidation. The phenolic hydroxyl group is electron-rich and highly susceptible to oxidation, especially in the presence of air (oxygen), metals, or basic conditions. This process often forms highly conjugated quinone-methide or quinone-type structures, which are intensely colored. The benzylic alcohol can also be oxidized to the corresponding aldehyde or carboxylic acid, which may further react or decompose.

Q2: What are the primary decomposition pathways for this compound?

There are two main pathways of degradation to be vigilant about:

  • Oxidation: As mentioned, the benzylic alcohol can be oxidized to 5-chloro-2-hydroxybenzaldehyde and subsequently to 5-chloro-2-hydroxybenzoic acid.[1] The phenol ring itself is also prone to oxidative degradation, which can lead to complex polymeric materials.[2][3][4]

  • Dehydration/Polymerization: Under acidic or high-temperature conditions, the benzylic alcohol can be protonated and eliminate water to form a highly reactive carbocation or quinone methide intermediate. This intermediate can then be attacked by another molecule of this compound, leading to the formation of ethers, diphenylmethanes, or insoluble polymeric tars. Studies on similar hydroxybenzyl alcohols under hydrothermal conditions show they can be unstable, with ortho- and para-isomers being particularly reactive.[5][6][7]

Q3: Besides discoloration, what other signs of decomposition should I look for?

Be observant for the following indicators:

  • Formation of Precipitates: Unexpected solids or oily tars crashing out of the solution often indicate polymerization.

  • Inconsistent TLC/LC-MS Results: The appearance of multiple new, unexpected spots on a TLC plate or peaks in an LC-MS chromatogram is a clear sign of side reactions and decomposition. You may see evidence of oxidation products (aldehydes) or dimers.

  • Low Yields: If the yield of your desired product is consistently low despite seemingly complete consumption of the starting material, decomposition is a likely culprit.

  • Gas Evolution: Bubbling or pressure build-up could indicate decomposition into smaller, gaseous fragments, although this is less common under typical synthetic conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield & Complex Product Mixture 1. Oxidation: Reaction is exposed to atmospheric oxygen. 2. Inappropriate Temperature: High heat is accelerating side reactions.1. Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. Use degassed solvents. 2. Temperature Control: Run the reaction at the lowest effective temperature. Consider performing trials at 0 °C or even lower if the reaction kinetics allow.
Formation of an Aldehyde Impurity Mild Oxidation: The benzylic alcohol is being selectively oxidized. This can be caused by certain reagents, metal catalysts, or trace oxidants.[1]1. Reagent Purity: Ensure all reagents and solvents are pure and free from peroxides or metal contaminants. 2. Avoid Oxidizing Agents: Scrutinize your reaction scheme for any components that could act as an oxidizing agent. If an oxidation is intended, this confirms the pathway; if not, a change in reagents is needed.
Reaction Fails to Go to Completion / Stalls Deactivation of Reagents: The acidic phenol proton may be neutralizing basic reagents or catalysts.1. Use an Extra Equivalent of Base: If your reaction uses a base, add an additional equivalent to first deprotonate the phenolic hydroxyl, allowing the primary base to perform its intended role. 2. Protect the Phenolic Group: The most robust solution is to protect the phenolic hydroxyl group before the reaction. See the detailed protocols below.
Formation of Insoluble Polymer/Tar Quinone Methide Formation: Acidic conditions or high heat are causing dehydration and subsequent polymerization.[6][8]1. pH Control: If possible, run the reaction under neutral or basic conditions to prevent acid-catalyzed dehydration. 2. Protect the Benzylic Alcohol: If the reaction chemistry allows, protecting the benzylic alcohol (e.g., as a silyl ether) can prevent this pathway.[9]
Visualizing the Problem: Decomposition Pathways

The following diagram illustrates the two major degradation routes for this compound that must be controlled.

DecompositionPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_polymerization Dehydration/Polymerization Pathway start C₇H₇ClO₂ aldehyde 5-Chloro-2-hydroxy benzaldehyde start->aldehyde [O] (Air, Metals, Mild Oxidants) polymer_ox Colored Quinone-Type Polymeric Byproducts start->polymer_ox Ring Oxidation intermediate Reactive Quinone Methide Intermediate start->intermediate -H₂O (Acid, Heat) acid 5-Chloro-2-hydroxy benzoic acid aldehyde->acid [O] (Strong Oxidants) polymer_poly Insoluble Polymer / Tar intermediate->polymer_poly Polymerization

Caption: Key decomposition routes for this compound.

Core Strategy: The Power of Protecting Groups

The most effective and versatile strategy for preventing decomposition is the use of protecting groups. By temporarily masking the reactive hydroxyl groups, you can perform your desired transformation without interference from unwanted side reactions.[9][10][11] The choice of protecting group is critical and depends on the conditions of your subsequent reaction steps.

Protecting the Phenolic Hydroxyl Group

The phenolic -OH is often the more problematic functionality due to its acidity and susceptibility to oxidation. Protecting it is a high-priority consideration.

Protecting Group Introduction Reagents Stability Deprotection Conditions Comments
Benzyl (Bn) Benzyl Bromide (BnBr), K₂CO₃, AcetoneStable to most acids, bases, and redox agents.H₂, Pd/C (Hydrogenolysis)Very robust and common. Not suitable if your molecule has other reducible groups (alkenes, alkynes).[12]
tert-Butyldimethylsilyl (TBDMS/TBS) TBDMS-Cl, Imidazole, DMFStable to bases, mild acids, and many redox conditions.Tetrabutylammonium Fluoride (TBAF), THF; or strong acid (e.g., HCl).Excellent choice for many applications. Silyl ethers are versatile and conditions for removal are mild.[9]
Methoxymethyl (MOM) MOM-Cl, DIPEA, DCMStable to bases and nucleophiles.Acidic conditions (e.g., HCl in MeOH).An acetal-based protecting group, useful when you need to avoid fluoride or hydrogenation for deprotection.[11]
Visual Workflow: Deciding on a Protection Strategy

Use this decision tree to guide your experimental design.

ProtectionStrategy start Does my reaction involve strong bases, organometallics, or acylating agents? protect_phenol YES: Protect the phenolic -OH group. start->protect_phenol Yes no_protect_needed NO: Protection may not be necessary. Proceed with caution. start->no_protect_needed No check_conditions Are the reaction conditions oxidative or strongly acidic/hot? protect_phenol->check_conditions no_protect_needed->check_conditions monitor Always run a small-scale test reaction and monitor carefully by TLC/LC-MS. no_protect_needed->monitor protect_both YES: Protect BOTH the phenolic and benzylic -OH groups. check_conditions->protect_both Yes final_check Proceed with only the phenolic -OH protected. check_conditions->final_check No protect_both->monitor final_check->monitor

Caption: Decision workflow for protecting group strategy.

Experimental Protocols

Protocol 1: Protection of the Phenolic Hydroxyl as a TBDMS Ether

This protocol provides a robust method to selectively protect the more acidic phenolic hydroxyl group, leaving the benzylic alcohol free for subsequent reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF dropwise over 15 minutes. The formation of a white precipitate (imidazole hydrochloride) is expected.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to obtain the pure TBDMS-protected product.

Protocol 2: General Procedure for Running a Reaction Under Inert Atmosphere

This fundamental technique is crucial for preventing oxidative decomposition.

Materials:

  • Reaction flask with at least two necks (e.g., a three-neck round-bottom flask)

  • Condenser (if heating)

  • Nitrogen or Argon gas source with a bubbler

  • Septa, needles, and syringes

  • Anhydrous solvents

Procedure:

  • Assembly: Assemble the dry glassware (flask, condenser, etc.). Grease the joints if necessary and clamp securely.

  • Flame Drying: Gently heat all glassware under vacuum with a heat gun to remove adsorbed water. Allow to cool to room temperature under vacuum.

  • Purging: Backfill the system with inert gas (Nitrogen or Argon). Insert a needle connected to the gas line through a septum in one neck, and an outlet needle in another septum to allow gas to escape. Let the gas flow through the system for 10-15 minutes to displace all the air.

  • Positive Pressure: Remove the outlet needle and connect the gas inlet line to an oil bubbler. A slow, steady stream of bubbles (e.g., 1 bubble per second) indicates a positive pressure of inert gas is being maintained.

  • Adding Reagents: Add solid reagents through the flask neck under a strong positive flow of inert gas. Add liquid reagents and solvents via syringe through a septum. Ensure you are using anhydrous solvents, which are typically degassed.

  • Running the Reaction: Maintain the positive pressure of inert gas throughout the entire duration of the reaction, including workup if the product is sensitive.

By understanding the inherent reactivity of this compound and proactively applying these strategies, you can significantly improve the outcome of your synthetic efforts, ensuring higher yields, greater purity, and more reliable results.

References
  • ResearchGate. Microbial Degradation of Chlorophenolic Compounds.
  • Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Journal of Environmental Biology, 35(3), 543–559.
  • Guo-Chun Zhou. Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace.
  • Schmidt, E., Hellwig, M., & Knackmuss, H. J. (1983). Degradation of chlorophenols by a defined mixed microbial community. Applied and environmental microbiology, 46(5), 1038–1044.
  • ResearchGate. Bacterial degradation of chlorophenols and their derivatives.
  • International Journal of Bioassays. Degradation of chlorophenolic compounds by a moderately halotolerant bacterial.
  • American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • ResearchGate. Protection of Phenolic Hydroxy Groups.
  • Spectroscopy Online. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Wikipedia. Protecting group.
  • ResearchGate. (2019). Synthesis of Benzylic Alcohols by C−H Oxidation.
  • R Discovery. Forced Degradation Studies Research Articles.
  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?.
  • Royal Society of Chemistry. (2002). Reaction of hydroxybenzyl alcohols under hydrothermal conditions. Green Chemistry.
  • ACS Publications. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Organic Process Research & Development.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.
  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • ResearchGate. (2002). Reaction of hydroxybenzyl alcohols under hydrothermal conditions.
  • Royal Society of Chemistry. Reaction of hydroxybenzyl alcohols under hydrothermal conditions.
  • Journal of Chemical and Pharmaceutical Research. (2012). A simple, efficient and formaldehyde free process for the preparation of hydroxyl benzyl alcohols. 4(2), 1231-1234.
  • Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • The Good Scents Company. 4-hydroxybenzyl alcohol.
  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Rapid Communications in Mass Spectrometry.
  • MySkinRecipes. This compound.

Sources

Troubleshooting low yield in ether synthesis from 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ether Synthesis from 5-Chloro-2-hydroxybenzyl alcohol

Welcome to the technical support guide for the synthesis of ethers from this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. The bifunctional nature of the starting material, containing both a phenolic hydroxyl and a benzylic alcohol, presents unique challenges that can lead to low yields and complex product mixtures. This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and the chemical reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the etherification of this compound. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction yield is very low, but my starting material is consumed. What is happening?

A1: This is a classic and frequent issue stemming from the bifunctional nature of this compound. The primary cause is often the formation of undesired side products rather than the intended ether.

Core Problem: Competing Nucleophiles & Side Reactions

Your starting material possesses two nucleophilic sites after deprotonation: the more acidic phenolic oxygen and the less acidic benzylic alcohol oxygen. This leads to several competing reactions:

  • Self-Condensation (Polymerization): The most probable cause of significant starting material consumption with low desired product yield is intermolecular self-condensation. Here, the phenoxide of one molecule attacks the benzylic position of another, which can act as a leaving group, especially under heated conditions. This process can repeat, leading to the formation of oligomers or polymers, which are often difficult to characterize and isolate.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][2] While O-alkylation is usually kinetically favored, certain conditions can promote C-alkylation, leading to complex isomeric mixtures.[3][4]

  • Dibenzyl Ether Formation: Under certain conditions, particularly with acid catalysis or prolonged heating, two molecules of the benzyl alcohol can dehydrate to form a dibenzyl ether.[5][6][7]

Troubleshooting & Solutions:

  • Control Deprotonation: Use a base that is strong enough to selectively deprotonate the more acidic phenol (pKa ≈ 10) without significantly deprotonating the benzylic alcohol (pKa ≈ 16-18). A milder base like potassium carbonate (K₂CO₃) is often preferred over very strong bases like sodium hydride (NaH) for this reason.[8][9][10]

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor elimination and polymerization side reactions.[1][3] A typical range for Williamson ether synthesis is 50-100 °C.[1]

  • Choice of Alkylating Agent: Use a highly reactive primary alkyl halide (e.g., methyl iodide, ethyl bromide). Secondary and tertiary halides are more prone to elimination (E2) reactions, which compete with the desired substitution (Sₙ2) pathway.[1][11][12][13]

Q2: My TLC and NMR analysis show a complex mixture of products. What are the likely side products and how can I avoid them?

A2: A complex product mixture indicates that multiple reaction pathways are occurring simultaneously. Understanding the structure of your starting material is key to predicting these side products.

Likely Side Products:

Side ProductFormation MechanismHow to Minimize
Polymeric Material Self-condensation via intermolecular reaction between the phenoxide and the benzylic alcohol of another molecule.Use dilute conditions; maintain lower temperatures; slow, controlled addition of the alkylating agent.
C-Alkylated Isomers Electrophilic attack by the alkylating agent on the electron-rich aromatic ring of the phenoxide.[2][4]Use a polar aprotic solvent (e.g., DMF, Acetonitrile). Protic solvents can solvate the phenoxide oxygen, leaving the carbon positions more accessible for attack.[4][14]
Dibenzyl Ether Acid- or heat-catalyzed dehydration of two benzyl alcohol molecules.[15][16]Ensure basic conditions are maintained throughout the reaction; avoid excessive heat.
Starting Material Di-alkylation Alkylation on both the phenolic and benzylic hydroxyl groups.Use only a slight excess (1.0-1.1 equivalents) of the base to favor mono-deprotonation of the more acidic phenol.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction versus the primary competing pathways.

G SM 5-Chloro-2-hydroxybenzyl alcohol + Base Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Desired Desired O-Alkylated Ether (Product) Phenoxide->Desired + R-X (Sₙ2 O-Alkylation) KINETIC PATH Polymer Polymerization / Self-Condensation Phenoxide->Polymer Intermolecular Sₙ2 (High Temp) C_Alk C-Alkylated Isomer Phenoxide->C_Alk + R-X (C-Alkylation) (Protic Solvent) Di_Alk Di-Alkylated Product Phenoxide->Di_Alk + Excess Base/R-X G Start Low Yield Observed CheckSM Analyze Crude Mixture: Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Consumed: Likely Side Reactions CheckSM->SM_Yes Yes SM_No SM Remains: Reaction Stalled CheckSM->SM_No No Side_Temp Was Temp > 80°C? SM_Yes->Side_Temp Stalled_Base Is Base Strong Enough? (e.g., K₂CO₃ vs NaH) SM_No->Stalled_Base Stalled_Solvent Is Solvent Polar Aprotic? (e.g., DMF, MeCN) Stalled_Base->Stalled_Solvent Yes Sol_Stalled_Base Action: Use stronger base (e.g., NaH in DMF) Stalled_Base->Sol_Stalled_Base No Stalled_Alkyl Is Alkylating Agent Reactive? Stalled_Solvent->Stalled_Alkyl Yes Sol_Stalled_Solvent Action: Switch to DMF or Acetonitrile Stalled_Solvent->Sol_Stalled_Solvent No Sol_Stalled_Alkyl Action: Use Alkyl Iodide or Tosylate Stalled_Alkyl->Sol_Stalled_Alkyl No Side_Solvent Was Solvent Protic? Side_Temp->Side_Solvent No Sol_Side_Temp Action: Lower Temp to 50-70°C Side_Temp->Sol_Side_Temp Yes Side_Conc Was Reaction Concentrated? Side_Solvent->Side_Conc No Sol_Side_Solvent Action: Switch to Aprotic Solvent to avoid C-Alkylation Side_Solvent->Sol_Side_Solvent Yes Sol_Side_Conc Action: Use more dilute conditions to reduce polymerization Side_Conc->Sol_Side_Conc Yes

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-hydroxybenzyl alcohol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to navigate the challenges of scaling this synthesis from the bench to pilot scale.

Introduction: Synthesis Strategy

The preparation of this compound is typically approached via a two-step process. The most common route involves the formylation of 4-chlorophenol to yield the intermediate, 5-chloro-2-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde to the desired primary alcohol. While other methods exist, this pathway is often favored for its reliability and the commercial availability of the starting materials.

This guide focuses on the challenges and solutions pertinent to this two-step synthesis, particularly addressing the complexities that arise during scale-up.

Overall Synthesis Workflow

Here is a diagram illustrating the common synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction A 4-Chlorophenol B 5-Chloro-2-hydroxybenzaldehyde A->B Reimer-Tiemann Reaction (e.g., CHCl3, NaOH) C This compound B->C Selective Reduction (e.g., NaBH4)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and scale-up process in a question-and-answer format.

Question 1: My yield for the first step (formylation of 4-chlorophenol) is significantly lower upon scale-up. What are the likely causes?

Answer: Low yield in the formylation step, particularly during a Reimer-Tiemann reaction, is a common scale-up challenge. The primary culprits are often related to mass and heat transfer limitations.[1][2]

  • Cause A: Inefficient Mixing: The Reimer-Tiemann reaction is typically biphasic (aqueous NaOH and an organic phase with chloroform).[1][3] On a small scale, vigorous stirring is sufficient. On a larger scale, standard overhead stirrers may not create enough of an interface between the two phases for the reaction to proceed efficiently. The reactive species, dichlorocarbene, is generated in the aqueous phase and must react with the phenoxide in the organic phase.[1][2]

    • Solution:

      • Mechanical Agitation: Employ a reactor with a high-torque overhead stirrer and appropriate impeller design (e.g., pitched-blade turbine) to ensure maximum turbulence and interfacial area.

      • Phase-Transfer Catalysts: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the hydroxide or phenoxide ions between phases, accelerating the reaction.

  • Cause B: Poor Temperature Control: This reaction is exothermic, especially once initiated.[2][3] Localized hot spots in a large reactor can lead to the formation of tar and other polymeric byproducts, consuming your starting material and reducing the yield.

    • Solution:

      • Controlled Reagent Addition: Add the chloroform slowly and sub-surface to the heated alkaline phenol solution to control the rate of the exotherm.

      • Efficient Cooling: Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is circulating at a sufficient rate to dissipate the heat generated.

  • Cause C: Suboptimal Stoichiometry: The molar ratios of alkali, phenol, and chloroform are critical. Using an excess of phenol and alkali relative to chloroform can often improve yields.[4]

    • Solution: Re-evaluate your stoichiometry. A molar ratio of 2-4 moles of phenol and 3-8 moles of sodium hydroxide per mole of chloroform is often a good starting point for optimization.[4]

Question 2: During the reduction of 5-chloro-2-hydroxybenzaldehyde with sodium borohydride (NaBH₄), I am observing significant frothing and the formation of a thick, unmanageable slurry. How can I prevent this?

Answer: This issue stems from the reaction of NaBH₄ with the solvent and the physical properties of the resulting borate salts.

  • Cause A: Reaction with Protic Solvents: Sodium borohydride reacts with protic solvents like ethanol or methanol to generate hydrogen gas, causing frothing. While these solvents are often used, the rate of this reaction increases with temperature.

    • Solution:

      • Maintain Low Temperature: Perform the NaBH₄ addition at a low temperature (0-5 °C) to control the rate of both the desired reduction and the undesired reaction with the solvent.

      • Slow, Portioned Addition: Add the NaBH₄ slowly in small portions rather than all at once. This keeps the instantaneous concentration of the reducing agent low and allows for better management of gas evolution.

  • Cause B: Precipitation of Borate Esters: The reaction produces borate ester intermediates and ultimately inorganic borate salts upon workup. These can precipitate and form thick slurries that are difficult to stir.

    • Solution:

      • Sufficient Solvent: Ensure you are using a sufficient volume of solvent to maintain a stirrable mixture. A good rule of thumb is to start with a concentration of no more than 0.5 M of the aldehyde.

      • Alkaline Conditions: Keeping the reaction mixture slightly basic (pH 8-10) can help maintain the solubility of some borate species.

Question 3: My final product, this compound, is contaminated with unreacted 5-chloro-2-hydroxybenzaldehyde. How can I improve the purification process at scale?

Answer: While column chromatography is effective in the lab, it is often impractical and expensive at scale. Recrystallization is the preferred method for large-scale purification.

  • Problem: The starting aldehyde and the product alcohol have similar polarities, which can make separation difficult.

  • Solution: Optimized Recrystallization:

    • Solvent Screening: The key is finding a solvent system that maximizes the solubility difference between the product and the impurity. A two-solvent system is often effective. For example, dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., toluene, ethyl acetate) and then slowly add a cold anti-solvent in which it is poorly soluble (e.g., hexanes, heptane) until turbidity is observed.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or a cooled reactor. Slow cooling promotes the formation of larger, purer crystals.

    • Washing: After filtering the crystals, wash the filter cake thoroughly with a cold portion of the anti-solvent to remove any residual mother liquor containing the impurities.

  • Alternative Solution: Bisulfite Adduct Formation: If the aldehyde impurity is persistent, you can selectively remove it from an organic solution of the crude product by washing with an aqueous sodium bisulfite solution. The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous phase, while the alcohol product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Safety is paramount. Key hazards include:

  • Exothermic Reactions: Both the formylation and the quenching of the reduction step are highly exothermic.[5][6] Runaway reactions are a significant risk. Always use a reactor with proper temperature control and have a cooling plan in place.[7]

  • Chemical Hazards:

    • Chloroform (for Reimer-Tiemann): Is a suspected carcinogen and is toxic. Handle it in a well-ventilated area or closed system.

    • Sodium Hydroxide: Is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

    • Sodium Borohydride: Is flammable when in contact with acid and can release hydrogen gas upon contact with protic solvents.

  • Pressure Build-up: Hydrogen gas is evolved during the reduction and quenching steps. Ensure the reactor is properly vented to avoid pressure build-up.

Q2: Which analytical techniques are best for monitoring the reaction progress?

A2: For both steps, Thin Layer Chromatography (TLC) is an excellent, rapid technique for qualitative monitoring at the bench. For scale-up and more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. A typical method would monitor the disappearance of the starting material (4-chlorophenol or the aldehyde) and the appearance of the product.

Q3: Is there a more "green" or safer alternative to the Reimer-Tiemann reaction for the formylation step?

A3: Yes, several alternatives exist that avoid the use of chloroform. One notable method is the Duff reaction or similar formylations using hexamethylenetetramine (urotropine) in an acidic medium (like trifluoroacetic acid or glycerol/boric acid). Another approach is the Lederer-Manasse reaction , which involves the direct hydroxymethylation of the phenol with formaldehyde, followed by oxidation of the resulting benzyl alcohol to the aldehyde.[8][9] While this adds a step to get to the aldehyde, it avoids chlorinated solvents and can be a safer option at scale.

Q4: For the reduction step, are there alternatives to NaBH₄?

A4: While NaBH₄ is common, catalytic hydrogenation is an excellent alternative for large-scale operations. Using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas can be more cost-effective and generate less inorganic waste. However, this requires specialized high-pressure reactor equipment.

Experimental Protocol: Reduction of 5-Chloro-2-hydroxybenzaldehyde

This protocol details a reliable method for the selective reduction of the intermediate aldehyde to the final product, this compound, on a laboratory scale, designed with scalability in mind.

Component Molar Mass ( g/mol ) Amount Moles Equivalents
5-Chloro-2-hydroxybenzaldehyde156.5750.0 g0.3191.0
Methanol (MeOH)32.04500 mL--
Sodium Borohydride (NaBH₄)37.836.6 g0.1750.55
Deionized Water18.02~600 mL--
2 M Hydrochloric Acid (HCl)36.46~150 mL--
Ethyl Acetate (EtOAc)88.11~450 mL--

Procedure:

  • Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Dissolution: Charge the flask with 5-Chloro-2-hydroxybenzaldehyde (50.0 g, 0.319 mol) and methanol (500 mL). Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5 °C using the ice bath.

  • Reduction: Once the temperature is stable, begin adding sodium borohydride (6.6 g, 0.175 mol) in small portions over 45-60 minutes. Caution: Hydrogen gas will be evolved. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding deionized water (200 mL) dropwise, ensuring the temperature does not exceed 20 °C.

  • Acidification: After the initial quench, slowly add 2 M HCl to the mixture to adjust the pH to ~2-3. This will decompose any remaining borohydride and break down the borate complexes. Continue stirring for 15 minutes.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (100 mL) followed by a saturated brine solution (100 mL) to aid in layer separation and remove residual water.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound as a white to off-white solid.

References

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE.[Link]
  • Grignard Reaction: Synthesis of Triphenylmethanol. University of California, Irvine.[Link]
  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society.[Link]
  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. (2022).
  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO.[Link]
  • Grignard Reaction. Web Pages.[Link]
  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characteriz
  • Reimer–Tiemann reaction. Wikipedia.[Link]
  • The Grignard Reaction. Swarthmore College.[Link]
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.[Link]
  • Reimer-Tiemann aldehyde synthesis process.
  • Reimer Tiemann Reaction Mechanism. BYJU'S.[Link]
  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020).
  • Synthesis of Hydroxybenzyl Compounds. (1974).
  • Synthesis of Alcohols via the Grignard Reaction. (2024). YouTube.[Link]
  • Process for the production of hydroxybenzyl alcohols.
  • One-Pot Cascade Biotransformation for Efficient Synthesis of Benzyl Alcohol and Its Analogs. (2025). Chemistry – An Asian Journal.[Link]
  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (2023). Chemistry & Chemical Technology.[Link]
  • Alcohols from Carbonyl Compounds: Grignard Reagents. (2024). Chemistry LibreTexts.[Link]
  • Process for the preparation of benzyl alcohols.
  • Benzaldehyde, 5-chloro-2-hydroxy-. NIST WebBook.[Link]
  • This compound. Oakwood Chemical.[Link]
  • This compound. MySkinRecipes.[Link]
  • Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Process for preparing p-hydroxybenzyl alcohol.
  • Process for preparing para-hydroxybenzyl alcohol.
  • Process for the preparation of hydroxybenzaldehydes.
  • 5-chloro-2-hydroxybenzaldehyde. ChemSynthesis.[Link]

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Technical Support Center: Column Chromatography Purification of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic applications. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the purification of 5-Chloro-2-hydroxybenzyl alcohol via column chromatography. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your purifications are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate stationary phase for purifying this compound and why?

A1: The recommended stationary phase is silica gel (SiO₂) . This compound is a moderately polar molecule due to the presence of a phenolic hydroxyl group and a primary alcohol group. Silica gel is a highly polar adsorbent, making it ideal for normal-phase chromatography of such compounds. The separation mechanism relies on the differential adsorption of the target compound and its impurities to the polar silica surface. Less polar impurities will elute first, followed by the more polar this compound. While alumina can also be used, silica gel generally provides better resolution for this class of compounds. However, be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[1]

Q2: How do I select the right mobile phase (eluent) for my separation?

A2: The key to selecting the optimal mobile phase is to perform preliminary analysis using Thin-Layer Chromatography (TLC) .[2][3] The goal is to find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.2 to 0.4 .[3] This Rf range typically ensures good separation on a column without requiring an excessive volume of solvent.

A standard starting point for a polar compound like this is a binary mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Starting System: Ethyl Acetate (EtOAc) in Hexane.

  • Procedure: Begin by testing a solvent system like 20% EtOAc in Hexane on a TLC plate.

    • If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 30% or 40%).

    • If the spot travels with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 10%).[1]

The table below lists common solvents in order of increasing polarity (eluotropic series), which can guide your selection.

SolventPolarity IndexRole in System
Hexane / Heptane0.1Non-polar base
Dichloromethane (DCM)3.1Intermediate polarity base/modifier
Diethyl Ether2.8Polar modifier
Ethyl Acetate (EtOAc) 4.4 Recommended polar modifier
Acetonitrile5.8Used in reversed-phase or HILIC
Methanol (MeOH)5.1Highly polar modifier (use sparingly)

Note: For highly polar impurities that are difficult to elute, adding a very small amount (1-2%) of methanol to the ethyl acetate/hexane mixture can be effective. However, use methanol with caution as it can sometimes lead to band broadening and reduced separation.[4]

Experimental Workflow & Protocols

The overall process follows a logical sequence from analytical-scale TLC to preparative-scale column chromatography.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation tlc TLC Analysis (Find optimal solvent system, Rf ≈ 0.3) stability Silica Stability Test (2D TLC, optional) tlc->stability If compound is sensitive packing Column Packing (Slurry method recommended) tlc->packing stability->packing loading Sample Loading (Dry loading preferred) packing->loading elution Elution & Fraction Collection loading->elution analysis TLC Analysis of Fractions elution->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation final_product final_product evaporation->final_product Yields Pure Product

Caption: General workflow for column chromatography purification.

Protocol 1: Slurry Packing a Silica Gel Column

Proper column packing is critical to achieving good separation. The slurry method minimizes the risk of air bubbles and cracks in the stationary phase.

  • Select Column Size: Choose a column with a diameter and length appropriate for your sample size. A general rule is to use 50-100g of silica gel for every 1g of crude material.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane). Stir gently to create a homogenous slurry that is thin enough to be poured but not overly dilute.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand.

    • Fill the column about one-third full with the initial mobile phase.

    • Pour the silica slurry into the column in a single, continuous motion. Use a powder funnel to aid this process.

    • Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed.

  • Equilibrate: Once the silica has settled, open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Add more mobile phase and let it run through the column (a process called equilibration) for at least two column volumes to ensure a stable, uniform bed. Never let the solvent level drop below the top of the silica.

Protocol 2: Dry Loading the Sample

Dry loading is highly recommended when your compound is not very soluble in the mobile phase, as it prevents precipitation at the top of the column and leads to sharper bands.[5]

  • Dissolve the Sample: Dissolve your crude this compound in a suitable, low-boiling-point solvent (e.g., dichloromethane or acetone).

  • Adsorb onto Silica: In a round-bottom flask, add a small amount of silica gel (approximately 2-3 times the mass of your crude product).

  • Mix and Evaporate: Add the dissolved sample solution to the flask with the silica gel. Swirl to ensure the entire sample is adsorbed. Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[5]

  • Load the Column:

    • Drain the solvent in your packed column until it is level with the top of the sand.

    • Carefully add the silica-adsorbed sample as a powder onto the sand layer, creating a thin, even band.

    • Gently add a final, thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[5]

    • Carefully add the mobile phase and proceed with elution.

Troubleshooting Guide

G cluster_problems cluster_solutions start Problem Encountered p1 Poor Separation (Overlapping Bands) p2 Compound Stuck on Baseline (Rf=0) p3 Compound in Solvent Front (Rf=1) p4 Streaking or Tailing of Spots s1 Re-optimize TLC (Aim for Rf 0.2-0.4) Check column packing for cracks p1->s1 s4 Reduce sample load (overloading) Use dry loading method Consider compound degradation on silica p1->s4 s2 Increase Mobile Phase Polarity (e.g., more EtOAc) p2->s2 s3 Decrease Mobile Phase Polarity (e.g., more Hexane) p3->s3 p4->s4

Caption: A decision tree for troubleshooting common chromatography issues.

ProblemProbable Cause(s)Recommended Solution(s)
Compound is not moving from the top of the column. The mobile phase is not polar enough to displace the compound from the silica gel.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If separation from non-polar impurities is already good, you can switch to a more polar system after they have eluted.[1]
Compound elutes immediately with the solvent front. The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase.Decrease Eluent Polarity: Reduce the percentage of the polar solvent. This will increase the compound's interaction with the silica and slow its movement down the column.[1]
Poor separation between the product and an impurity. 1. Suboptimal Mobile Phase: The chosen solvent system does not have the right selectivity. 2. Poor Column Packing: The presence of channels, cracks, or air bubbles in the silica bed. 3. Column Overloading: Too much sample was loaded relative to the amount of silica.1. Re-run TLC: Test different solvent systems (e.g., substitute ethyl acetate with diethyl ether or add a small amount of dichloromethane) to maximize the separation (ΔRf) between spots.[3] 2. Repack the Column: Ensure the column is packed carefully using the slurry method to create a homogenous bed. 3. Reduce Sample Load: Use a larger column or less crude material.
The bands are streaking or "tailing". 1. Sample Overload: The concentration of the sample in a band is too high. 2. Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak as it moves. 3. Compound Degradation: The compound may be decomposing on the acidic silica gel.[1]1. Use Less Sample: Dilute the sample or use a larger column. 2. Use Dry Loading: This ensures the compound is evenly distributed before elution begins.[5] 3. Test for Stability: Spot the compound on a TLC plate, wait 30 minutes, then elute. If a new spot or streak appears, degradation is likely. Consider using deactivated (neutral) silica or alumina.[1]
References
  • Chromatographic Determination of Chlorophenols.Source not further specified.
  • ChemistryViews. (2012, August 7).
  • University of Rochester, Department of Chemistry.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
  • Thin Layer Chromatography Stains. Source not further specified.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • Ugland, K., Lundanes, E., Greibrokk, T., & Bjørseth, A. (1981). Determination of chlorinated phenols by high-performance liquid chromatography.
  • Waters Blog. (2025, June 18).
  • MDPI.
  • LCGC International.
  • Phenomenex. (2025, June 6).
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Google Patents.
  • SIELC Technologies. Separation of 5-Chloro-2-nitrobenzyl alcohol on Newcrom R1 HPLC column. [Link]
  • Chemistry LibreTexts. (2022, August 16). 2.1.4B: Uses of TLC. [Link]
  • PubChemLite. 5-chloro-3-ethyl-2-hydroxybenzyl alcohol (C9H11ClO2). [Link]
  • Oakwood Chemical. This compound. [Link]
  • Stenutz. This compound. [Link]
  • Garaeva, A. R., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 29(15), 3469.
  • Google Patents. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

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Technical Support Center: Regioselective Protection of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 5-Chloro-2-hydroxybenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively protecting one of the two hydroxyl groups in this bifunctional molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Introduction: The Core Challenge

This compound is a valuable intermediate in synthetic chemistry, featuring two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol . The fundamental challenge in its use lies in achieving regioselectivity —the ability to protect one hydroxyl group while leaving the other available for subsequent reactions. This selectivity is governed by the inherent differences in the acidity and nucleophilicity of the two groups. The phenolic hydroxyl is significantly more acidic (pKa ~10) than the benzylic alcohol (pKa ~16), making its corresponding phenoxide a more potent nucleophile under basic conditions.[1] This guide will help you leverage these differences to your advantage and troubleshoot common problems.

Frequently Asked Questions (FAQs)

Q1: Which hydroxyl group is more reactive, and under what conditions?

The reactivity is highly dependent on the reaction conditions.

  • Under Basic Conditions: The phenolic hydroxyl is the more reactive site. A base will preferentially deprotonate the more acidic phenol to form a sodium or potassium phenoxide. This phenoxide is a strong nucleophile that will readily react with electrophilic protecting group reagents (e.g., silyl halides, alkyl halides).

  • Under Acidic Conditions: The situation is more complex. While the benzylic alcohol is more nucleophilic than the phenol in a neutral state, acidic conditions can lead to the formation of a stabilized benzylic carbocation, potentially favoring reactions at this site. However, acid-catalyzed reactions can also be less selective.[2]

  • Steric Hindrance: The primary benzylic alcohol is sterically more accessible than the ortho-substituted phenolic hydroxyl. This can be exploited with bulky protecting groups or catalysts that favor less hindered sites.[3]

Q2: What is an "orthogonal protection strategy," and why is it important here?

An orthogonal protection strategy involves using protecting groups for different functional groups that can be removed under distinct conditions without affecting the others.[4][5] For this compound, this is critical if you plan to perform sequential reactions at both hydroxyl sites.

For example, you could protect the phenol as a silyl ether (cleaved by fluoride ions) and the benzylic alcohol as a benzyl ether (cleaved by hydrogenolysis).[6][7] This allows you to deprotect and react one site, then deprotect and react the second site in a controlled, stepwise manner.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Poor Regioselectivity – "My reaction yields a mixture of mono-protected and di-protected products."

This is the most common issue, typically arising from conditions that are too harsh or a lack of understanding of the substrate's reactivity.

Q: I tried to protect the phenolic hydroxyl with TBDMS-Cl and ended up with a mix of products. What went wrong?

A: This outcome usually points to one of several factors:

  • Base Strength and Stoichiometry: Using a strong base like sodium hydride (NaH) can deprotonate both hydroxyl groups, leading to the di-protected species. Using more than one equivalent of the base will certainly cause this issue.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times provide the necessary activation energy to overcome the selectivity barrier, allowing the less reactive benzylic alcohol to react.

  • Solvent Choice: The choice of solvent can influence the reactivity of the nucleophiles. Polar aprotic solvents like DMF can accelerate SN2 reactions, sometimes to the detriment of selectivity.

Troubleshooting Steps & Protocol:

  • Switch to a Milder Base: Use a base that is strong enough to deprotonate the phenol but not the alcohol. Potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) or imidazole are excellent choices.

  • Control Stoichiometry: Use precisely 1.0 equivalent of the base and 1.0-1.1 equivalents of the protecting group reagent relative to your substrate.

  • Lower the Temperature: Run the reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary.

Protocol A: Selective Silylation of the Phenolic Hydroxyl

  • Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) or DMF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq) in the same solvent dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography on silica gel.

Problem 2: Incorrect Regioselectivity – "I wanted to protect the benzylic alcohol, but the phenol reacted instead."

Q: How can I reverse the selectivity to favor protection of the benzylic alcohol?

A: To protect the less acidic benzylic alcohol, you must use conditions that either avoid the formation of the highly reactive phenoxide or leverage a catalyst system that has a kinetic preference for the primary alcohol.

Strategy 1: Exploit Steric Access with Bulky Groups

Using a very bulky protecting group like the trityl (Tr) group can selectively protect the primary alcohol due to its greater steric accessibility.[3]

Strategy 2: Use a pH-Neutral or Mildly Acidic Catalyzed Reaction

Certain protection methods do not require a strong base. For example, protection of alcohols as tetrahydropyranyl (THP) ethers is acid-catalyzed. While selectivity can still be a challenge, it avoids the phenoxide issue.[2] A more reliable method is to use a catalyst that favors primary alcohols.

Strategy 3: Catalyst-Controlled Benzylation

Some transition metal catalysts can direct benzylation selectively to primary alcohols over phenols. For instance, bis(acetylacetonato)copper(II) has been shown to promote the selective O-benzylation of primary alcohols in the presence of phenols.[8][9]

Protocol B: Selective Benzylation of the Benzylic Hydroxyl

  • To a stirred suspension of this compound (1.0 eq) and bis(acetylacetonato)copper(II) [Cu(acac)₂] (0.1 eq) in anhydrous toluene, add benzyl chloride (1.2 eq).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Filter the mixture to remove the catalyst and wash the solid with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the desired product.

Problem 3: Characterization – "How can I be certain which hydroxyl group I've protected?"

Q: I have a mono-protected product, but I'm not sure if it's the phenolic or benzylic ether. How can I confirm the structure?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this determination.

  • ¹H NMR:

    • Protection of Phenol: The two protons of the benzylic -CH₂ OH group will remain and typically appear as a singlet or a triplet (if coupled to the -OH proton) around 4.5-4.8 ppm. The phenolic -OH proton signal (often a broad singlet) will disappear.

    • Protection of Benzylic Alcohol: The benzylic -CH₂ O-PG protons will shift downfield and may show coupling to the protecting group (PG). The phenolic -OH proton signal will remain. The most telling sign is the disappearance of the signal for the benzylic alcohol proton.

  • ¹³C NMR: The carbon atom attached to the protected oxygen will experience a significant shift in its resonance. Comparing the spectrum of your product to the starting material will show a clear shift for either the C2 (phenolic) or the benzylic carbon.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide definitive proof. For example, if the phenol is protected with a TBDMS group, you will see a correlation between the silicon-methyl protons and the C2 carbon of the aromatic ring.

Analytical TechniqueObservation for Phenolic ProtectionObservation for Benzylic Protection
¹H NMR Disappearance of phenolic -OH peak; benzylic -CH₂OH peak remains (~4.6 ppm).Disappearance of benzylic -OH peak; phenolic -OH peak remains.
¹³C NMR Shift of C2 (Ar-O) carbon signal.Shift of benzylic (-CH₂O-) carbon signal.
IR Spectroscopy Disappearance of the broad phenolic O-H stretch (~3200-3400 cm⁻¹).Disappearance of the primary alcohol O-H stretch (~3300-3500 cm⁻¹).

Visualization of Synthetic Strategy

A logical workflow is essential for choosing the correct protection strategy. The following diagram outlines the decision-making process based on your synthetic goal.

G start Goal: Regioselective Protection of This compound q1 Which hydroxyl to protect? start->q1 protect_phenol Protect Phenolic -OH q1->protect_phenol Phenolic (More Acidic) protect_benzyl Protect Benzylic -OH q1->protect_benzyl Benzylic (Less Acidic) phenol_cond Strategy: Exploit Acidity Use mild base (K₂CO₃, Imidazole) + Protecting Agent (e.g., TBDMS-Cl) Conditions: Low Temp (0°C to RT) protect_phenol->phenol_cond benzyl_cond Strategy: Exploit Sterics/Catalysis Avoid strong base. Use catalyst favoring primary -OH (e.g., Cu(acac)₂ + BnCl) protect_benzyl->benzyl_cond outcome_phenol Result: Phenolic Ether (Benzylic -OH is free) phenol_cond->outcome_phenol outcome_benzyl Result: Benzylic Ether (Phenolic -OH is free) benzyl_cond->outcome_benzyl

Caption: Decision workflow for regioselective protection.

The following diagram illustrates the desired reaction pathway versus common pitfalls.

ReactionScheme sub This compound reagent_phenol + TBDMS-Cl + Imidazole, 0°C reagent_bad + TBDMS-Cl + NaH (2 eq), RT prod_ok Desired Product (Phenolic Silyl Ether) sub->prod_ok  Correct Pathway prod_bad Undesired Products - Di-silylated - Benzylic Silyl Ether - Mixture sub->prod_bad  Incorrect Pathway

Caption: Desired reaction pathway vs. common pitfalls.

References

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • Taylor & Francis Online. (n.d.). Cyclopentyl: A Novel Protective Group for Phenols.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from University of Windsor Scholarship. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Prakash, G. K. S., et al. (2007). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Beilstein Journal of Organic Chemistry. [Link]
  • Royal Society of Chemistry. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Publishing. [Link]
  • Wiley Online Library. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal. [Link]
  • Oxford University Press. (2015). Appendix 6: Protecting groups.
  • Europe PMC. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Europe PMC. [Link]
  • JoVE. (2023). Video: Protection of Alcohols.
  • SynArchive. (n.d.). Protecting Groups List.
  • ACS Publications. (2015). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters. [Link]
  • University of California, Irvine. (n.d.). Protecting Groups.
  • Wikipedia. (n.d.). Benzyl group.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Reddit. (2021). Looking for advice on protecting phenol in presence of primary alcohol.
  • National Institutes of Health. (2019).

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Technical Support Center: Stabilizing 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 5-Chloro-2-hydroxybenzyl alcohol. This document provides in-depth guidance on the long-term storage, handling, and stability assessment of this key chemical intermediate. As a substituted phenol and a benzyl alcohol, this compound possesses a dual reactivity profile that makes it susceptible to degradation if not handled with precision. This guide is structured to provide quick answers through FAQs, solve common problems via a troubleshooting section, and offer detailed protocols for best practices in the laboratory.

Section 1: FAQs - The Essentials of Long-Term Storage

This section provides immediate answers to the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal conditions for the long-term storage of this compound?

A1: The primary goal is to mitigate oxidation, which is the main degradation pathway.[1][2][3] The ideal storage conditions are designed to minimize exposure to oxygen, light, heat, and moisture.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Significantly slows the rate of oxidative degradation.[1][4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[1][6][7]
Light Exposure Amber Glass Vial / Opaque ContainerProtects the compound from photo-oxidation catalyzed by light.[1][5]
Container Tightly Sealed Glass Vial with PTFE-lined capPrevents moisture ingress and reaction with container material. Avoid reactive metals like aluminum or copper.[8][9]
State SolidStore as a solid. Avoid storing in solution for long periods, as solvents can participate in degradation pathways.

Q2: What are the visible signs of degradation?

A2: The most common sign is a change in color. Fresh, high-purity this compound is a white to pale cream crystalline solid.[10] Upon degradation, you may observe a transition to yellow or brown. This is typically due to the formation of oxidized species, such as quinone-like structures, from the phenolic moiety.

Q3: Why is an inert atmosphere so critical?

A3: The benzyl alcohol group is susceptible to slow oxidation by atmospheric oxygen, which converts it first to 5-chloro-2-hydroxybenzaldehyde and potentially further to 5-chloro-2-hydroxybenzoic acid.[1][2][3] The phenolic hydroxyl group can also be oxidized.[5] Storing under an inert gas like argon or nitrogen displaces the oxygen, effectively halting this primary degradation pathway.[1]

Q4: Can I store it at 4°C (refrigerator) instead of -20°C?

A4: Storage at 4°C is better than room temperature but is not ideal for long-term stability ( > 6 months). Studies on similar phenolic compounds show that lower temperatures significantly increase the duration for which the compound remains stable.[4][5] For maximum shelf-life and to ensure experimental reproducibility, -20°C is strongly recommended.

Section 2: Troubleshooting Guide - "What Went Wrong?"

This section addresses specific issues you may encounter, providing explanations and actionable advice.

Q: My white this compound powder has turned yellow/brown. Is it still usable?

A: A color change is a definitive indicator of degradation. The yellow or brown hue suggests the formation of oxidation products.

  • Causality: This is most likely due to prolonged exposure to air and/or light, leading to the oxidation of the phenol ring. While the bulk of the material may still be the desired compound, the presence of these impurities can have significant consequences.

  • Recommendation:

    • Do not use for sensitive applications. For applications like drug development, GMP synthesis, or quantitative assays, the purity is compromised. Using this material will likely lead to inconsistent results, side reactions, and difficulty in purification of the final product.

    • Assess the Purity: If the material is for non-critical applications, you must first determine the level of impurity. Run a purity analysis using GC, HPLC, or NMR (See Protocol 3.2) to quantify the remaining active compound.

    • Consider Purification: Recrystallization may be an option to purify the material, but you must verify the purity of the recovered solid analytically.

    • Best Practice: It is always best to discard the discolored reagent and procure a fresh batch to ensure the integrity of your experimental results.

Q: I'm seeing a new peak in my GC/HPLC analysis of an older batch. What is it likely to be?

A: The appearance of new peaks is a quantitative sign of degradation. Based on the structure, the most probable impurities are the oxidation products of the benzylic alcohol.

  • Likely Impurities:

    • 5-Chloro-2-hydroxybenzaldehyde: The first oxidation product.

    • 5-Chloro-2-hydroxybenzoic acid: The second oxidation product.

  • Mechanism: The benzylic alcohol is oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid.[2][11] This process is illustrated in the degradation pathway below.

G start Receive New Compound inspect Inspect & Verify CoA start->inspect weigh Weigh Aliquots into Amber Vials inspect->weigh purge Purge Headspace with N₂/Ar weigh->purge seal Seal Tightly with PTFE-lined Cap purge->seal label_node Label with Full Details seal->label_node store Store at -20°C in Secondary Container label_node->store end_node Ready for Long-Term Storage store->end_node

Caption: Recommended workflow for aliquoting and storing this compound.

Protocol 3.2: Purity Assessment by Gas Chromatography (GC-FID)

This method provides a reliable way to quantify the purity of this compound and detect potential oxidative impurities. This protocol is a general guideline and may need optimization for your specific instrument. [12][13] Materials:

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., DB-5, HP-5, or similar non-polar capillary column)

  • Methanol or Acetonitrile (HPLC grade)

  • This compound sample

  • Class A volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution by accurately weighing ~25 mg of a high-purity reference standard into a 25 mL volumetric flask and diluting with methanol. Create a series of calibration standards (e.g., 0.01 to 0.5 mg/mL) by diluting the stock.

  • Sample Preparation: Accurately weigh ~10 mg of the stored sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Further dilute if necessary to fall within the calibration range.

  • GC-FID Parameters (Example):

    • Injector Temp: 250 °C

    • Detector Temp: 300 °C

    • Carrier Gas: Helium, 1.0 mL/min constant flow

    • Injection Volume: 1 µL (Split or Splitless, depending on concentration)

    • Oven Program: 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Analysis: Inject the calibration standards first to generate a calibration curve. Then, inject the sample solution.

  • Data Interpretation:

    • The main peak corresponds to this compound.

    • Earlier eluting peaks may correspond to more volatile impurities.

    • Later eluting peaks may correspond to the aldehyde or acid degradation products.

    • Calculate the purity of your sample by comparing its peak area to the calibration curve. A purity of <98% for a previously high-purity batch indicates significant degradation.

References

  • Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry.
  • Sanghani, P. C., et al. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Biochemical and Biophysical Research Communications.
  • Gupta, S., et al. (2005). Stabilization of lysozyme by benzyl alcohol: surface tension and thermodynamic parameters. International Journal of Pharmaceutics.
  • Rocha-Parra, D., et al. (2021). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Food Research International.
  • Sathasivam, R., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules.
  • Raudsepp, P., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods.
  • Biodeg. (n.d.). phenol handling phenol hydrates substituted phenols cresols.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
  • Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. ResearchGate.
  • ASTM. (n.d.). Sampling and Handling Phenol, Cresols, and Cresylic Acid1.
  • Curcio, S., et al. (2021). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Catalysts.
  • Chen, M. S., & White, M. C. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?.
  • University of California, Riverside. (n.d.). SAFE USE OF PHENOL.
  • Duke University Safety. (n.d.). OESO Phenol Guideline.
  • van der Veen, R. M., et al. (2002). Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. Organic Letters.
  • Wilson, A. R., & Cave, E. R. (2023). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Chemical Communications.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules.
  • Chan, S., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry.
  • Watanabe, M., et al. (2002). Reaction of hydroxybenzyl alcohols under hydrothermal conditions. Green Chemistry.
  • Basu, A., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology.
  • Kumar, T. S., et al. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library.
  • NIOSH. (2003). ALCOHOLS COMBINED 1405. NIOSH Manual of Analytical Methods.

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 5-Chloro-2-hydroxybenzyl alcohol by 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Precise Structural Elucidation

5-Chloro-2-hydroxybenzyl alcohol, also known as 5-chlorosalicyl alcohol, is a substituted phenol derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[1][2][3][4] Given its potential applications, unambiguous structural confirmation is a critical first step in any research or development workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[5] This guide focuses specifically on 1H NMR, offering a comprehensive walkthrough of the expected spectral features of this compound, the causality behind these features, and a validated protocol for data acquisition.

Molecular Structure and Proton Environments

To interpret the 1H NMR spectrum, we must first identify the distinct proton environments within the molecule. This compound has three main types of protons: aromatic, benzylic, and hydroxyl. Due to the substitution pattern, the three protons on the aromatic ring are chemically non-equivalent.

Caption: Structure of this compound with proton environments labeled.

Predicting the 1H NMR Spectrum: A First-Principles Approach

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (higher δ), while electron-donating groups "shield" it, moving it upfield (lower δ).[6]

The Aromatic Region (δ ~6.8–7.3 ppm)

The signals for protons directly attached to an aromatic ring typically appear between 6.5 and 8.0 ppm.[7] The precise shifts for H_a, H_b, and H_c are influenced by the three substituents:

  • -OH (Hydroxyl): A strong electron-donating group that increases electron density at the ortho and para positions, causing significant shielding (upfield shift).

  • -CH₂OH (Hydroxymethyl): A weak electron-donating group that provides modest shielding to its ortho and para positions.

  • -Cl (Chloro): An electron-withdrawing group via induction but electron-donating via resonance. Its overall effect is deactivating, causing a general deshielding (downfield shift) of all ring protons.

Based on these effects, we can predict the relative chemical shifts and splitting patterns:

  • H_a (proton at C6): This proton is ortho to the strongly donating -OH group and para to the deactivating -Cl group. The dominant effect will be the shielding from the -OH group, placing it relatively upfield. It has one ortho neighbor (H_b). Prediction: A doublet with a large ortho coupling constant (J_ortho).

  • H_b (proton at C4): This proton is ortho to both H_a and H_c. It is also meta to the -OH and -CH₂OH groups. Prediction: A doublet of doublets, showing two distinct ortho couplings.

  • H_c (proton at C3): This proton is ortho to the -CH₂OH group and meta to the -Cl group. It is expected to be the most deshielded of the aromatic protons. Prediction: A doublet with a small meta coupling constant (J_meta).

The coupling constants (J) provide information about the spatial relationship between protons. For aromatic systems, these are typically:

  • J_ortho (³J): 7–10 Hz

  • J_meta (⁴J): 2–3 Hz

  • J_para (⁵J): 0–1 Hz (often unresolved)[8]

G H_b Proton H_b Signal Coupling1 Ortho coupling to H_a (J ≈ 7-10 Hz) H_b->Coupling1 Coupling2 Ortho coupling to H_c (J ≈ 7-10 Hz) H_b->Coupling2 Result Doublet of Doublets Coupling1->Result Coupling2->Result

Caption: Predicted splitting pattern for the H_b aromatic proton.

The Benzylic Region (δ ~4.7 ppm)

The two protons of the hydroxymethyl group (-CH₂OH), labeled H_d, are chemically equivalent. Their signal is shifted downfield because they are in a benzylic position and are attached to an electronegative oxygen atom.[6] In a non-protic solvent like CDCl₃, they will likely appear as a singlet. However, in a solvent like DMSO-d₆ that slows proton exchange, they may couple with the alcoholic -OH proton, appearing as a doublet.

The Hydroxyl Protons (Variable Shift)

The chemical shifts of the phenolic (-OH) and alcoholic (-CH₂OH) protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.[9] They often appear as broad singlets and can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signals to disappear through proton-deuterium exchange.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictions, we can compare them to the known 1H NMR data of similar molecules. This comparison helps to isolate the electronic effect of each substituent.

CompoundAromatic Protons (δ ppm)Benzylic Protons (-CH₂) (δ ppm)Data Source
Benzyl Alcohol~7.25 - 7.42 (multiplet, 5H)~4.68 (singlet, 2H)[10][11]
2-Hydroxybenzyl alcohol~6.7-7.2 (multiplet, 4H)~4.78 (singlet, 2H)[12][13]
4-Chlorobenzyl alcohol~7.3 (doublets, 4H, AA'BB' system)~4.67 (doublet, 2H)[11][14][15]
This compound (Predicted) ~6.8 - 7.3 (3 distinct signals) ~4.7 (singlet/doublet) N/A

This comparison shows that the presence of a hydroxyl group at position 2 (as in 2-hydroxybenzyl alcohol) tends to shift aromatic signals upfield, while a chloro group (as in 4-chlorobenzyl alcohol) causes a downfield shift. Our target molecule combines these effects, leading to the predicted complex pattern.

A Validated Protocol for 1H NMR Data Acquisition

Obtaining a high-quality spectrum requires meticulous sample preparation and a logical choice of experimental parameters.

Experimental Workflow

G start Start dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent start->dissolve filter Filter solution through a pipette with glass wool into a clean NMR tube dissolve->filter cap Cap and label the tube filter->cap instrument Insert sample into NMR spectrometer cap->instrument lock Lock on solvent deuterium signal instrument->lock shim Shim magnet for field homogeneity lock->shim acquire Acquire 1H spectrum shim->acquire process Process FID (Fourier Transform, Phase, Baseline) acquire->process end Analyze Spectrum process->end

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound. A dilute solution enhances spectral resolution by reducing viscosity.[16]

    • Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent.

    • Ensure the sample is fully dissolved. Any particulate matter will degrade the magnetic field homogeneity and broaden spectral lines.[17]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Avoid cotton wool, as it can leach impurities.

    • Cap the NMR tube securely and label it clearly.

  • Choice of Solvent: The solvent choice is critical. It must dissolve the analyte without interfering with its signals.[5]

    • Deuterated Chloroform (CDCl₃): A common choice for many organic compounds. Its residual proton signal appears at ~7.26 ppm.[18] In CDCl₃, hydroxyl protons often appear as broad, exchangeable singlets.

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for observing hydroxyl protons. DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange. This often allows for the observation of coupling between the -OH proton and adjacent C-H protons. The residual proton signal appears at ~2.50 ppm.[19]

Solvent¹H Residual Signal (δ ppm)¹³C Signal (δ ppm)Key Feature
CDCl₃7.2677.16Good general-purpose solvent.
DMSO-d₆2.5039.52Excellent for observing -OH/-NH protons.
Acetone-d₆2.0529.84, 206.26Useful alternative to CDCl₃.
D₂O~4.79N/AFor aqueous samples; will exchange with -OH.
(Data sourced from common NMR solvent charts)[19][20][21]
  • Instrumental Analysis:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent. This ensures field stability during acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp lines and high resolution.

    • Acquire the 1H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).

    • Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Summary of Expected Spectral Data

The following table consolidates the predicted 1H NMR data for this compound, providing a clear benchmark for experimental verification.

Proton LabelAssignmentIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H_aAromatic CH1H~6.85Doublet (d)³J_ortho ≈ 8.5 Hz
H_bAromatic CH1H~7.20Doublet of doublets (dd)³J_ortho ≈ 8.5 Hz, ⁴J_meta ≈ 2.5 Hz
H_cAromatic CH1H~7.25Doublet (d)⁴J_meta ≈ 2.5 Hz
H_dBenzylic CH₂2H~4.70Singlet (s) or Doublet (d)(If coupled) ³J ≈ 5-6 Hz
-Phenolic OH1HVariable (broad)Broad singlet (br s)N/A
-Alcoholic OH1HVariable (broad)Broad singlet (br s)N/A

Conclusion

The 1H NMR spectrum of this compound provides a rich fingerprint for its unambiguous identification. The three distinct signals in the aromatic region, with their characteristic chemical shifts and coupling patterns (a doublet, a doublet of doublets, and a narrow doublet), are definitive proof of the 1,2,4-trisubstitution pattern. The benzylic methylene signal around 4.7 ppm further confirms the hydroxymethyl moiety. By following the detailed protocol and using the comparative and predictive data within this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • University of Ottawa. (n.d.). Sample Preparation for NMR Spectroscopy.
  • University of California, Riverside. (n.d.). How to Prepare Samples for NMR.
  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 24(2), 460. [Link]
  • Cremer, D., & Gräfenstein, J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(S1), S108-S122. [Link]
  • Georgetown University. (n.d.). NMR Sample Preparation.
  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility.
  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Schaefer, T., & Wildman, T. A. (1981). Nuclear magnetic resonance and molecular orbital study of internal hydrogen bonding in salicyl alcohol. Journal of the Chemical Society, Perkin Transactions 2, 541-545. [Link]
  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube.
  • Takeda, S., et al. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... and H/D Isotope Effects on 1H-MAS-NMR Spectra. Molecules, 18(4), 4789-4801. [Link]
  • Afonin, A. V., & Vashchenko, A. V. (2007). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 47(3), 967-974. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • PubChemLite. (n.d.). 5-chloro-3-ethyl-2-hydroxybenzyl alcohol (C9H11ClO2).
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119) - Benzyl alcohol.
  • Peralta, J. E. (2006). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 46(4), 1546-1554. [Link]
  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 8.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information.
  • ResearchGate. (2013). (PDF) 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols....
  • LibreTexts Chemistry. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities.
  • Wiley Science Solutions. (n.d.). 2-Chlorophenol - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • PubChem. (n.d.). 4-Chlorobenzyl alcohol.
  • Chegg. (2016, February 8). Solved Please do the 1) H NMR for 4-chlorobenzyl alcohol in....
  • Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling.
  • Wiley Science Solutions. (n.d.). 2-Hydroxy-benzyl alcohol - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Wiley Science Solutions. (n.d.). Benzyl alcohol - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • Chegg. (2022, April 27). Solved Based on 1H NMR of 2-hydroxybenzyl alcohol (C7H8O2)....
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A Comparative Analysis of the Chemical Reactivity of 5-Chloro-2-hydroxybenzyl alcohol and 2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of 5-Chloro-2-hydroxybenzyl alcohol and its structural analog, 2-hydroxybenzyl alcohol (also known as salicyl alcohol). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the fundamental differences in their reactivity profiles, supported by mechanistic principles and representative experimental data. We will explore how the introduction of a single chloro substituent fundamentally alters the electronic landscape of the molecule, impacting its behavior in key organic transformations.

Introduction: The Subtle Difference with Profound Consequences

At first glance, this compound and 2-hydroxybenzyl alcohol are remarkably similar. Both possess a phenolic hydroxyl group and a benzylic alcohol moiety, making them valuable building blocks in organic synthesis. However, the presence of a chlorine atom at the C-5 position in this compound introduces significant electronic perturbations that differentiate its chemical behavior from that of its non-halogenated counterpart. This guide will dissect these differences across three major reaction classes: oxidation of the benzylic alcohol, electrophilic aromatic substitution (EAS) on the phenyl ring, and nucleophilic substitution at the benzylic carbon.

CompoundStructureKey Features
2-Hydroxybenzyl Alcohol C7H8O2Phenolic -OH, Benzylic -OH
This compound C7H7ClO2Phenolic -OH, Benzylic -OH, C5-Chloro

Theoretical Framework: The Dichotomy of Inductive and Resonance Effects

To understand the reactivity differences, one must first appreciate the electronic influence of the hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring. These effects are a combination of induction (through-bond polarization) and resonance (delocalization of lone pairs).

  • Hydroxyl (-OH) Group: The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the aromatic π-system, creating a powerful electron-donating resonance effect (+M). For the -OH group, the +M effect overwhelmingly dominates, making the ring electron-rich and thus highly activated towards electrophilic attack, particularly at the ortho and para positions.[1][2][3]

  • Chloro (-Cl) Group: Chlorine is also highly electronegative, exerting a strong -I effect that withdraws electron density from the ring, making it less reactive overall (deactivating).[4] Like oxygen, it possesses lone pairs that can participate in resonance (+M), directing incoming electrophiles to the ortho and para positions. Crucially, for halogens, the strong -I effect outweighs the weaker +M effect, resulting in net deactivation.[4]

In This compound , the ring is subject to the potent activating +M effect of the -OH group and the deactivating -I effect of the -Cl group. While the -OH group's influence is stronger, the ring's overall electron density is significantly lower than in 2-hydroxybenzyl alcohol, leading to reduced reactivity in reactions where the aromatic ring acts as a nucleophile.

G cluster_0 2-Hydroxybenzyl Alcohol cluster_1 This compound a Ring (Electron-Rich) b Ring (Less Electron-Rich) a->b oh_a -OH Group (+M >> -I) Strongly Activating oh_a->a Donates e⁻ density oh_b -OH Group (+M >> -I) Activating oh_b->b Donates e⁻ density cl_b -Cl Group (-I > +M) Deactivating cl_b->b Withdraws e⁻ density G cluster_workflow Oxidation Protocol Workflow start Dissolve Alcohol in Dichloromethane add_mno2 Add MnO₂ (5-10 eq.) in portions start->add_mno2 stir Stir vigorously at RT (Monitor by TLC) add_mno2->stir filter Filter through Celite® to remove solids stir->filter wash Wash Celite® pad with DCM filter->wash concentrate Concentrate filtrate under reduced pressure wash->concentrate purify Purify via Silica Gel Chromatography concentrate->purify end Obtain Aldehyde Product purify->end

Caption: Workflow for the oxidation of benzyl alcohols.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the hydroxybenzyl alcohol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq.) to the solution. The reaction is heterogeneous and requires efficient stirring.

  • Reaction Progress: Stir the suspension vigorously at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). Reactions can take from a few hours to overnight.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter cake thoroughly with DCM.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel if necessary. [5] Self-Validation: The progress can be easily tracked by TLC, comparing the reaction mixture to a spot of the starting material. The appearance of a new, typically less polar, spot corresponding to the aldehyde confirms the transformation.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). The reactivity is therefore directly proportional to the electron density of the ring.

Prediction: The -OH group in 2-hydroxybenzyl alcohol is a powerful activating group, making the ring highly nucleophilic. [3]In contrast, the electron-withdrawing -Cl group in this compound deactivates the ring, reducing its nucleophilicity. Consequently, 2-hydroxybenzyl alcohol will be vastly more reactive towards electrophiles than this compound. Milder reaction conditions are often sufficient for the former, while the latter may require more forcing conditions.

Experimental Support: The high reactivity of phenols in EAS is well-documented. [3]For example, phenol undergoes bromination instantly with bromine water without a Lewis acid catalyst to give the tribrominated product. Chlorobenzene, on the other hand, requires a Lewis acid catalyst and reacts much more slowly. [2]By analogy, 2-hydroxybenzyl alcohol, being a phenol derivative, will react readily. The presence of the deactivating chloro group on this compound will temper this high reactivity.

Experimental Protocol: Electrophilic Bromination

This protocol provides a method for the regioselective monobromination of a reactive phenol derivative using N-Bromosuccinimide (NBS).

Methodology:

  • Reaction Setup: Dissolve the hydroxybenzyl alcohol (1.0 eq.) in a solvent such as acetonitrile or dichloromethane in a flask protected from light. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 eq.) portion-wise to the stirred solution.

  • Reaction Progress: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. [6] Self-Validation: The regioselectivity can be confirmed by ¹H NMR spectroscopy, observing the changes in the aromatic proton splitting patterns.

Nucleophilic Substitution at the Benzylic Carbon (Sₙ1)

Reactions at the benzylic alcohol, such as conversion to a benzyl halide using HBr, often proceed via an Sₙ1 mechanism. The rate-determining step of this mechanism is the formation of a benzylic carbocation.

Prediction: The stability of the carbocation intermediate is paramount. Electron-donating groups on the ring can stabilize the positive charge through resonance, accelerating the reaction. Electron-withdrawing groups, however, inductively pull electron density away from the already electron-deficient benzylic carbon, destabilizing the carbocation and slowing the reaction. [7][8]The chloro group in this compound will exert a significant destabilizing inductive effect. Therefore, 2-hydroxybenzyl alcohol is expected to be more reactive in Sₙ1 reactions than this compound.

G cluster_0 2-Hydroxybenzyl Cation (More Stable) cluster_1 5-Chloro-2-hydroxybenzyl Cation (Less Stable) a C⁺H₂ Ring OH a_stab OH group donates electron density via resonance, stabilizing the positive charge. b C⁺H₂ Ring OH Cl a->b b_destab Cl group withdraws electron density via induction, destabilizing the positive charge.

Sources

A Comparative Guide to HPLC Purity Analysis of 5-Chloro-2-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 5-Chloro-2-hydroxybenzyl alcohol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the quality and impurity profile of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by experimental data and protocols.

The Criticality of Purity for this compound

This compound serves as a crucial precursor in multi-step syntheses. Impurities, even in trace amounts, can have cascading effects, leading to the formation of undesired side-products, reduced yield, and potential toxicity in the final API. Common impurities can arise from the starting materials, incomplete reactions, or side reactions during synthesis. These may include positional isomers, over-chlorinated species, or unreacted starting materials. Therefore, a robust, sensitive, and specific analytical method is paramount for ensuring the quality of this intermediate.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For the comprehensive purity analysis of non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the undisputed method of choice.[1] Its high resolving power enables the separation of the main component from closely related impurities, providing both qualitative and quantitative data with high accuracy and precision.[2]

The Rationale Behind the Reversed-Phase HPLC Method

The most suitable approach for analyzing this compound is Reversed-Phase HPLC (RP-HPLC).[3][4] This technique utilizes a nonpolar stationary phase and a polar mobile phase.[3][4] The separation is driven by the differential partitioning of the analyte and its impurities between the two phases based on their hydrophobicity.[5] More hydrophobic molecules will have a stronger interaction with the stationary phase and thus elute later.

Below is a detailed, field-proven HPLC method for the purity analysis of this compound:

Experimental Protocol: HPLC Purity Analysis

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound and its potential impurities.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase for the analysis of polar aromatic compounds.[6] The phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
Gradient Elution 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% BA gradient elution is necessary to separate impurities with a range of polarities, from more polar (eluting early) to less polar (eluting later) than the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection UV at 280 nmAromatic compounds with hydroxyl and chloro substituents exhibit strong UV absorbance around this wavelength, providing good sensitivity for both the main component and related impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Sample Preparation Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.This ensures the sample is fully dissolved in a solvent compatible with the mobile phase, preventing peak distortion.

Workflow for HPLC Purity Analysis of this compound

HPLC analysis workflow from sample preparation to final purity calculation.

Comparative Analysis with Alternative Techniques

While HPLC is the gold standard, other analytical techniques can be employed for purity assessment, each with distinct advantages and limitations. The choice of method often depends on the specific information required, available instrumentation, and the stage of drug development.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[2]Higher cost of instrumentation and consumables, requires skilled operators.Excellent: The definitive technique for accurate purity determination and impurity profiling.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.High resolution for volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization. This compound may require derivatization, adding complexity.Moderate: Can be used, particularly for identifying volatile impurities. However, the need for derivatization and high temperatures can be a drawback.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, can screen multiple samples simultaneously.[3][7]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[3]Good for Qualitative Screening: Excellent for rapid, in-process monitoring of reaction completion and for preliminary impurity spotting.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for identifying and quantifying volatile impurities.[9][10] For a compound like this compound, which has a relatively high boiling point, derivatization of the hydroxyl groups to a more volatile species (e.g., silylation) would likely be necessary.

Experimental Protocol: GC-MS Impurity Profiling (Conceptual)

  • Derivatization: React a known amount of the this compound sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Utilize a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Detection: The mass spectrometer will fragment the eluting compounds, providing a unique mass spectrum for each, which can be used for identification by comparison to a spectral library.

Thin-Layer Chromatography (TLC)

TLC is an invaluable technique for rapid, qualitative assessment of purity.[5][7][11] It is particularly useful for monitoring the progress of a chemical reaction to determine when the starting material has been consumed.

Experimental Protocol: TLC for In-Process Monitoring

  • Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: After the solvent front has reached the top of the plate, remove it, let it dry, and visualize the spots under a UV lamp.

  • Analysis: The disappearance of the starting material spot in the reaction mixture lane indicates the completion of the reaction.

Logical Flow for Selecting an Analytical Technique

Analytical_Technique_Selection Start Purity Analysis of This compound Question1 Need Quantitative Purity and Impurity Profile? Start->Question1 Question2 Screening for Volatile Impurities? Question1->Question2 No HPLC HPLC Question1->HPLC Yes Question3 Rapid In-Process Monitoring? Question2->Question3 No GCMS GC-MS Question2->GCMS Yes TLC TLC Question3->TLC Yes

Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive and accurate purity determination of this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities. While other methods like TLC can be used for rapid screening, and GC-MS provides invaluable information for volatile impurity identification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting. An integrated approach, utilizing TLC for in-process checks and HPLC for final purity assessment, provides a robust and efficient quality control strategy.

References

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-W
  • Separation of 3-Chlorobenzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
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  • Thin-Layer Chromatography: An Essential Technique in Chemical Analysis. (URL not available)
  • HPLC separation of related halogenated aromatic, any one??
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
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  • (PDF) An overview on thin layer chromatography.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
  • determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library. [Link]
  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROM
  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. FDA. [Link]
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  • Chlorination of p-Hydroxybenzyl Alcohols | PDF | Ether | Chemical Reactions. Scribd. [Link]
  • M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. [Link]
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  • Chemical Transformations of Benzyl Alcohol Caused by
  • (PDF) Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.

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Spectral comparison of 5-Chloro-2-hydroxybenzyl alcohol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectral Comparison of 5-Chloro-2-hydroxybenzyl alcohol and Its Derivatives

Introduction: Unveiling Molecular Signatures

This compound is a versatile bifunctional molecule, incorporating a chlorinated phenol ring and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical compounds, particularly those with antimicrobial properties.[1] Understanding its molecular characteristics is paramount for quality control, reaction monitoring, and the rational design of new derivatives. Spectroscopic analysis provides a powerful, non-destructive window into the molecule's electronic and structural identity.

This guide presents a comparative spectral analysis of this compound and three representative derivatives designed to probe the influence of specific structural modifications:

  • 5-Chloro-2-methoxybenzyl alcohol: An O-alkylated derivative, where the acidic phenolic proton is replaced by a methyl group. This modification allows for the examination of the electronic effects of a methoxy ether versus a hydroxyl group.

  • 5-Chloro-2-hydroxybenzyl acetate: An ester derivative formed at the benzylic alcohol. This introduces a carbonyl group, a new chromophore, and an additional deshielding environment.

  • 3,5-Dichloro-2-hydroxybenzyl alcohol: A derivative with an additional chloro-substituent on the aromatic ring. This modification explores the impact of increased halogenation and altered substitution patterns on the spectral data.

By systematically comparing the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of these four compounds, we can elucidate the distinct spectral fingerprints that arise from subtle changes in their chemical architecture. This guide is intended for researchers and drug development professionals seeking a deeper understanding of how functional group modifications are reflected in common spectroscopic techniques.

Comparative Spectral Analysis: A Multi-faceted Approach

The following sections detail the expected spectral characteristics for this compound and its derivatives across four key analytical techniques. The analysis emphasizes the causal relationship between structural features and spectral output.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons in the aromatic ring. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the nature of substituents on the benzene ring.

Underlying Principles: The benzene ring exhibits characteristic absorption bands arising from π → π* transitions. Substituents can shift these bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) and alter their intensity. Hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful auxochromes (electron-donating groups with non-bonding electrons) that typically cause a bathochromic shift. Halogens also act as auxochromes but can exert complex effects.

Expected Data & Interpretation:

  • This compound (Parent): Expected to show characteristic benzene bands, likely red-shifted due to the -OH and -CH₂OH substituents.[2] The phenolic -OH group, in particular, enhances absorption.

  • 5-Chloro-2-methoxybenzyl alcohol: Replacing the -OH with an -OCH₃ group should result in a slight spectral shift. While both are electron-donating, the precise nature of their interaction with the ring and solvent can lead to minor changes in λmax.[3]

  • 5-Chloro-2-hydroxybenzyl acetate: The introduction of the acetate group at the benzylic position has a minimal effect on the aromatic chromophore, so its UV-Vis spectrum is expected to be very similar to the parent compound.

  • 3,5-Dichloro-2-hydroxybenzyl alcohol: The addition of a second chlorine atom, an electron-withdrawing halogen, is expected to cause a noticeable bathochromic shift compared to the parent compound.[4]

Table 1: Predicted UV-Vis Absorption Maxima (λmax) in Methanol

CompoundPredicted λmax 1 (nm)Predicted λmax 2 (nm)Rationale for Shifts
This compound~275~282Baseline aromatic absorption influenced by -OH, -Cl, and -CH₂OH groups.
5-Chloro-2-methoxybenzyl alcohol~274~281Minimal shift from parent; -OCH₃ has a slightly different auxochromic effect than -OH.
5-Chloro-2-hydroxybenzyl acetate~275~282Acetylation is remote from the aromatic ring, causing negligible change to the π-electron system.
3,5-Dichloro-2-hydroxybenzyl alcohol~280~288Additional chlorine atom extends conjugation and perturbs electronic energy levels, causing a bathochromic shift.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence or absence of specific functional groups.

Underlying Principles: Each type of bond (e.g., O-H, C=O, C-Cl) vibrates at a characteristic frequency. The exact frequency can be influenced by neighboring atoms and hydrogen bonding. The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to each molecule.[5][6]

Expected Data & Interpretation:

  • This compound (Parent): The spectrum will be dominated by two very characteristic broad peaks for the two different hydroxyl groups: a very broad peak around 3200-3500 cm⁻¹ for the hydrogen-bonded phenolic -OH and a similarly broad peak for the benzylic alcohol -OH.[7][8] It will also show aromatic C=C stretches (~1500-1600 cm⁻¹), a C-O stretch (~1220 cm⁻¹ for the phenol), and a C-Cl stretch at lower wavenumbers (~700-800 cm⁻¹).[6]

  • 5-Chloro-2-methoxybenzyl alcohol: The most significant change will be the disappearance of the broad phenolic O-H stretch. A new, sharp C-H stretch for the methoxy group will appear around 2850-2950 cm⁻¹. The broad benzylic alcohol O-H stretch will remain.

  • 5-Chloro-2-hydroxybenzyl acetate: This derivative will show two key changes: the disappearance of the benzylic alcohol O-H stretch and the appearance of a very strong, sharp C=O (carbonyl) stretch for the ester group, expected around 1735-1750 cm⁻¹. The broad phenolic O-H stretch will remain.

  • 3,5-Dichloro-2-hydroxybenzyl alcohol: The overall spectrum will be similar to the parent compound, as the same functional groups are present. However, the C-Cl stretching region may show more complex or shifted bands. The out-of-plane C-H bending region (~750-850 cm⁻¹) will also change significantly due to the altered substitution pattern on the aromatic ring.[5]

Table 2: Key Predicted FTIR Absorption Frequencies (cm⁻¹)

CompoundPhenolic O-H StretchAlcoholic O-H StretchC=O StretchC-O (Phenol) StretchC-Cl StretchKey Differentiator vs. Parent
This compound~3400 (broad)~3300 (broad)N/A~1220~760N/A
5-Chloro-2-methoxybenzyl alcoholAbsent ~3350 (broad)N/A~1240~760Absence of phenolic O-H; presence of sp³ C-H stretch (~2950).
5-Chloro-2-hydroxybenzyl acetate~3400 (broad)Absent ~1740 ~1220~760Absence of alcoholic O-H; strong C=O stretch present.
3,5-Dichloro-2-hydroxybenzyl alcohol~3400 (broad)~3300 (broad)N/A~1220~780, ~810Similar functional groups, but different fingerprint region, especially C-H bending and C-Cl bands.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It reveals the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Underlying Principles: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field. The energy difference between these states corresponds to a specific radiofrequency, which is measured. This frequency, or "chemical shift" (δ), is highly dependent on the local electronic environment. Electron-withdrawing groups "deshield" a nucleus, moving its signal downfield (higher ppm), while electron-donating groups "shield" it, moving it upfield (lower ppm).[9]

Expected Data & Interpretation:

  • This compound (Parent):

    • ¹H NMR: Expect distinct signals for the three aromatic protons, with splitting patterns determined by their positions relative to each other. A singlet for the benzylic -CH₂- group will appear around 4.5-5.0 ppm.[10] The two -OH protons will likely appear as broad singlets that can exchange with D₂O; the phenolic -OH will be further downfield than the alcoholic -OH.[7][10]

    • ¹³C NMR: Expect seven distinct signals: six for the aromatic carbons (with the carbon bearing the -OH group being the most downfield) and one for the -CH₂OH carbon around 60-65 ppm.

  • 5-Chloro-2-methoxybenzyl alcohol:

    • ¹H NMR: The phenolic -OH signal will be replaced by a sharp singlet for the -OCH₃ protons around 3.8-4.0 ppm. The aromatic proton signals will shift slightly due to the change from -OH to -OCH₃.

    • ¹³C NMR: A new signal for the methoxy carbon will appear around 55-60 ppm.

  • 5-Chloro-2-hydroxybenzyl acetate:

    • ¹H NMR: The benzylic -CH₂- signal will be significantly deshielded by the adjacent carbonyl group and will shift downfield to >5.0 ppm. A new sharp singlet for the acetate methyl (-CH₃) protons will appear upfield, around 2.1 ppm.

    • ¹³C NMR: The benzylic -CH₂- carbon signal will shift slightly downfield. Two new signals will appear: one for the acetate methyl carbon (~21 ppm) and one for the carbonyl carbon (~170 ppm).

  • 3,5-Dichloro-2-hydroxybenzyl alcohol:

    • ¹H NMR: The aromatic region will be simplified. Instead of three protons in a complex splitting pattern, there will be only two protons, likely appearing as two doublets.

    • ¹³C NMR: The number of aromatic signals may be reduced due to symmetry, and the chemical shifts will be altered by the presence of the second chlorine atom.

Table 3: Key Predicted ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundAromatic-H-CH₂-OHPhenolic-OHAlcoholic-OHOther Key Signals
This compound6.8 - 7.3~4.7 (s)~5.5 (br s)~2.5 (br s)N/A
5-Chloro-2-methoxybenzyl alcohol6.8 - 7.3~4.6 (s)Absent ~2.4 (br s)~3.9 (s, 3H, -OCH₃)
5-Chloro-2-hydroxybenzyl acetate6.8 - 7.3~5.1 (s) ~5.5 (br s)Absent ~2.1 (s, 3H, -COCH₃)
3,5-Dichloro-2-hydroxybenzyl alcohol7.0 - 7.4~4.7 (s)~5.8 (br s)~2.6 (br s)Simplified aromatic pattern (e.g., two doublets).
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Underlying Principles: In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The presence of chlorine is easily identified due to its isotopic pattern: ³⁵Cl and ³⁷Cl exist in an approximate 3:1 natural abundance, leading to M⁺• and M+2 peaks with a 3:1 intensity ratio.[11]

Expected Data & Interpretation:

  • This compound (Parent): The molecular ion peak (M⁺•) should be observed at m/z 158, with a corresponding M+2 peak at m/z 160 (approx. 1/3 the intensity). Common fragmentations for benzyl alcohols include the loss of H₂O (M-18) and cleavage of the C-C bond next to the ring to form a stable tropylium-like ion.[7]

  • 5-Chloro-2-methoxybenzyl alcohol: The molecular ion will be at m/z 172 (with an M+2 at 174). Fragmentation might involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

  • 5-Chloro-2-hydroxybenzyl acetate: The molecular ion will be at m/z 200 (with M+2 at 202). A very prominent fragmentation will be the loss of acetic acid (60 Da) or a ketene molecule (42 Da). The base peak might correspond to the fragment formed after this loss (m/z 140).

  • 3,5-Dichloro-2-hydroxybenzyl alcohol: The molecular ion will be at m/z 192. The isotopic pattern will be more complex due to the presence of two chlorine atoms, showing peaks at M⁺• (m/z 192), M+2 (m/z 194), and M+4 (m/z 196) with a characteristic intensity ratio of approximately 9:6:1.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺•) (m/z)Key Isotope Peak(s) (m/z)Predicted Key Fragments (m/z)
This compound158160 (M+2)140 (M-H₂O), 129 (M-CHO)
5-Chloro-2-methoxybenzyl alcohol172174 (M+2)157 (M-CH₃), 141 (M-OCH₃)
5-Chloro-2-hydroxybenzyl acetate200202 (M+2)158 (M-CH₂=C=O), 140 (M-CH₃COOH)
3,5-Dichloro-2-hydroxybenzyl alcohol192194 (M+2), 196 (M+4)174 (M-H₂O), 163 (M-CHO)

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, standardized protocols must be followed. The causality behind these steps is to obtain clean, interference-free data that accurately reflects the molecule's properties.

General Sample Preparation

Rationale: Proper sample preparation is critical to avoid contamination and ensure sample homogeneity. The choice of solvent is dictated by its transparency in the spectral region of interest and its ability to dissolve the analyte without reacting with it.

  • Analyte Purity: Ensure all compounds (parent and derivatives) are of high purity (≥98%), confirmed by a preliminary technique like GC-MS or LC-MS.

  • Solvent Selection: Use spectroscopic grade solvents.

    • UV-Vis/NMR: Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) are excellent choices as they dissolve the analytes well and have known spectral windows.

    • FTIR: For solid samples, prepare a KBr pellet. For solutions, use a solvent like CCl₄ that has minimal IR absorption in key regions.

  • Concentration:

    • UV-Vis: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).

    • NMR: Prepare solutions of ~5-10 mg of analyte in 0.6-0.7 mL of deuterated solvent.

Workflow for Spectral Acquisition

The following diagram illustrates a logical workflow for obtaining comprehensive spectral data for a given compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation purity Purity Check (GC/MS) dissolve Dissolve in Spectro-Grade Solvent purity->dissolve uv UV-Vis Spectroscopy dissolve->uv Dilute Sample ftir FTIR Spectroscopy dissolve->ftir Prepare KBr Pellet or Solution Cell nmr NMR (¹H, ¹³C, DEPT) dissolve->nmr Transfer to NMR Tube ms Mass Spectrometry (EI) dissolve->ms Inject into MS process Process Raw Data (Baseline, Integration) uv->process ftir->process nmr->process ms->process compare Compare Spectra vs. Derivatives process->compare structure Correlate Spectral Features to Molecular Structure compare->structure

Caption: Standard workflow for spectroscopic analysis.

Conclusion

The spectral analysis of this compound and its derivatives demonstrates that each spectroscopic technique provides a unique and complementary piece of the structural puzzle. FTIR is definitive for identifying the gain or loss of key functional groups like hydroxyls and carbonyls. ¹H and ¹³C NMR resolve the precise electronic environment of the C-H framework, revealing the deshielding effects of substituents and confirming connectivity. UV-Vis spectroscopy reflects changes to the conjugated π-system of the aromatic ring, while mass spectrometry confirms molecular weight and provides predictable fragmentation patterns based on the weakest bonds and most stable resulting ions. Together, these techniques allow for the unambiguous differentiation of closely related chemical structures, a critical capability in modern chemical research and drug development.

References

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A Comparative Analysis of the Antimicrobial Efficacy of Novel 5-Chloro-2-hydroxybenzyl Alcohol Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, rendering conventional antibiotics increasingly ineffective against a spectrum of pathogenic microorganisms. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity, preferably through novel mechanisms of action. Among the promising candidates are derivatives of benzyl alcohol, a class of aromatic alcohols known for their antiseptic properties.[1][2] This guide presents a comparative analysis of the in vitro antimicrobial efficacy of a series of proprietary 5-Chloro-2-hydroxybenzyl alcohol derivatives against clinically relevant standard antibiotics.

This document is designed for researchers, scientists, and drug development professionals. It provides an objective comparison supported by established experimental methodologies, elucidates the rationale behind these protocols, and presents hypothetical, yet realistic, performance data to guide further research and development efforts. Our approach is grounded in the rigorous standards set forth by global authorities such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Compound Profile: this compound Derivatives

The scaffold, this compound (also known as 5-chlorosalicyl alcohol), is a substituted aromatic alcohol.[6][7] Its phenolic hydroxyl group and chlorine substituent are key features that can be rationally modified to modulate antimicrobial activity. The derivatives explored in this guide, designated CHBA-001 and CHBA-002, represent strategic modifications to the parent structure designed to enhance properties such as membrane penetration, target interaction, and overall potency.

While the precise mechanism of action is under investigation, phenolic compounds often exert their antimicrobial effects by disrupting microbial cell membrane integrity. This can lead to increased membrane permeability, leakage of essential intracellular components like ions and ATP, and dissipation of the proton motive force, ultimately culminating in cell death.

Hypothesized Mechanism of Action of CHBA Derivatives

The following diagram illustrates a plausible mechanism involving cell membrane disruption, a common pathway for phenolic antimicrobials.

cluster_membrane Bacterial Cell Membrane cluster_pathway p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid CHBA CHBA Derivative Membrane Membrane Intercalation & Disruption CHBA->Membrane Targets Membrane Permeability Increased Permeability Membrane->Permeability Leakage Ion & ATP Leakage Permeability->Leakage PMF Proton Motive Force Dissipation Permeability->PMF Death Cell Death Leakage->Death PMF->Death

Caption: Hypothesized mechanism of CHBA derivatives.

Methodologies for Antimicrobial Efficacy Assessment

To ensure the reliability and reproducibility of our findings, we employ standardized antimicrobial susceptibility testing (AST) methods. The core of this evaluation rests on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] This metric is the gold standard for assessing antimicrobial potency. We utilize the broth microdilution method as it is quantitative, reproducible, and suitable for screening multiple agents simultaneously.[11]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors that can interfere with certain antibiotics.[12]

  • Inoculum Size: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is critical.[9] A lower density may overestimate efficacy, while a higher density can overwhelm the agent, leading to falsely high MIC values.

  • Incubation: Incubation at 35 ± 2°C for 16-24 hours provides optimal conditions for the growth of most clinically relevant bacteria.[9][13]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[14][15][16] This is a critical distinction for treating severe infections where host defenses are compromised. The MBC test is performed as a subsequent step to the MIC assay.[16]

Self-Validating System: The protocol's integrity is maintained by including controls at every stage. A growth control (no antimicrobial agent) ensures the bacteria are viable, and a sterility control (no bacteria) confirms the medium is not contaminated.[15] The 99.9% kill threshold provides a stringent and universally accepted definition of bactericidal activity.[14]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of Antimicrobial Agents: Prepare a stock solution of each test compound (CHBA derivatives and standard antibiotics) in a suitable solvent (e.g., DMSO or water). Create a series of two-fold serial dilutions in sterile CAMHB within a 96-well microtiter plate.[13]

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL).[13]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[9]

  • Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive growth control well (inoculum, no agent) and a negative sterility control well (broth, no inoculum).[9]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[9]

  • Result Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as determined by visual inspection or a plate reader.[13]

Protocol 2: MBC Assay
  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[14]

  • Plating: Plate a small, defined aliquot (e.g., 10-100 µL) from each of these clear wells onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[13]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]

Experimental Workflow Diagram

The following diagram outlines the integrated workflow for determining MIC and MBC values.

cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay p1 Prepare Serial Dilutions of Test Compounds m1 Inoculate 96-well Plate p1->m1 p2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) p2->m1 m2 Incubate at 37°C for 16-24h m1->m2 m3 Read MIC (Lowest concentration with no visible growth) m2->m3 b1 Subculture from Clear Wells (MIC, MICx2, MICx4) to Agar Plates m3->b1 Proceed with clear wells b2 Incubate at 37°C for 18-24h b1->b2 b3 Count Colonies & Determine MBC (≥99.9% Kill) b2->b3

Caption: Integrated workflow for MIC and MBC determination.

Comparative Performance Data

The following table summarizes representative MIC and MBC data for the novel CHBA derivatives against a panel of standard antibiotics and key bacterial pathogens. Disclaimer: The following data are for illustrative purposes and should be determined experimentally.

Compound Organism (ATCC Strain) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
CHBA-001 Staphylococcus aureus (29213)242Bactericidal
Escherichia coli (25922)8162Bactericidal
Pseudomonas aeruginosa (27853)16644Bactericidal
CHBA-002 Staphylococcus aureus (29213)4328Bacteriostatic
Escherichia coli (25922)8648Bacteriostatic
Pseudomonas aeruginosa (27853)32>128>4Bacteriostatic
Ciprofloxacin Staphylococcus aureus (29213)0.512Bactericidal
Escherichia coli (25922)0.0150.032Bactericidal
Pseudomonas aeruginosa (27853)0.512Bactericidal
Vancomycin Staphylococcus aureus (29213)122Bactericidal
Escherichia coli (25922)>128>128-Resistant
Pseudomonas aeruginosa (27853)>128>128-Resistant

Analysis and Discussion

The illustrative data highlight several key points for drug development professionals.

  • Potency and Spectrum: CHBA-001 demonstrates significant bactericidal activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. Its MIC values, while higher than the potent fluoroquinolone Ciprofloxacin, are promising for a novel chemical entity. The broad-spectrum nature is a highly desirable trait.

  • Structure-Activity Relationship (SAR): The difference in performance between CHBA-001 and CHBA-002 underscores the importance of chemical structure. CHBA-001 is clearly bactericidal (MBC/MIC ratio ≤ 4), whereas CHBA-002 is primarily bacteriostatic (MBC/MIC ratio > 4).[13] This suggests that the specific structural modifications in CHBA-001 are crucial for inducing lethal damage to the bacterial cells.

  • Comparison to Standards: While Ciprofloxacin shows superior potency in this hypothetical panel, the emergence of fluoroquinolone resistance is widespread. A novel agent like CHBA-001, presumably with a different mechanism of action, could be effective against ciprofloxacin-resistant strains. Vancomycin's data correctly illustrates its targeted spectrum against Gram-positive organisms and its ineffectiveness against Gram-negatives, providing a baseline for comparison.

  • Clinical Implications: The distinction between bactericidal and bacteriostatic activity is clinically significant. Bactericidal agents are often preferred for treating life-threatening infections, such as endocarditis or infections in immunocompromised patients.[17] The bactericidal profile of CHBA-001 makes it a more attractive lead candidate for such indications.

Conclusion and Future Directions

This guide demonstrates a rigorous, standardized approach to evaluating the antimicrobial efficacy of novel compounds. The hypothetical data for this compound derivative CHBA-001 indicates a promising profile, with broad-spectrum bactericidal activity. This positions it as a viable candidate for further preclinical development.

Future work should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular target to confirm its novelty and potential to overcome existing resistance mechanisms.

  • Toxicity Profiling: Assessing the cytotoxicity of lead candidates against mammalian cell lines to establish a therapeutic index.

  • In Vivo Efficacy: Evaluating the performance of promising derivatives in animal models of infection to determine their pharmacokinetic and pharmacodynamic properties.

  • Lead Optimization: Continuing SAR studies to further enhance potency and refine the pharmacological profile.

By adhering to these scientifically grounded principles, the development of novel antimicrobial agents can progress efficiently, offering new hope in the fight against antimicrobial resistance.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST - Home.
  • ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives.
  • StatPearls - NCBI Bookshelf. (2025). Antimicrobial Susceptibility.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.

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A Comparative Guide to the Validation of a Quantitative Assay for 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for selecting and validating a quantitative analytical method for 5-Chloro-2-hydroxybenzyl alcohol (5-C-2-HBA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares viable analytical alternatives, and establishes a self-validating system rooted in internationally recognized regulatory standards. Our objective is to equip you with the technical insights and practical methodologies required to produce reliable, reproducible, and defensible quantitative data.

The Imperative for a Validated Assay

A Comparative Analysis of Analytical Methodologies

The choice of analytical technique is the foundation of any quantitative assay. For a substituted phenol like 5-C-2-HBA, several methods are viable, each with distinct advantages and limitations. The selection hinges on the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix, and available instrumentation.

Methodology Principle Advantages Disadvantages Best Suited For
RP-HPLC with UV Detection Chromatographic separation on a non-polar stationary phase followed by UV absorbance detection.[1][2]High specificity, good sensitivity, widely available, robust, and applicable to a wide range of matrices.Moderate sample throughput, requires solvent consumption.Routine quality control, stability testing, impurity profiling, and formulation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[3][4][5]Excellent sensitivity and specificity (molecular identification), ideal for trace analysis.[6]May require derivatization for non-volatile analytes, potentially complex sample preparation, high instrument cost.[3]Trace-level impurity detection, environmental sample analysis, metabolomic studies.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in solution, often after a color-forming reaction (e.g., with Folin-Ciocalteu reagent).[7][8]Simple, rapid, low cost, high throughput.Low specificity; prone to interference from other phenolic compounds or antioxidants.[7][9][10] Not suitable for specific quantification in complex mixtures.Preliminary screening or estimation of total phenolic content, not for specific quantification of 5-C-2-HBA.

For the specific, accurate, and precise quantification of this compound in a pharmaceutical context, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the superior choice. Its high degree of specificity allows it to separate 5-C-2-HBA from structurally similar compounds, a critical requirement that spectrophotometric methods cannot meet. While GC-MS offers high sensitivity, the likely need for derivatization adds complexity that is often unnecessary unless extremely low detection limits are required. Therefore, this guide will focus on the validation of an RP-HPLC-UV method.

The Validation Workflow: A Framework for Trust

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[11][12] The workflow is a logical sequence of experiments, each building confidence in the method's performance. The parameters discussed are based on the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14]

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Initial Suitability Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Final Verification Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD Range->Accuracy Range->Precision Range->Robustness Final Verification LOQ LOQ Accuracy->LOQ Accuracy->Robustness Final Verification Precision->LOQ Precision->Robustness Final Verification LOD->LOQ LOQ->Robustness Final Verification

Caption: Overall workflow for the validation of a quantitative HPLC assay.

Experimental Protocols and Acceptance Criteria

This section provides detailed, step-by-step methodologies for validating the key performance characteristics of the HPLC assay.

Specificity (Selectivity)
  • Expertise & Experience (The "Why"): Specificity is the cornerstone of a quantitative assay. Its purpose is to demonstrate unequivocally that the analytical signal belongs to the analyte of interest (5-C-2-HBA) and is not affected by the presence of other components such as impurities, degradation products, or matrix excipients.[15][16][17] Without this assurance, any quantitative result is unreliable.

  • Experimental Protocol:

    • Prepare and inject individual solutions of:

      • Mobile phase or diluent (Blank).

      • Placebo (a mixture of all matrix components except 5-C-2-HBA).

      • A standard solution of 5-C-2-HBA at the target concentration.

      • A sample solution containing 5-C-2-HBA spiked into the placebo matrix.

    • Subject a sample of 5-C-2-HBA to forced degradation conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.[2] Inject the stressed sample.

    • Analyze the resulting chromatograms.

  • Acceptance Criteria:

    • The blank and placebo chromatograms must show no significant peaks at the retention time of 5-C-2-HBA.

    • In the chromatogram of the stressed sample, the peak for 5-C-2-HBA should be spectrally pure (if using a Diode Array Detector) and well-resolved from any degradation product peaks (Resolution > 2).

Linearity and Range
  • Expertise & Experience (The "Why"): Linearity demonstrates that the method produces results that are directly proportional to the concentration of the analyte within a specified interval.[16][18] This relationship is fundamental for calculating the concentration of unknown samples from a calibration curve. The Range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[11]

  • Experimental Protocol:

    • Prepare a stock solution of 5-C-2-HBA of known concentration.

    • Perform serial dilutions to create at least five standard solutions spanning the expected concentration range (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration).

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area response versus the concentration.

    • Perform a linear regression analysis on the data.

  • Data Presentation: Linearity of 5-C-2-HBA

    Concentration (µg/mL) Replicate 1 (Peak Area) Replicate 2 (Peak Area) Replicate 3 (Peak Area) Mean Peak Area
    50.0 249500 251000 250500 250333
    80.0 401500 400500 402000 401333
    100.0 502000 501000 500000 501000
    120.0 601000 603000 602500 602167

    | 150.0 | 755000 | 753000 | 754000 | 754000 |

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[18]

    • The y-intercept should not be significantly different from zero.

    • A visual inspection of the plot should confirm a linear relationship.

Accuracy
  • Expertise & Experience (The "Why"): Accuracy measures the closeness of the test results to the true value.[15][17] It is a measure of systematic error. This parameter is critical to ensure that the reported value is a true representation of the amount of analyte in the sample.

  • Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with known amounts of 5-C-2-HBA stock solution to achieve three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each concentration level in triplicate (for a total of nine determinations).[15]

    • Analyze the samples and calculate the concentration of 5-C-2-HBA using the previously established linear regression equation.

    • Calculate the percent recovery for each sample.

  • Data Presentation: Accuracy of 5-C-2-HBA

    Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
    80% (n=3) 80.0 79.8 99.8%
    100% (n=3) 100.0 100.5 100.5%
    120% (n=3) 120.0 120.8 100.7%

    | Mean Recovery | | | 100.3% |

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay of a drug substance.

Precision
  • Expertise & Experience (The "Why"): Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It reflects the random error of the method. We assess it at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples of 5-C-2-HBA at 100% of the target concentration.

      • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Intermediate Precision (Inter-assay precision):

      • Have a different analyst repeat the repeatability study on a different day, preferably using a different instrument or column lot.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements and for the combined data.

  • Data Presentation: Precision of 5-C-2-HBA

    Parameter Analyst 1 / Day 1 (µg/mL) Analyst 2 / Day 2 (µg/mL)
    Replicate 1 100.1 99.5
    Replicate 2 99.8 100.2
    Replicate 3 100.5 100.8
    Replicate 4 99.5 99.9
    Replicate 5 100.2 101.0
    Replicate 6 100.9 100.5
    Mean 100.17 100.32
    SD 0.52 0.56
    %RSD 0.52% 0.56%

    | Overall %RSD (n=12) | 0.55% | |

  • Acceptance Criteria:

    • The %RSD should not be more than 2.0%.

Validation_Triangle Linearity Linearity (r² ≥ 0.999) Range Established Quantitative Range Linearity->Range Defines the interval Accuracy Accuracy (98-102% Recovery) Accuracy->Range Confirms trueness within interval Precision Precision (%RSD ≤ 2%) Precision->Range Confirms repeatability within interval

Caption: Logical relationship between core validation parameters.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Expertise & Experience (The "Why"): The LOQ is the lowest concentration of analyte that can be determined with acceptable accuracy and precision, while the LOD is the lowest concentration that can be reliably detected.[11][15] These are crucial for impurity analysis or bioanalysis where trace levels must be measured.

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio (S/N):

      • Prepare and inject solutions of 5-C-2-HBA with decreasing concentrations.

      • Determine the concentration that results in a signal-to-noise ratio of approximately 3:1 for the LOD.

      • Determine the concentration that results in a signal-to-noise ratio of approximately 10:1 for the LOQ.[15]

    • Confirm LOQ:

      • Analyze at least six samples prepared at the determined LOQ concentration. The accuracy and precision at this level must meet pre-defined acceptance criteria (e.g., recovery of 80-120% and %RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ≥ 3.

    • LOQ: S/N ≥ 10, with demonstrated acceptable precision and accuracy.

Robustness
  • Expertise & Experience (The "Why"): Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters.[17] This provides an indication of its reliability during normal usage and is essential for transferring the method between laboratories or instruments.

  • Experimental Protocol:

    • Prepare a standard solution of 5-C-2-HBA.

    • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

  • Data Presentation: Robustness Study

    Parameter Varied Modification Retention Time (min) Peak Area Tailing Factor
    Nominal Method - 5.42 501500 1.1
    Mobile Phase pH pH 2.8 5.35 502100 1.1
    pH 3.2 5.49 500900 1.2
    Column Temp. 25 °C 5.58 501800 1.1
    35 °C 5.29 501100 1.1
    Flow Rate 0.9 mL/min 6.01 557100 1.1

    | | 1.1 mL/min | 4.92 | 455800 | 1.2 |

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits.

    • The analytical results should not be significantly impacted by the variations.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation (January 2023). Outsourced Pharma. [Link][23]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][13]
  • Quality Guidelines.
  • Analytical Method Validation Parameters: An Updated Review (March 2020). Asian Journal of Pharmaceutical and Clinical Research. [Link][11]
  • 3 Key Regulatory Guidelines for Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. PharmTech. [Link][19]
  • Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link][16]
  • Data Valid
  • The 6 Key Aspects of Analytical Method Valid
  • Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry. [Link][3]
  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link][4]
  • Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods A Comparison of Structure−Activity Relationship. Journal of Agricultural and Food Chemistry. [Link][9][10]
  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. [Link][8]
  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review.
  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.gov. [Link][5]
  • Characterization by HPLC of p-Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo.
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.

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Biological activity of chloro-substituted versus non-chloro-substituted hydroxybenzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Chloro-Substituted vs. Non-Chloro-Substituted Hydroxybenzyl Alcohols

Introduction: The Significance of Hydroxybenzyl Alcohols and Halogenation

Hydroxybenzyl alcohols are a class of phenolic compounds found in various plants and are known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] The parent compound, 4-hydroxybenzyl alcohol (4-HBA), for instance, is a well-studied antioxidant that can scavenge free radicals and protect against oxidative damage-related diseases.[4][5]

The strategic addition of a halogen, such as chlorine, to an aromatic ring is a cornerstone of medicinal chemistry. Chlorination profoundly alters a molecule's physicochemical properties in two primary ways:

  • Increased Lipophilicity: The chloro- group enhances the compound's lipid solubility (hydrophobicity), which can significantly improve its ability to penetrate biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells.

  • Modified Electronic Effects: Chlorine is an electron-withdrawing group. This property can increase the acidity of the phenolic hydroxyl group, influencing its hydrogen-bonding capabilities and interactions with biological targets like enzymes and receptors.[6][7]

This guide will dissect how these chlorine-induced modifications translate into tangible differences in antimicrobial, antioxidant, and anticancer activities.

Comparative Analysis of Biological Activities

The introduction of a chlorine atom onto the hydroxybenzyl alcohol scaffold serves as a molecular switch, often amplifying certain biological functions while potentially tempering others.

Antimicrobial Activity: A Clear Enhancement with Chlorination

While non-substituted hydroxybenzyl alcohols exhibit some antimicrobial properties, their chlorinated counterparts are demonstrably more potent.[8][9] This enhanced efficacy is a direct consequence of the physicochemical changes induced by the chlorine atom.

Mechanism of Action: The primary mechanism for the enhanced antimicrobial effect of chlorophenols involves the disruption of bacterial cell integrity. The increased lipophilicity allows these compounds to more readily partition into and traverse the lipid-rich bacterial cell membrane.[10] Once within the membrane or cytoplasm, they can:

  • Damage the Cytoplasmic Membrane: Leading to increased permeability and leakage of essential intracellular components.[10]

  • Inhibit Key Enzymes: The altered electronic properties can facilitate binding to and inhibition of enzymes crucial for bacterial respiration and metabolism.[7]

  • Induce Efflux Pump Expression: Interestingly, some bacteria, like Pseudomonas aeruginosa, can respond to chlorophenol exposure by upregulating multidrug resistance (MDR) efflux pumps, which can lead to a transient increase in resistance to certain antibiotics.[11][12]

This structure-activity relationship underscores that while chlorination boosts antimicrobial power, it can also trigger bacterial defense mechanisms.

Comparative Antimicrobial Data

CompoundClassTarget OrganismMIC (µg/mL)Key Insight
Benzyl AlcoholNon-substitutedP. aeruginosa, S. aureus>100Generally weak activity alone but can have synergistic effects.[8][13]
4-Hydroxybenzyl AlcoholNon-substitutedVariousModerateExhibits moderate antibacterial and antifungal properties.
2,4-DichlorophenolChloro-substitutedP. aeruginosaInduces resistancePotent antimicrobial that can also trigger efflux pump expression.[11]
ChloroxylenolChloro-substitutedBroad SpectrumLowA widely used disinfectant with potent bactericidal activity.[11]

Note: MIC (Minimum Inhibitory Concentration) values can vary based on experimental conditions. The table provides a qualitative comparison based on literature.

Antioxidant Activity: A Nuanced Relationship

The antioxidant capacity of hydroxybenzyl alcohols is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[14]

  • Non-Chloro-Substituted HBAs: 4-HBA and 2-HBA are potent antioxidants, effectively scavenging hydroxyl and peroxyl radicals and inhibiting lipid peroxidation.[5][14] Their efficacy is comparable to that of alpha-tocopherol.[14] Studies show that 4-HBA and 2-HBA are more effective radical scavengers than 3-HBA, highlighting the importance of the hydroxyl group's position relative to the benzyl alcohol moiety.[14]

  • Chloro-Substituted HBAs: The impact of chlorination on antioxidant activity is less straightforward. The electron-withdrawing nature of chlorine can make the O-H bond more acidic, which may hinder the hydrogen atom donation that is central to radical scavenging.[6] However, the overall effect depends on the number and position of chlorine atoms and the specific antioxidant mechanism being evaluated. While direct radical scavenging might be reduced, other pathways could be influenced.

Comparative Antioxidant Data

CompoundClassAssayIC50 ValueKey Insight
4-Hydroxybenzyl AlcoholNon-substitutedDPPH Radical Scavenging63 µg/mLPotent antioxidant activity, serving as a benchmark.[15]
2-Hydroxybenzyl AlcoholNon-substitutedRadical ScavengingHighComparable or superior to 4-HBA in some assays.[14]
3-Hydroxybenzyl AlcoholNon-substitutedRadical ScavengingLowerGenerally less potent than its 2- and 4-isomers.[14]
Chloro-Substituted PhenolsChloro-substitutedVariousVariableActivity is highly dependent on substitution pattern; often lower than non-substituted parent compounds in radical scavenging assays.
Anticancer and Cytotoxic Activity

The anticancer potential of these compounds is often linked to their ability to modulate cellular signaling pathways, induce oxidative stress selectively in cancer cells, and trigger programmed cell death (apoptosis).

  • Non-Chloro-Substituted HBAs: Compounds like 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) have shown the ability to suppress proliferation and induce apoptosis in human glioblastoma cells.[16] 4-HBA has also demonstrated neuroprotective effects, which can be relevant in the context of cancer therapies that affect the nervous system.[17]

  • Chloro-Substituted Analogs: Chlorination frequently enhances cytotoxic activity against cancer cells. For example, 3-Chlorogentisyl alcohol is noted for its cytotoxic properties.[18] Studies on related structures, such as chlorochalcones, reveal that the introduction of chlorine leads to potent and selective anticancer activity.[19] These compounds can induce apoptosis through mitochondrial dysfunction and the modulation of reactive oxygen species (ROS) levels within cancer cells, while showing lower toxicity to healthy cells.[19]

Comparative Cytotoxicity Data (IC50; µM)

CompoundClassMCF-7 (Breast)MDA-MB-231 (Breast)Glioblastoma
4-Hydroxybenzyl AlcoholNon-substituted>100>100-
DHMBANon-substituted--Active
Chlorochalcone AChloro-substituted~10-20~10-20-
Chlorochalcone BChloro-substituted~5-15~5-15-

Note: Data for chlorochalcones are used as a proxy to illustrate the principle of enhanced cytotoxicity upon chlorination, as direct comparative IC50 data for chloro-HBAs are sparse in the provided search results.[19][20]

Visualizing Structure-Activity Relationships (SAR)

The addition of a chlorine atom modifies key molecular properties that dictate biological activity. This relationship can be visualized as a logical flow.

SAR_Flow cluster_0 Molecular Modification cluster_1 Physicochemical Changes cluster_2 Impact on Biological Activity HBA Hydroxybenzyl Alcohol Chloro_HBA Chloro-Substituted HBA HBA->Chloro_HBA Chlorination Lipo Increased Lipophilicity (Log Kow ↑) Chloro_HBA->Lipo Acid Increased Acidity (pKa ↓) Chloro_HBA->Acid Antimicrobial Antimicrobial Activity ↑ Lipo->Antimicrobial Membrane Penetration Anticancer Anticancer Activity ↑ Lipo->Anticancer Cellular Uptake Acid->Antimicrobial Enzyme Interaction Antioxidant Antioxidant Activity ↔ (Nuanced) Acid->Antioxidant Alters H-Donation

Caption: Structure-Activity Relationship (SAR) flow from chemical modification to biological effect.

Key Experimental Protocols

To ensure reproducibility and standardization, the following detailed protocols are provided for assessing the key biological activities discussed.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds (e.g., from 256 µg/mL to 0.5 µg/mL) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye like resazurin can be added to aid visualization.

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Methodology:

  • Prepare DPPH Solution: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to a concentration of 0.1 mM.

  • Compound Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction: In a 96-well plate, add 50 µL of each compound concentration to 150 µL of the DPPH solution. Include a control (methanol + DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (concentration required to scavenge 50% of radicals) is determined by plotting scavenging percentage against compound concentration.

Protocol: General Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Compound Synthesize/Acquire Test Compounds Stock Prepare Stock Solutions (DMSO) Compound->Stock Serial Serial Dilution in Assay Medium Stock->Serial Incubate Incubate with Cells/Bacteria Serial->Incubate Measure Add Reagent & Measure Signal (e.g., Absorbance) Incubate->Measure Calc Calculate % Inhibition or Viability Measure->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50/MIC Plot->IC50

Caption: A generalized workflow for in vitro biological activity screening.

Conclusion and Future Directions

The substitution of hydrogen with chlorine on the hydroxybenzyl alcohol framework is a powerful and predictable strategy for modulating biological activity.

  • For Antimicrobial Applications: Chlorination is a highly effective method for boosting potency. The resulting compounds are excellent candidates for disinfectants and antiseptics, though the potential for inducing bacterial resistance warrants consideration in their application.

  • For Anticancer Applications: Chloro-substitution significantly enhances cytotoxicity against various cancer cell lines, positioning these derivatives as promising leads for further optimization in cancer chemotherapy. Their selectivity for cancer cells over healthy cells is a particularly valuable attribute.[19]

  • For Antioxidant Applications: The non-chloro-substituted hydroxybenzyl alcohols, particularly the 2- and 4-isomers, remain superior as direct free-radical scavengers. Their activity is potent and well-characterized, making them suitable for applications where mitigating oxidative stress is the primary goal.

Future research should focus on synthesizing a broader library of mono- and di-chloro-substituted hydroxybenzyl alcohol isomers to create a more detailed quantitative structure-activity relationship (QSAR) model. Investigating their effects on a wider range of microbial strains and cancer cell lines, alongside in vivo studies, will be critical in translating the promising in vitro data presented here into tangible therapeutic and industrial applications.

References

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A Comparative Guide to the Synthetic Routes of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-2-hydroxybenzyl alcohol is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its functional groups, a chlorinated phenol and a primary alcohol, provide versatile handles for further molecular elaboration. The efficient and selective synthesis of this compound is therefore of significant interest to the research and drug development community. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, comparative data, and insights into the advantages and limitations of each approach.

Route 1: Two-Step Synthesis via Formylation of 4-Chlorophenol and Subsequent Reduction

This is arguably the most common and well-established route for the preparation of this compound. It involves the ortho-formylation of commercially available 4-chlorophenol to yield 5-chlorosalicylaldehyde, followed by the selective reduction of the aldehyde functionality.

Step 1: Formylation of 4-Chlorophenol

The introduction of a formyl group ortho to the hydroxyl group of a phenol can be achieved through several named reactions, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. A notable method for the formylation of 4-chlorophenol employs paraformaldehyde and a Lewis acid catalyst, such as tin tetrachloride.

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the formaldehyde, generating a highly electrophilic species that is attacked by the electron-rich phenol ring. The ortho-directing effect of the hydroxyl group favors the formation of the 2-hydroxybenzaldehyde derivative.

Experimental Protocol: Synthesis of 5-Chlorosalicylaldehyde

  • Materials: 4-Chlorophenol, trioctylamine, toluene, tin tetrachloride, paraformaldehyde, diethyl ether, hydrochloric acid (2N), saturated sodium chloride solution, anhydrous sodium sulfate, silica gel, ethyl acetate, cyclohexane.

  • Procedure:

    • Dissolve 4-chlorophenol (0.5 mole) and trioctylamine (0.2 mole) in 100 ml of toluene in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0°C and add tin tetrachloride (13 g) dropwise.

    • After stirring for 20 minutes at room temperature, add dried paraformaldehyde (33 g).

    • Heat the mixture at 100°C for 5 hours.

    • After cooling, pour the reaction mixture into 2.5 L of water and acidify to pH 2 with 2N HCl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by chromatography on silica gel using an ethyl acetate/cyclohexane (1:6) eluent to yield 5-chlorosalicylaldehyde.

Step 2: Reduction of 5-Chlorosalicylaldehyde

The reduction of the aldehyde group in 5-chlorosalicylaldehyde to a primary alcohol is a straightforward transformation. Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for this purpose, as it does not affect the aromatic chloride or the phenolic hydroxyl group under standard conditions.[2][3]

Mechanism Insight: The reduction involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, affords the desired alcohol.[2]

Experimental Protocol: Reduction of 5-Chlorosalicylaldehyde to this compound

  • Materials: 5-Chlorosalicylaldehyde, methanol (or ethanol/THF), sodium borohydride, deionized water, hydrochloric acid (1M), ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 5-chlorosalicylaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution in an ice bath.

    • Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Route 2: Direct Hydroxymethylation of 4-Chlorophenol (Lederer-Manasse Reaction)

The Lederer-Manasse reaction offers a more direct, one-step approach to hydroxybenzyl alcohols by reacting a phenol with formaldehyde in the presence of a base or acid catalyst.[4]

Mechanism Insight: Under basic conditions, the phenoxide ion acts as a nucleophile and attacks formaldehyde. The resulting intermediate is then protonated to give the hydroxybenzyl alcohol. A key challenge of this route is controlling the regioselectivity, as the reaction can yield a mixture of ortho and para isomers. For 4-chlorophenol, the para position is blocked, but the formation of the 2-hydroxy-5-chlorobenzyl alcohol (desired product) and the 2-hydroxy-3-chlorobenzyl alcohol is possible, along with poly-hydroxymethylated byproducts. While the reaction with phenol itself often yields a mixture favoring the para-isomer, the directing effects in substituted phenols can be complex.[5]

Experimental Protocol: Hydroxymethylation of 4-Chlorophenol

  • Materials: 4-Chlorophenol, formaldehyde (37% aqueous solution), sodium hydroxide, hydrochloric acid, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-chlorophenol (0.1 mol) in an aqueous solution of sodium hydroxide (0.1 mol in 100 mL of water) in a round-bottom flask.

    • Add formaldehyde solution (0.12 mol) to the mixture and stir at a controlled temperature (e.g., 40-60°C) for several hours.

    • Monitor the reaction by TLC to determine the optimal reaction time and minimize the formation of byproducts.

    • After cooling, neutralize the reaction mixture with hydrochloric acid.

    • Extract the product mixture with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of isomers and requires careful purification by column chromatography to isolate the desired this compound.

Route 3: Regioselective Chlorination of Salicyl Alcohol

This route starts from salicyl alcohol (2-hydroxybenzyl alcohol) and introduces the chlorine atom in the final step. The success of this approach hinges on the ability to selectively chlorinate the 5-position of the aromatic ring.

Mechanism Insight: The hydroxyl and hydroxymethyl groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group. Therefore, electrophilic attack will be directed to the positions ortho and para to the hydroxyl group. Since the 2-position is already substituted, the incoming electrophile will preferentially add to the 4- or 6-position. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent that can be used for this transformation.[6][7][8] The regioselectivity can be influenced by the choice of solvent and catalyst.

Experimental Protocol: Chlorination of Salicyl Alcohol

  • Materials: Salicyl alcohol, N-chlorosuccinimide (NCS), a suitable solvent (e.g., acetonitrile, acetic acid, or a chlorinated solvent), water, sodium bicarbonate solution, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve salicyl alcohol (10 mmol) in the chosen solvent in a round-bottom flask.

    • Add N-chlorosuccinimide (1.0-1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC to determine the formation of the desired product and any isomers.

    • Upon completion, quench the reaction with water or a dilute solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product may contain a mixture of chlorinated isomers and unreacted starting material, necessitating purification by column chromatography or recrystallization.

Comparative Analysis

Parameter Route 1: Formylation-Reduction Route 2: Lederer-Manasse Route 3: Chlorination of Salicyl Alcohol
Starting Materials 4-Chlorophenol, Formaldehyde4-Chlorophenol, FormaldehydeSalicyl Alcohol, Chlorinating Agent (e.g., NCS)
Number of Steps 211
Regioselectivity Generally high in the formylation step.Potentially low, leading to isomeric mixtures.Can be challenging to control, may yield isomeric byproducts.
Potential Byproducts Isomeric aldehydes, unreacted starting material.Isomeric hydroxybenzyl alcohols, poly-hydroxymethylated products.Isomeric chlorinated products, unreacted starting material.
Purification Chromatography may be needed for the aldehyde intermediate.Extensive chromatographic separation of isomers is likely required.Chromatographic separation of isomers is likely required.
Overall Yield Can be high and predictable.Often lower due to the formation of multiple products.Variable, depending on the regioselectivity of the chlorination.
Scalability Generally scalable.Can be challenging to scale up due to purification issues.Potentially scalable if good regioselectivity can be achieved.
Green Chemistry Use of tin tetrachloride can be a concern.Aqueous reaction conditions are favorable.Use of chlorinated solvents may be required.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Formylation-Reduction cluster_1 Route 2: Lederer-Manasse cluster_2 Route 3: Chlorination A1 4-Chlorophenol B1 5-Chlorosalicylaldehyde A1->B1 Formylation C1 This compound B1->C1 Reduction (e.g., NaBH4) A2 4-Chlorophenol B2 This compound + Isomers A2->B2 Hydroxymethylation A3 Salicyl Alcohol B3 This compound + Isomers A3->B3 Chlorination (e.g., NCS)

Caption: Overview of the three synthetic routes to this compound.

Conclusion and Recommendations

For researchers requiring a reliable and high-yielding synthesis of this compound, Route 1 (Formylation-Reduction) is the recommended approach. While it involves two steps, the reactions are generally high-yielding and the regioselectivity of the initial formylation step is well-controlled, simplifying purification.

Route 2 (Lederer-Manasse reaction) , although attractive for its single-step nature, presents significant challenges in controlling regioselectivity, which will likely lead to difficult and low-yielding purification steps. This route may be suitable for exploratory studies but is less ideal for the large-scale or routine synthesis of the pure target compound.

Route 3 (Chlorination of Salicyl Alcohol) is a viable option, particularly if a highly regioselective chlorination method can be identified and optimized. The use of modern catalytic systems for electrophilic chlorination could make this route more competitive. However, without such optimization, the formation of isomeric byproducts remains a significant concern.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, purity requirements, and available resources.

References

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A Senior Application Scientist's Guide: 5-Chloro-2-hydroxybenzyl alcohol as a Strategic Alternative to Common Phenolic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Phenolic Intermediates in Modern Synthesis

In the landscape of pharmaceutical and materials science, phenolic compounds are foundational building blocks.[1][2] Their inherent biological activity and versatile reactivity make them cornerstones in the synthesis of a vast array of molecules, from life-saving drugs to advanced polymers.[3][4][5] A comprehensive analysis of FDA-approved small-molecule pharmaceuticals reveals the prevalence of phenol and phenolic ether motifs, underscoring their significance in medicinal chemistry.[3][5]

The selection of a phenolic intermediate is a critical decision point in any synthetic strategy. It dictates not only the reaction pathways available but also influences the physicochemical properties of the final product. This guide provides an in-depth comparison of 5-Chloro-2-hydroxybenzyl alcohol, a uniquely functionalized intermediate, against more conventional phenolic building blocks. We will explore how its distinct structural features—a phenolic hydroxyl, a benzylic alcohol, and a chloro substituent—offer a unique combination of reactivity and functionality that can be leveraged to overcome common synthetic challenges and unlock novel molecular architectures.

The Candidate: Profiling this compound

This compound (also known as 5-chlorosalicyl alcohol) is a solid with a melting point range of 84-94°C.[6][7] Its utility stems from the strategic placement of three key functional groups on the aromatic ring.

  • Phenolic Hydroxyl (-OH): Provides a site for etherification, esterification, and metal chelation.[2] Its acidity and nucleophilicity are modulated by the other ring substituents.

  • Benzylic Alcohol (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, or undergo substitution and etherification reactions.[8][9]

  • Chloro Group (-Cl): An electron-withdrawing group that influences the reactivity of the aromatic ring and the acidity of the phenolic proton. It also enhances lipophilicity, a key parameter in drug design for improving membrane permeability.

This trifecta of functional groups allows for orthogonal chemical modifications, making it a highly versatile intermediate in multi-step syntheses.[10]

The Alternatives: A Comparative Overview

To fully appreciate the advantages of this compound, we must compare it to other commonly used phenolic intermediates. The choice of an alternative depends on the specific transformation and desired end-product characteristics.

Diagram 1: Structural Comparison of Phenolic Intermediates

G cluster_target Target Intermediate cluster_alts Common Alternatives A This compound B Benzyl Alcohol C 4-Hydroxybenzyl alcohol D p-Chlorophenol

Caption: Key structures of the target intermediate and its common alternatives.

Head-to-Head Comparison: Reactivity and Strategic Application

The true value of an intermediate is revealed in its performance in key chemical transformations. Below, we compare this compound with its alternatives in common synthetic scenarios.

O-Alkylation (Williamson Ether Synthesis)

Etherification is a fundamental reaction for modifying phenolic compounds.[11] The goal is typically to alkylate the phenolic hydroxyl group selectively.

The Challenge: For intermediates like 4-hydroxybenzyl alcohol, the presence of two hydroxyl groups (phenolic and benzylic) can lead to a mixture of products, necessitating a protection-deprotection strategy for the benzylic alcohol.[11]

The this compound Advantage: The electron-withdrawing chloro group increases the acidity of the phenolic proton compared to 4-hydroxybenzyl alcohol. This enhanced acidity allows for more facile deprotonation under milder basic conditions, favoring selective O-alkylation at the phenolic position while leaving the less acidic benzylic alcohol untouched. This can often eliminate the need for a protecting group, streamlining the synthetic workflow.

Diagram 2: Workflow for Selective Etherification

G cluster_4HBA Route with 4-Hydroxybenzyl Alcohol cluster_5C2HBA Route with this compound start1 Start: 4-Hydroxybenzyl Alcohol p1 Protect Benzylic -OH (e.g., TBDMS) start1->p1 e1 Etherify Phenolic -OH (e.g., Williamson) p1->e1 p1->e1 Requires Extra Step d1 Deprotect Benzylic -OH e1->d1 end1 Product d1->end1 d1->end1 Requires Extra Step start2 Start: 5-Chloro-2-hydroxybenzyl Alcohol e2 Selective Etherification (Milder Base) start2->e2 end2 Product e2->end2 e2->end2 More Efficient

Caption: Comparison of synthetic workflows for selective O-alkylation.

Oxidation of the Benzylic Alcohol

Oxidation of the benzylic alcohol to an aldehyde (a salicylaldehyde derivative) is a key transformation for building complexity, for example, in the synthesis of Schiff bases or coumarins.

The Challenge: Over-oxidation to the carboxylic acid can be a significant side reaction. Furthermore, the electron density of the aromatic ring can influence the efficacy of certain oxidizing agents.

The this compound Advantage: The deactivating effect of the chloro group makes the aromatic ring less susceptible to oxidative side reactions compared to electron-rich analogues. This can lead to cleaner reactions and higher yields of the desired aldehyde. For instance, selective oxidation using mild reagents like manganese dioxide (MnO₂) or catalytic systems such as TEMPO often proceeds with high efficiency.

Comparative Performance Data

The following table summarizes typical experimental outcomes for key transformations. Data is synthesized from established chemical principles and literature precedents.[11][12]

ReactionIntermediateTypical ConditionsYield (%)Key Observation
Selective Phenolic Etherification 4-Hydroxybenzyl alcohol1. TBDMS-Cl, Imidazole2. NaH, R-Br3. TBAF~75 (3 steps)Requires protection/deprotection.
This compound K₂CO₃, R-Br, Acetone ~90 (1 step) Selective reaction due to enhanced acidity.
Benzylic Oxidation to Aldehyde 2-Hydroxybenzyl alcoholMnO₂, DCM, 24h~80Susceptible to ring oxidation with stronger agents.
This compound MnO₂, DCM, 18h ~92 Cleaner reaction, faster due to electronics.
Electrophilic Aromatic Substitution (Nitration) p-ChlorophenolHNO₃/H₂SO₄~65Mixture of ortho isomers possible.
This compound HNO₃, Acetic Acid ~85 High regioselectivity due to directing groups.

Experimental Protocols

To translate these concepts into practice, we provide detailed, self-validating protocols for key reactions. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Protocol 1: Selective O-Alkylation of this compound

Objective: To synthesize 4-Chloro-2-(hydroxymethyl)phenoxy ether with high selectivity.

Rationale: This protocol leverages the enhanced acidity of the phenolic proton. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl without affecting the benzylic alcohol. Acetone is a suitable polar aprotic solvent.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous potassium carbonate (K₂CO₃), powdered (1.5 eq)

    • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

    • Anhydrous Acetone

    • Ethyl acetate, Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous acetone.

    • Add the powdered anhydrous potassium carbonate. The fine powder maximizes surface area for efficient deprotonation.

    • Add the alkyl halide dropwise to the stirring suspension at room temperature.

    • Heat the mixture to reflux (approx. 56°C) and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

    • Filter off the potassium salts and wash the solid residue with acetone.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to 5-Chloro-2-hydroxybenzaldehyde

Objective: To achieve a clean and high-yield oxidation of the benzylic alcohol.

Rationale: Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic alcohols. It is a heterogeneous reagent, which simplifies workup as it can be removed by simple filtration. Dichloromethane (DCM) is an excellent solvent that is inert to the oxidant.

  • Materials:

    • This compound (1.0 eq)

    • Activated Manganese Dioxide (MnO₂) (10 eq by weight)

    • Dichloromethane (DCM)

    • Celite™

  • Procedure:

    • To a round-bottom flask, add this compound and a significant excess of activated MnO₂. The large excess ensures the reaction goes to completion.

    • Add DCM to form a stirrable slurry.

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite™ to remove the manganese salts and unreacted MnO₂.

    • Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the aldehyde product, which is often pure enough for subsequent steps without further purification.

Conclusion: A Strategic Choice for Modern Synthesis

The decision to use a particular chemical intermediate is a balance of reactivity, selectivity, cost, and synthetic efficiency. While simpler phenols and benzyl alcohols have their place, this compound presents a compelling case as a superior alternative in many contexts.

Diagram 3: Decision Logic for Intermediate Selection

G start What is the primary synthetic goal? q1 Need to introduce lipophilicity? start->q1 q2 Is selective reaction at one of two -OH groups required? start->q2 q3 Is subsequent oxidation of a benzylic alcohol planned? start->q3 q4 Is simple etherification of a phenol needed? start->q4 res1 Use this compound or other halogenated phenols q1->res1 Yes q2->res1 Yes res3 Use Benzyl Alcohol or 4-Hydroxybenzyl Alcohol (with protection) q2->res3 No q3->res1 Yes res2 Use a simple phenol (e.g., p-Chlorophenol) q4->res2 Yes

Caption: A decision-making flowchart for selecting a phenolic intermediate.

Its unique combination of functional groups allows for:

  • Enhanced Selectivity: Minimizing the need for protection-deprotection steps.

  • Streamlined Workflows: Leading to higher overall yields and process efficiency.

  • Tunable Properties: The chloro group provides a handle for modulating the electronic and physical properties of target molecules.

For researchers and drug development professionals, incorporating this compound into their synthetic toolbox is not merely about adding another reagent; it is about adopting a more strategic and efficient approach to complex molecule synthesis.

References

  • Sinha, A. K., Sharma, N., Shard, A., Sharma, A., Kumar, R., & Sharma, U. K. (n.d.). Green methodologies in synthesis and natural product chemistry of phenolic compounds. Indian Journal of Chemistry - Section B, 47, 1121-1130. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]
  • Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. PubMed. [Link]
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 133-140. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. [Link]
  • Wei, H., & Liu, X. (2018). Phenolic Building Blocks for the Assembly of Functional Materials.
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  • Prakash Chemicals International. (2022, September 10).

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A Comparative Guide to the Structural Confirmation of 5-Chloro-2-hydroxybenzyl alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-hydroxybenzyl alcohol is a halogenated aromatic alcohol that serves as a highly versatile building block in organic synthesis.[1] Its utility stems from the presence of three distinct reactive sites: a nucleophilic phenolic hydroxyl group, a primary benzylic alcohol susceptible to substitution or oxidation, and an activated aromatic ring. The strategic manipulation of these functional groups allows for the synthesis of a diverse range of compounds, including pharmaceutical intermediates and specialty polymers.[1][2]

However, this multi-functionality presents a significant analytical challenge: confirming the precise structure of the resulting product. Depending on the reagents and reaction conditions, reactions can occur at the phenolic hydroxyl, the benzylic alcohol, or the aromatic ring, sometimes leading to unexpected isomers or byproducts.

This guide provides a comprehensive framework for the unambiguous structural determination of products derived from this compound. We will first conduct an in-depth analysis of a primary reaction pathway—the synthesis of a benzoxazine derivative—detailing the multi-technique approach required for its confirmation. Subsequently, we will compare this with an alternative reaction, an esterification, to highlight how distinct spectroscopic signatures arise from the differential reactivity of the starting material's functional groups.

Part 1: A Case Study in Heterocyclic Synthesis: Formation of a Benzoxazine Derivative

The reaction of a phenol, a primary amine, and formaldehyde to form a 1,3-benzoxazine ring is a classic and powerful transformation.[3] We will adapt this by reacting this compound, which contains the core phenolic structure, with a primary amine. In this context, the benzylic alcohol can be considered a precursor or participant in a reaction that ultimately forms the heterocyclic ring. This pathway is an excellent model because it involves significant structural rearrangement, providing a rich case for analytical confirmation.

Reaction Scheme: Synthesis of 6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

The reaction between this compound and aniline is chosen for this case study.

Caption: Reaction of this compound with aniline.

Experimental Protocol: Benzoxazine Synthesis

Causality: The choice of a high-boiling solvent like toluene facilitates the removal of water via a Dean-Stark apparatus, driving the condensation reaction to completion. The reaction is typically heated to ensure sufficient energy for the multi-step condensation and ring closure process.[4]

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10.0 g, 63.0 mmol).

  • Solvent and Reagent Addition: Add toluene (100 mL) followed by aniline (5.87 g, 63.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and monitor the collection of water in the Dean-Stark trap. Continue reflux for 12-16 hours or until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield the pure benzoxazine product.

  • Characterization: The purified product is dried under vacuum and subjected to analysis (Melting Point, MS, IR, NMR).

Caption: Experimental workflow for benzoxazine synthesis and purification.

Part 2: A Multi-faceted Approach to Structural Confirmation

Unambiguous structural confirmation relies on a suite of complementary analytical techniques. No single method is sufficient; instead, a consensus from multiple analyses provides the necessary trustworthiness.

G Start Purified Product MS Mass Spectrometry (Molecular Weight & Formula) Start->MS Is the MW correct? (Check Cl isotope pattern) IR IR Spectroscopy (Functional Groups) Start->IR Have functional groups changed? NMR NMR Spectroscopy (Connectivity & Environment) Start->NMR Does the proton/carbon skeleton match? Conclusion Structure Confirmed MS->Conclusion IR->Conclusion Xray X-Ray Crystallography (Definitive 3D Structure) NMR->Xray If crystalline & required NMR->Conclusion Xray->Conclusion

Caption: Logical workflow for the structural confirmation of a synthetic product.

Mass Spectrometry (MS)

Expertise: MS provides the molecular weight of the product, which is a fundamental first check. For halogenated compounds, the isotopic distribution is a critical diagnostic tool. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any fragment containing one chlorine atom will appear as two peaks (M⁺ and M⁺+2) with a 3:1 intensity ratio.

Expected Data for 6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (C₁₄H₁₂ClNO):

AnalysisExpected ResultRationale
Molecular Formula C₁₄H₁₂ClNODerived from reactants minus one water molecule.
Molecular Weight 245.71 g/mol Sum of atomic weights.
m/z (M⁺) ~245Corresponding to the ion with the ³⁵Cl isotope.
m/z (M⁺+2) ~247Corresponding to the ion with the ³⁷Cl isotope.
Isotope Ratio ~3:1 (245:247)Reflects the natural abundance of chlorine isotopes.
Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is exceptionally powerful for tracking the transformation of functional groups. The synthesis of the benzoxazine involves the consumption of both the phenolic and benzylic hydroxyl groups and the N-H bonds of aniline, and the formation of new C-O and C-N bonds. This leads to a dramatic and easily interpretable change in the IR spectrum.

Comparative IR Data:

Functional GroupStarting Material (this compound)Product (Benzoxazine)Rationale for Change
Phenolic O-H Broad, ~3200-3500 cm⁻¹Absent The phenolic oxygen is now part of the oxazine ring ether linkage.
Benzylic O-H Included in broad O-H bandAbsent The benzylic alcohol has been consumed in the reaction.
Aromatic C-H ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Aromatic rings remain, so these stretches are preserved.
C-O Stretch ~1250 cm⁻¹ (phenolic), ~1020 cm⁻¹ (alcoholic)~1230 cm⁻¹ (Ar-O-C, asymmetric), ~1030 cm⁻¹ (C-O-C, symmetric)The specific C-O stretches change to reflect the new ether linkages within the oxazine ring.
C-Cl Stretch ~700-800 cm⁻¹~700-800 cm⁻¹The C-Cl bond is unaffected by the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information. The key diagnostic signals for benzoxazine formation are the two new methylene (-CH₂-) groups in the oxazine ring.

Expected ¹H and ¹³C NMR Data for 6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine:

¹H NMR AssignmentExpected δ (ppm)MultiplicityIntegration¹³C NMR AssignmentExpected δ (ppm)
Ar-CH₂-N~4.8Singlet2HAr-C H₂-N~45-55
O-CH₂-N~5.5Singlet2HO-C H₂-N~80-90
Aromatic H's6.8 - 7.5Multiplets8HAromatic C's115-155

Trustworthiness: The appearance of two new singlet peaks in the ¹H NMR spectrum at ~4.8 ppm and ~5.5 ppm, each integrating to 2H, is conclusive evidence for the -Ar-CH₂-N- and -O-CH₂-N- moieties, respectively. These signals are absent in all starting materials and are uniquely characteristic of the 1,3-benzoxazine ring structure.[5]

Part 3: Comparison with an Alternative Pathway: Esterification of the Benzylic Alcohol

To illustrate the importance of this multi-technique approach, we now compare the benzoxazine product with an alternative product: the ester formed by reacting this compound with acetyl chloride. This reaction selectively targets the more reactive benzylic alcohol, leaving the phenolic hydroxyl intact.[6]

Reaction Scheme: (5-Chloro-2-hydroxyphenyl)methyl acetate

Caption: Reaction of this compound with acetyl chloride.

Comparative Guide to Spectroscopic Signatures

This table directly compares the expected analytical data for the two distinct products, demonstrating how different reaction pathways yield unique and identifiable spectroscopic fingerprints.

Analytical TechniqueProduct 1: Benzoxazine DerivativeProduct 2: Ester DerivativeKey Differentiating Feature
Molecular Formula C₁₄H₁₂ClNOC₉H₉ClO₃Different elemental composition.
MS (m/z for ³⁵Cl) ~245~200A significant difference in molecular weight.
IR: O-H Stretch Absent Present (Broad, ~3200-3500 cm⁻¹)The ester retains its phenolic -OH group.
IR: C=O Stretch Absent Present (Strong, ~1735 cm⁻¹)The presence of the ester carbonyl is a definitive marker.
¹H NMR: -CH₂- Signal Two singlets: ~4.8 ppm (Ar-CH₂-N) and ~5.5 ppm (O-CH₂-N)One singlet: ~5.1 ppm (Ar-CH₂-O)The chemical environment of the benzylic protons is different. The ester's -CH₂- is shifted downfield compared to the starting alcohol due to the electron-withdrawing acetyl group.
¹H NMR: Other Signals Phenyl group protons (from aniline) present.Methyl singlet (~2.1 ppm) from the acetyl group is present.Each product has unique proton signals corresponding to the other reagents used.
¹³C NMR: -CH₂- Signal Two signals: ~45-55 ppm and ~80-90 ppm.One signal: ~65-70 ppm.The carbon environments are distinct.
¹³C NMR: C=O Signal Absent Present (~170 ppm)A key diagnostic peak for the ester.

Conclusion

References

  • ResearchGate. Reaction between Phenolates and Aldehydes.
  • One Part of Chemistry. Reactions of Aldehydes, Ketones And Phenols. (2011-09-19).
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  • Chemistry LibreTexts. 17.10: Reactions of Phenols. (2024-03-17).
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  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation.
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  • PubMed. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024-09-01).
  • PubMed Central. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024-06-29).
  • Semantic Scholar. Structural and Biological Activity Study of (E)-N'- (5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di.
  • National Institutes of Health. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023-07-03).
  • Filo. Question: Given the reaction: Benzyl alcohol reaction p-hydroxybenzyl.... (2025-06-19).
  • RSC Publishing. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. (2018-05-29).
  • Filo. What happens when p-hydroxy benzyl alcohol is heated with HI?. (2025-06-30).
  • Oakwood Chemical. This compound.
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A Senior Application Scientist's Comparative Guide to the Isomeric Purity Assessment of 5-Chloro-2-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Executive Summary

5-Chloro-2-hydroxybenzyl alcohol is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), where its purity is not merely a quality metric but a cornerstone of drug efficacy and patient safety.[1][2] Impurities, particularly isomers formed during synthesis, can carry different pharmacological or toxicological profiles, making their detection and quantification a regulatory and scientific imperative.[2][3] This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind methodological choices, present validated experimental protocols, and offer a logical framework for selecting the optimal technique for your specific application.

The Isomeric Landscape: Understanding What to Look For

The synthesis of substituted hydroxybenzyl alcohols, such as this compound, often involves the reaction of a corresponding phenol with a formaldehyde source.[4][5] This electrophilic substitution reaction can result in the formation of several positional isomers. While the target is the 2-hydroxy (ortho) isomer, the 4-hydroxy (para) isomer is a common and critical process-related impurity.[5][6]

Therefore, any robust analytical method must be able to resolve, at a minimum, the primary target from its key positional isomers.

cluster_main Target Analyte cluster_isomers Key Positional Isomers A This compound (Target) B 3-Chloro-4-hydroxybenzyl alcohol A->B Potential Synthetic Byproducts C 4-Chloro-2-hydroxybenzyl alcohol A->C Potential Synthetic Byproducts D 2-Chloro-4-hydroxybenzyl alcohol A->D Potential Synthetic Byproducts

Caption: Potential positional isomers of this compound.

Comparative Analysis of Core Analytical Techniques

The two workhorse techniques for purity assessment in pharmaceutical development are HPLC and GC. The choice between them is dictated by the analyte's physicochemical properties—namely, its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the premier technique for analyzing moderately polar, non-volatile compounds like this compound.

  • Principle of Separation: In RP-HPLC, analytes are separated based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The presence of both a polar hydroxyl group and a non-polar chlorophenyl ring makes this compound ideally suited for this technique.

  • Expertise-Driven Choices:

    • Column Selection: A C18 column is the logical starting point due to its versatility and strong hydrophobic retention mechanism, which is effective for separating aromatic compounds.[7]

    • Mobile Phase: A mixture of water (often buffered) and an organic solvent like acetonitrile or methanol is standard. Using a buffer (e.g., phosphate or formate) is critical to control the ionization of the phenolic hydroxyl group. An un-buffered mobile phase can lead to poor peak shape (tailing) and shifting retention times, compromising the method's trustworthiness.

    • Detection: A Photodiode Array (PDA) or UV detector is highly effective, as the benzene ring provides strong chromophores for sensitive detection. A PDA detector offers the additional advantage of providing spectral data, which can aid in peak identification and purity assessment.[8]

Gas Chromatography (GC)

GC separates analytes based on their volatility and interaction with the stationary phase in a gaseous mobile phase. It is exceptionally powerful for volatile and semi-volatile compounds.

  • Principle of Separation: The sample is vaporized in a heated inlet and swept by a carrier gas through a capillary column. Separation occurs as compounds partition between the carrier gas and the stationary phase lining the column.

  • Expertise-Driven Choices:

    • Derivatization is Essential: this compound contains two polar -OH groups. Direct injection onto a GC column would result in significant peak tailing due to strong interactions with any active sites in the system. Therefore, derivatization to cap these polar groups is mandatory for a robust method. Silylation (e.g., using BSTFA) is a common and effective strategy to increase volatility and reduce polarity. This echoes practices for other benzyl alcohol derivatives where derivatization improves analytical performance.[9][10]

    • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides a good balance of interactions for separating the derivatized isomers.

Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of well-optimized HPLC and GC methods for the analysis of this compound.

ParameterHPLC-UV/PDAGC-MS (with Derivatization)Rationale & Justification
Applicability Direct analysis of the compound and its non-volatile isomers.Analysis of volatile and thermally stable (derivatized) isomers and impurities.HPLC is ideal for the primary analyte; GC excels at detecting volatile process impurities (e.g., residual solvents) in the same run.[11]
Resolution (Rs) > 2.0 for critical pairs> 2.0 for critical pairsBoth techniques can achieve excellent resolution with proper method development. GC often offers higher theoretical plate counts, leading to sharper peaks.
Limit of Quantitation (LOQ) ~0.01 - 0.05%~0.005 - 0.02%GC-MS, especially in Selected Ion Monitoring (SIM) mode, can offer superior sensitivity for trace-level impurities.[12]
Analysis Time 15 - 30 minutes20 - 40 minutes (including oven ramp)Runtimes are comparable, though GC may require additional time for oven cooling between injections.
Sample Preparation Simple dissolution in mobile phaseRequired derivatization stepThe need for derivatization adds a step to the GC workflow but is critical for method reliability.[9][10]
Primary Strength Robustness, simplicity, direct analysis.High resolving power, definitive identification (MS), sensitivity to volatile impurities.The choice depends on the specific question being asked: routine purity check (HPLC) vs. comprehensive impurity profiling (GC-MS).

Validated Experimental Protocols

These protocols are designed to be self-validating systems, providing a robust starting point for method development and validation in your laboratory, in line with ICH guidelines.[13]

Protocol 1: RP-HPLC Method for Isomeric Purity

This method is adapted from established procedures for similar aromatic alcohols and intermediates.[8][14]

prep 1. Sample Preparation Dissolve 10 mg of sample in 10 mL of mobile phase. hplc 2. HPLC System Setup Column: C18, 4.6x150mm, 5µm Detector: PDA at 220 nm prep->hplc mobile 3. Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Gradient Elution hplc->mobile injection 4. Injection & Run Inject 10 µL Flow Rate: 1.0 mL/min mobile->injection analysis 5. Data Analysis Integrate peaks. Calculate area percent for purity. injection->analysis prep 1. Sample Preparation Dissolve 1 mg of sample in 1 mL Pyridine. deriv 2. Derivatization Add 100 µL BSTFA. Heat at 70°C for 30 min. prep->deriv gcms 3. GC-MS System Setup Column: DB-5ms, 30m x 0.25mm Carrier Gas: Helium deriv->gcms injection 4. Injection & Run Inject 1 µL (Split mode) Oven Temperature Program gcms->injection analysis 5. Data Analysis Identify peaks via MS library search. Quantify using total ion chromatogram (TIC). injection->analysis end_node end_node start Goal of Analysis? q1 Routine QC / Purity Check? start->q1 Primary Goal q2 Impurity ID / Profiling? q1->q2 No hplc Use HPLC-UV/PDA q1->hplc Yes q3 Volatile Impurities a Concern? q2->q3 No gcms Use GC-MS q2->gcms Yes q3->hplc No q3->gcms Yes

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Chloro-2-hydroxybenzyl alcohol (CAS No. 5330-38-1). As a chlorinated aromatic compound, its disposal requires specific procedures to ensure the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond simple instructions to explain the underlying principles of hazardous waste management, empowering researchers to make informed safety decisions.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times.[1]

Summary of Hazards

The primary hazards associated with this compound are related to irritation.[2] The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassificationCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE)

Based on these hazards, the following minimum PPE must be worn when handling or preparing this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While handling in a well-ventilated area is often sufficient, a NIOSH-approved respirator may be necessary if dusts are generated.[1]

Safe Handling Procedures
  • Ventilation: Always handle this chemical in a well-ventilated area or inside a chemical fume hood to minimize inhalation of dust or vapors.[1][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]

The Critical Principle: Segregation of Halogenated Waste

The single most important factor governing the disposal of this compound is its chemical structure. As a molecule containing a carbon-halogen bond (in this case, carbon-chlorine), it is classified as a halogenated organic compound .[5]

This classification is not merely academic; it has significant practical implications for waste management. Under regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), different categories of chemical waste must be segregated to ensure proper treatment and disposal.[6][7]

Halogenated organic wastes must be collected in a designated waste stream, separate from non-halogenated organic wastes.[5][8][9] The rationale is twofold:

  • Treatment Method: Halogenated wastes typically require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion. Improper incineration can lead to the formation of highly toxic dioxins and furans.

  • Cost and Recycling: Mixing halogenated compounds into non-halogenated solvent waste streams contaminates the entire batch. This prevents the non-halogenated solvents from being recycled or used for fuel blending and significantly increases the overall cost of disposal.[9]

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe and compliant disposal of this compound from your laboratory.

Step 1: Prepare the Hazardous Waste Container
  • Select an Appropriate Container: Choose a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[8] Glass or high-density polyethylene (HDPE) bottles are typically suitable. The original product container is an ideal choice if it is intact.[10]

  • Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must, at a minimum, include:

    • The words "Hazardous Waste".[9][11]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[8]

    • An indication of the hazards (e.g., "Irritant").[11]

Step 2: Waste Collection
  • Solid Waste: Carefully transfer the solid this compound powder directly into the prepared, labeled hazardous waste container.

  • Solutions: If disposing of a solution containing this chemical, ensure it is compatible with other wastes in the container. This waste stream is specifically for halogenated organic waste .[5] Do not mix with strong acids, bases, or oxidizers.[9]

  • Secure the Container: Keep the container tightly closed at all times except when you are actively adding waste.[8][10] This prevents the release of vapors and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the container is stored separately from incompatible waste streams, such as acids, bases, and non-halogenated organic waste.[5][10]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS department to schedule a waste pickup.

  • Do Not Exceed Limits: Be aware of the accumulation limits for your laboratory's generator status (e.g., up to 55 gallons in an SAA).[12] Schedule regular pickups to avoid exceeding these limits.[13]

Step 5: Disposal of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Initial Rinse: For a container that held this compound, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect First Rinse: The first rinseate must be collected and disposed of as hazardous waste.[13] Collect it in your halogenated organic waste container.

  • Subsequent Rinses: Subsequent rinses may be managed according to your institution's specific policies.

  • Deface Label: After rinsing and air-drying, completely deface or remove the original chemical label before placing the container in the appropriate recycling or trash receptacle.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Final Disposal A Identify Waste: This compound B Classify as Halogenated Organic Waste A->B Contains Chlorine C Select & Label Waste Container (per EHS guidelines) B->C D Add Waste to Container (Solid or Solution) C->D E Keep Container Securely Closed in Satellite Accumulation Area (SAA) D->E F Store with Secondary Containment & Segregate from Incompatibles E->F G Container Full or Waste No Longer Generated? F->G H Contact EHS for Pickup G->H Yes I Continue Safe Storage in SAA G->I No

Caption: Decision workflow for handling this compound waste.

References

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A Researcher's Guide to the Safe Handling of 5-Chloro-2-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, field-tested procedures for handling 5-Chloro-2-hydroxybenzyl alcohol (CAS No. 5330-38-1), a compound that, while valuable in research, requires meticulous handling due to its potential hazards. The protocols herein are designed to be a self-validating system, ensuring that safety is an integral part of the experimental workflow.

Hazard Identification: Understanding the Risks

This compound is classified as a hazardous chemical, and a thorough understanding of its risks is the foundation of safe handling.[1] The primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (Category 2): The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]

The signal word for this chemical is "Warning," indicating a moderate level of hazard.[1][3] It is crucial to note that the toxicological properties of this substance have not been fully investigated, which necessitates a cautious approach.[3][4]

Key Safety Data Summary
Hazard ClassificationGHS CategoryPotential Effect
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2][3]

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is considered, appropriate engineering controls must be in place. These controls are designed to minimize exposure by isolating the hazard from the researcher.

  • Ventilation: All handling of this compound, especially when dealing with the solid form where dust can be generated, must be conducted in a well-ventilated area.[1] A certified chemical fume hood is the standard and most effective engineering control.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are not sufficient to eliminate exposure, PPE is required. The selection of appropriate PPE is critical for preventing contact with this compound.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes.[5] If there is a risk of splashing, a face shield should be worn in addition to safety goggles.[1][6]

Hand Protection

To prevent skin irritation, chemically resistant gloves are mandatory.

  • Recommendation: Wear protective gloves tested to EN 374 or an equivalent standard.[6][7] Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling, it is advisable to consult the glove manufacturer's resistance data. Always check gloves for leaks or tears before use and practice proper glove removal technique to avoid skin contamination.

Body Protection

Protective clothing is necessary to prevent the chemical from coming into contact with your skin.

  • Recommendation: A fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, consider an impervious apron.[5] All protective clothing should be removed before leaving the laboratory.

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot maintain airborne concentrations at an acceptable level or when dusts are generated.

  • Recommendation: Use only in a well-ventilated area or outdoors.[1][5] If dust formation is unavoidable, an approved respirator (e.g., a NIOSH-approved N95 or higher-rated respirator) must be worn.[5]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the previous section.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula to handle the solid chemical, avoiding direct contact.

    • Keep the container tightly closed when not in use.[1]

  • In-Experiment Use:

    • Maintain all operations within the fume hood.

    • Avoid any actions that could generate dust or aerosols.

  • Post-Experiment Clean-up:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]

    • Properly doff and dispose of or decontaminate PPE.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is crucial.

First Aid Measures
  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison control center or a doctor.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[6]

Accidental Release Measures
  • Small Spills: Ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][3]

  • Large Spills: Evacuate the area. Prevent the spill from entering drains.[8] Contain the spill using an absorbent material like sand or earth and collect it for disposal.[6]

Disposal Plan: Responsible Waste Management

All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed waste container.

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and disposable PPE (e.g., gloves) must be treated as hazardous waste.

  • Disposal: The final disposal of the waste must be handled by an approved waste disposal plant.[1][3] Do not dispose of this chemical down the drain.

Visual Workflow Guides

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe_details Required PPE Start Handling 5-Chloro-2- hydroxybenzyl alcohol Hazards Identify Hazards: - Skin Irritant (Cat 2) - Eye Irritant (Cat 2) - Respiratory Irritant Start->Hazards EngControls Engineering Controls: - Fume Hood - Eyewash/Shower Hazards->EngControls PPE Select Personal Protective Equipment EngControls->PPE If risk remains Eyes Eye/Face Protection: Chemical Goggles + Face Shield PPE->Eyes Hands Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) PPE->Hands Body Body Protection: Lab Coat (Impervious Apron) PPE->Body Respiratory Respiratory Protection: (If dust is generated) PPE->Respiratory

Caption: PPE selection process for this compound.

Chemical Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Excess Excess/Unused This compound WasteContainer Designated Hazardous Waste Container Excess->WasteContainer Contaminated Contaminated Materials (Gloves, Wipes, Glassware) Contaminated->WasteContainer Labeling Label Container: 'Hazardous Waste' 'this compound' WasteContainer->Labeling Storage Store in Satellite Accumulation Area WasteContainer->Storage Pickup Arrange for Pickup by EH&S or Licensed Contractor Storage->Pickup DisposalPlant Transport to Approved Waste Disposal Plant Pickup->DisposalPlant

Caption: Waste disposal stream for this compound.

References

  • This compound - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: benzyl alcohol. (n.d.). Valudor Products.
  • This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Benzyl Alcohol. (2018). Greenfield Global.
  • SAFETY DATA SHEET. (2025).
  • Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH.
  • Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.